2,6-Dichloro-4-formylphenylboronic acid
Description
Properties
IUPAC Name |
(2,6-dichloro-4-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIZYKDHZYFDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C=O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246339 | |
| Record name | Boronic acid, B-(2,6-dichloro-4-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-98-5 | |
| Record name | Boronic acid, B-(2,6-dichloro-4-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2,6-dichloro-4-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Versatility of Arylboronic Acids in Modern Synthesis
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Substituted Formylphenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Arylboronic acids are a cornerstone of modern organic chemistry, prized for their stability, low toxicity, and remarkable versatility as synthetic intermediates.[1] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds, which are the fundamental framework of most organic molecules, including pharmaceuticals and advanced materials.[2][3][4][5] Among this class of reagents, 2,6-dichloro-4-formylphenylboronic acid represents a highly functionalized building block, offering multiple reaction sites for the construction of complex molecular architectures.
This guide provides a detailed examination of the chemical properties, synthesis, and reactivity of this compound. While specific experimental data for the 2,6-dichloro derivative is limited in publicly available literature, we will draw upon the extensive data for the parent compound, 4-formylphenylboronic acid, to provide a comprehensive and predictive analysis. We will explore its physicochemical properties, spectroscopic signatures, and key applications, with a particular focus on the mechanistic principles that govern its reactivity. This approach, grounded in the established behavior of its parent compound, allows us to project the influence of the dichloro substitution, offering valuable insights for researchers designing synthetic routes.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of an arylboronic acid are critical determinants of its handling, storage, and reactivity.
Core Physicochemical Properties
4-Formylphenylboronic acid is typically a white to pale yellow crystalline powder.[6] It is known to be air-sensitive and should be stored in a cool, dry, and well-ventilated environment in tightly sealed containers.[6] While sparingly soluble in water, its solubility can be increased in basic aqueous solutions due to the formation of the anionic tetrahedral boronate species.[1]
| Property | 4-Formylphenylboronic Acid | This compound (Predicted) | Reference(s) |
| CAS Number | 87199-17-5 | 1451392-98-5 | [7][8] |
| Molecular Formula | C₇H₇BO₃ | C₇H₅BCl₂O₃ | [7][8] |
| Molecular Weight | 149.94 g/mol | 218.84 g/mol | [7][8] |
| Appearance | White to pale yellow crystalline powder | White to off-white solid | [6][9] |
| Melting Point | 237-242 °C | Expected to be higher due to increased molecular weight and intermolecular forces | [9][10] |
| Solubility | Slightly soluble in water | Expected to have lower solubility in water due to the hydrophobic chlorine atoms | [9] |
| pKa | ~7.34 (Predicted) | Expected to be lower (more acidic) due to the electron-withdrawing nature of the chlorine atoms | [1][9] |
Predicted properties for the 2,6-dichloro derivative are based on established chemical principles.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The data for 4-formylphenylboronic acid provides a baseline for interpreting the spectra of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For phenylboronic acids, DMSO-d₆ is a recommended solvent as it helps to break up the oligomeric structures that can form through dehydration, leading to sharper, better-resolved spectra.[11]
| Technique | 4-Formylphenylboronic acid (DMSO-d₆) | This compound (Predicted, DMSO-d₆) | Reference(s) |
| ¹H NMR | ~9.9 ppm (s, 1H, CHO), ~8.3 ppm (br s, 2H, B(OH)₂), ~7.9 ppm (d, 2H, Ar-H), ~7.8 ppm (d, 2H, Ar-H) | ~10.0 ppm (s, 1H, CHO), ~8.5 ppm (br s, 2H, B(OH)₂), ~8.0 ppm (s, 2H, Ar-H) | [11] |
| ¹³C NMR | ~192 ppm (C=O), ~138 ppm (C-B), ~135 ppm, ~129 ppm (Ar-C) | ~190 ppm (C=O), ~140 ppm (C-B), ~136 ppm (C-Cl), ~130 ppm (Ar-C) | [11] |
The predicted shifts for the 2,6-dichloro derivative account for the deshielding effects of the chlorine atoms and the change in the aromatic proton splitting pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within a molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference(s) |
| O-H stretch (B-OH) | 3500-3200 (broad) | [11] |
| C-H stretch (aromatic) | 3100-3000 | [12] |
| C=O stretch (aldehyde) | ~1700 | [11] |
| C=C stretch (aromatic) | 1600-1450 | [12] |
| B-O stretch | ~1350 | [11] |
| C-Cl stretch | ~800-600 (Expected for the dichloro derivative) | [12] |
Synthesis of this compound
While specific, detailed preparations for this compound are not prevalent in the literature, its synthesis would follow established methodologies for arylboronic acids. A common and effective route involves the use of an organolithium intermediate.[13]
General Synthetic Workflow
Caption: General synthetic pathway for arylboronic acids.
Causality in the Synthetic Protocol:
-
Protection: The aldehyde group is protected (e.g., as an acetal) to prevent it from reacting with the highly nucleophilic organolithium reagent that will be formed in the next step.[13]
-
Halogen-Metal Exchange: An organolithium reagent, such as n-butyllithium, is used to replace the halogen (in this case, iodine is a good choice for this reaction) with lithium. This step is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Borylation: The resulting aryllithium species is a potent nucleophile that attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a boronate ester intermediate.[13]
-
Hydrolysis: The reaction is quenched with an aqueous acid. This step has two crucial functions: it hydrolyzes the boronate ester to the desired boronic acid, and it removes the protecting group from the aldehyde, regenerating the formyl functionality.[13]
Key Reactions and Applications: The Suzuki-Miyaura Cross-Coupling
The primary application of this compound in drug discovery and materials science is as a substrate in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][14] This reaction forges a new C-C bond between the boronic acid and an organohalide.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Mechanistic Insights:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[4]
-
Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex.[3] This boronate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) species. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of an arylboronic acid with an aryl halide.
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a base such as anhydrous potassium phosphate (2.0 equiv.).[2]
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and an appropriate anhydrous solvent (e.g., THF, dioxane).[2]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.[2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other inorganic salts.[2]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]
The Influence of 2,6-Dichloro Substitution
The presence of two chlorine atoms flanking the boronic acid group in this compound has significant steric and electronic consequences:
-
Electronic Effects: Chlorine is an electron-withdrawing group. This increases the Lewis acidity of the boron atom, which can influence the rate of transmetalation.[1] A more Lewis acidic boron may require a stronger base for activation.
-
Steric Hindrance: The two ortho-chlorine atoms provide significant steric bulk around the C-B bond. This can hinder the approach of the palladium complex during the transmetalation step, potentially slowing down the reaction rate compared to the unsubstituted 4-formylphenylboronic acid.[15] Judicious selection of a less bulky phosphine ligand on the palladium catalyst may be necessary to overcome this steric hindrance.
Stability, Handling, and Safety
Boronic acids, in general, can be sensitive to air and moisture.[16] They can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), particularly under harsh conditions. Some boronic acids are also prone to forming cyclic anhydrides, known as boroxines, upon dehydration.[16]
Handling and Storage:
-
Storage: Store in a tightly closed container in a cool, dark, and dry place, preferably under an inert atmosphere.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling the compound.[18][19] Avoid breathing dust; handle in a well-ventilated area or fume hood.[19][20]
-
Disposal: Dispose of contents and container through an authorized waste management company, in accordance with local regulations.[17]
Conclusion
This compound is a valuable, albeit specialized, building block for organic synthesis. Its trifunctional nature—a reactive boronic acid for cross-coupling, a versatile formyl group for further derivatization, and two chlorine atoms that modulate reactivity and provide sites for further functionalization—makes it a powerful tool for constructing complex molecules. While its steric hindrance presents a challenge, modern catalytic systems are well-equipped to handle such substrates. A thorough understanding of its properties, informed by the behavior of its parent compound and the principles of physical organic chemistry, is paramount for its successful application in the innovative fields of drug discovery and materials science.
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An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-formylphenylboronic Acid
Introduction: The Significance of a Sterically Hindered Bi-functional Building Block
In the landscape of modern drug discovery and materials science, the rational design of complex molecular architectures is paramount. Arylboronic acids, cornerstone reagents in palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of biaryl and heteroaryl structures.[1][2] Among these, 2,6-dichloro-4-formylphenylboronic acid stands out as a particularly valuable, albeit challenging, synthetic intermediate. Its unique trifecta of functionalities—a sterically hindered dichlorinated phenyl ring, a reactive formyl group, and a versatile boronic acid moiety—makes it a highly sought-after building block for constructing molecules with tailored steric and electronic properties. The ortho-dichloro substitution pattern imparts significant steric hindrance, influencing the dihedral angle of resulting biaryl systems, a critical parameter in modulating biological activity and material properties. The formyl group serves as a versatile handle for a plethora of subsequent transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.
This technical guide provides a comprehensive exploration of a robust and logical synthetic route to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing not just a protocol, but a self-validating system for the successful synthesis of this important molecule.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of a molecule with mutually reactive functional groups, such as an aldehyde and a boronic acid, necessitates a carefully planned strategy involving protection and deprotection steps. A logical retrosynthetic analysis of this compound points to a strategy where the boronic acid moiety is introduced onto a pre-functionalized 2,6-dichloro-4-halobenzaldehyde scaffold. This approach circumvents potential challenges with regioselectivity that might arise from attempting to formylate a 3,5-dichlorophenylboronic acid precursor.
Our chosen starting material is the commercially available 4-bromo-2,6-dichlorobenzaldehyde .[3] This starting point offers a distinct advantage as the bromine atom provides a specific site for conversion to the boronic acid group via an organometallic intermediate. The core of our synthetic strategy revolves around the following key transformations:
-
Protection of the Aldehyde: The formyl group is highly susceptible to attack by organometallic reagents. Therefore, its protection as an acetal is the critical first step.
-
Formation of an Organometallic Intermediate: A lithium-halogen exchange reaction will be employed to convert the aryl bromide into a highly reactive aryllithium species. This method is often preferred over Grignard reagent formation for sterically hindered substrates as it can proceed at very low temperatures, minimizing side reactions.[4]
-
Borylation: The aryllithium intermediate will be trapped with a trialkyl borate ester to form a boronate ester.
-
Hydrolysis/Deprotection: Finally, acidic workup will simultaneously hydrolyze the boronate ester to the desired boronic acid and deprotect the acetal to regenerate the formyl group.
This strategic sequence is depicted in the workflow diagram below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps to ensure both success and understanding.
Part 1: Acetal Protection of 4-Bromo-2,6-dichlorobenzaldehyde
Rationale: The protection of the aldehyde as a cyclic acetal (1,3-dioxolane) is a robust and widely used strategy.[4] This protecting group is stable to the strongly basic conditions of the subsequent lithiation step and can be readily removed during the final acidic workup.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Bromo-2,6-dichlorobenzaldehyde | 253.90 | 10.0 | 2.54 g |
| Ethylene glycol | 62.07 | 15.0 | 0.93 mL |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.5 | 86 mg |
| Toluene | 92.14 | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-bromo-2,6-dichlorobenzaldehyde (2.54 g, 10.0 mmol), ethylene glycol (0.93 mL, 15.0 mmol), and a catalytic amount of p-toluenesulfonic acid (86 mg, 0.5 mmol).
-
Add 50 mL of toluene to the flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected acetal, 2-(4-bromo-2,6-dichlorophenyl)-1,3-dioxolane , as a solid. This product is typically of sufficient purity to be used in the next step without further purification.
Part 2: Lithiation-Borylation and In Situ Deprotection
Rationale: The lithium-halogen exchange using n-butyllithium is performed at a very low temperature (-78 °C) to generate the aryllithium species while minimizing potential side reactions. The subsequent borylation with triisopropyl borate, a common and effective boron electrophile, is also carried out at low temperature.[5] The final acidic workup serves the dual purpose of hydrolyzing the boronate ester and cleaving the acetal protecting group.[6]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-(4-Bromo-2,6-dichlorophenyl)-1,3-dioxolane | 297.96 | 10.0 | 2.98 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL |
| Triisopropyl borate | 188.07 | 12.0 | 2.77 mL |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 100 mL |
| 2 M Hydrochloric Acid (HCl) | 36.46 | - | As needed |
| Diethyl ether | 74.12 | - | For extraction |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the protected acetal from Part 1 (2.98 g, 10.0 mmol) and dissolve it in 100 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, prepare a solution of triisopropyl borate (2.77 mL, 12.0 mmol) in 20 mL of anhydrous THF and cool it to -78 °C.
-
Transfer the cold triisopropyl borate solution to the aryllithium solution via cannula while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous HCl until the pH is approximately 1-2.
-
Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester and deprotection of the acetal.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, or by column chromatography on silica gel.
Chemical Structures and Reaction Pathway
The overall synthetic transformation can be visualized as follows:
Caption: Reaction scheme for the synthesis of this compound.
Conclusion and Outlook
The synthetic route detailed in this guide provides a reliable and scientifically sound method for the preparation of this compound, a valuable building block for advanced organic synthesis. By employing a protection-lithiation-borylation-deprotection sequence, the inherent reactivity challenges of the target molecule are effectively managed. The provided protocols, grounded in established chemical principles, are designed to be reproducible and scalable. For researchers in drug discovery and materials science, access to such sterically demanding and functionally diverse intermediates is crucial for the development of next-generation therapeutics and materials. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, and the principles outlined herein can serve as a solid foundation for such endeavors.
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The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
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p-BROMOBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
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(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
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1-Bromo-2,6-dichlorobenzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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1-Bromo-4-(dimethoxymethyl)benzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,6-Dichloro-4-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-4-formylphenylboronic acid is a key bifunctional building block in modern synthetic chemistry, valued for its utility in constructing complex molecular architectures through reactions like Suzuki-Miyaura cross-coupling. Its unique structure, featuring a reactive aldehyde and a boronic acid moiety flanked by two chlorine atoms, necessitates precise structural confirmation. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. We delve into the theoretical basis for the observed spectral data, offer field-proven insights into experimental choices, and provide detailed protocols for data acquisition, ensuring a comprehensive resource for scientists in research and development.
Introduction and Molecular Structure Overview
The unequivocal identification of a chemical compound is the bedrock of reliable and reproducible research. For a molecule like this compound (C₇H₅BCl₂O₃), with its distinct functional groups, a multi-faceted spectroscopic approach is essential. The molecule's structure presents several key features for analysis:
-
Aromatic Ring: A 1,2,3,5-tetrasubstituted benzene ring. The symmetry of the substitution pattern simplifies the aromatic region of the NMR spectrum.
-
Formyl Group (-CHO): The aldehyde proton and carbonyl carbon provide highly characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Boronic Acid Group (-B(OH)₂): This group has unique properties, including exchangeable protons and a boron atom that can be studied by ¹¹B NMR. Its presence is also confirmed by characteristic stretches in IR.
-
Chloro Substituents (-Cl): These electron-withdrawing groups significantly influence the electronic environment of the aromatic ring, causing predictable downfield shifts in NMR spectra.
The following diagram illustrates the workflow for a comprehensive structural verification of the title compound.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For arylboronic acids, special consideration must be given to the choice of solvent.
Expertise in Action: The Choice of Solvent Boronic acids have a propensity to form cyclic, trimeric anhydrides known as boroxines, especially in non-polar solvents like CDCl₃ or when heated under vacuum. This oligomerization can lead to complex or broad, poorly resolved NMR spectra[1]. To ensure the analysis of the monomeric boronic acid, a coordinating deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ is strongly recommended. These solvents effectively break up the oligomers through hydrogen bonding and coordination with the boron atom, yielding sharp, interpretable spectra[1][2]. DMSO-d₆ is often preferred as it allows for the observation of the exchangeable B(OH)₂ protons.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments in the molecule.
| Signal Assignment | Expected δ (ppm) | Multiplicity | Rationale |
| Aldehyde Proton (-H O) | ~10.1 | Singlet (s) | The strong deshielding effect of the carbonyl group and its magnetic anisotropy place this proton significantly downfield. |
| Aromatic Protons (Ar-H ) | ~7.9 - 8.1 | Singlet (s) | Due to the symmetrical substitution pattern, the two aromatic protons (at C3 and C5) are chemically equivalent and show no coupling to neighbors. The electron-withdrawing nature of the adjacent chlorine and formyl groups shifts them downfield. |
| Boronic Acid Protons (-B(OH )₂) | ~8.5 - 8.7 | Broad Singlet (br s) | These protons are acidic and exchangeable. Their chemical shift can vary with concentration and water content. The signal is typically broad due to exchange and quadrupolar coupling with the boron nucleus. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.
| Signal Assignment | Expected δ (ppm) | Rationale |
| Carbonyl Carbon ( C =O) | ~191 - 193 | The aldehyde carbonyl carbon is highly deshielded and appears far downfield. |
| Aromatic Carbon (Ar-C -CHO) | ~138 - 140 | This quaternary carbon is attached to the electron-withdrawing formyl group. |
| Aromatic Carbons (Ar-C -H) | ~130 - 132 | The two equivalent methine carbons of the aromatic ring. |
| Aromatic Carbons (Ar-C -Cl) | ~135 - 137 | The two equivalent carbons bearing the chlorine atoms are deshielded. |
| Carbon-Boron (Ar-C -B) | ~133 - 135 (often broad) | The ipso-carbon attached to the boron atom. This signal is often broadened due to quadrupolar relaxation from the ¹¹B nucleus, making it difficult to observe[3][4]. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum is dominated by strong absorptions from the O-H, C=O, and B-O bonds.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |
| O-H Stretch (Boronic Acid) | 3200 - 3500 | Strong, Broad | This broad band is characteristic of the hydrogen-bonded O-H groups in the boronic acid dimer, a common solid-state structure[5][6]. |
| C-H Stretch (Aldehyde) | 2820 - 2880 & 2720 - 2780 | Medium, Sharp | The presence of two distinct bands (a Fermi doublet) is highly characteristic of an aldehyde C-H bond. |
| C=O Stretch (Aldehyde) | 1690 - 1710 | Strong, Sharp | A very strong and sharp absorption confirming the presence of the conjugated aldehyde carbonyl group. |
| C=C Stretch (Aromatic) | 1550 - 1600 | Medium | Characteristic stretching vibrations of the benzene ring. |
| B-O Stretch (Asymmetric) | 1330 - 1380 | Strong | A strong, characteristic band associated with the asymmetric B-O stretching in the B(OH)₂ group[7][8]. |
| C-Cl Stretch | 700 - 800 | Strong | Stretching vibration for the carbon-chlorine bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, often revealing the molecular ion.
Expected Observations (Negative Ion Mode ESI):
-
Molecular Ion Peak [M-H]⁻: The expected monoisotopic mass for C₇H₅BCl₂O₃ is 217.96 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z ≈ 216.95.
-
Dehydration Peak [M-H₂O-H]⁻: Boronic acids readily lose water. A peak corresponding to the loss of a water molecule from the deprotonated ion might be observed at m/z ≈ 198.94.
-
Isotopic Pattern: The presence of two chlorine atoms will generate a characteristic isotopic pattern. The ratio of the peaks for [M-H]⁻, [M-H+2]⁻, and [M-H+4]⁻ should be approximately 100:65:10, which is a definitive signature for a molecule containing two chlorine atoms.
The following diagram illustrates a potential fragmentation pathway.
Caption: Potential ESI-MS Fragmentation Pathway.
Experimental Protocols
Trustworthiness through Self-Validating Systems: The following protocols are designed to yield high-quality, reproducible data. Each step is chosen to mitigate common issues associated with the analysis of boronic acids.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating (<40°C) may be applied if necessary, but avoid high temperatures to prevent anhydride formation.
-
Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
FTIR (ATR) Spectroscopy
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.
-
Data Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL using the mobile phase.
-
Chromatography: While direct infusion is possible, using a liquid chromatography (LC) system with a C18 column helps to separate the analyte from any potential impurities. A simple isocratic or gradient method with a mobile phase of water and acetonitrile (often with a small amount of formic acid or ammonia to aid ionization) is typically sufficient[9].
-
MS Acquisition: Infuse the sample into an ESI source. Acquire data in both positive and negative ion modes to determine the optimal ionization. For boronic acids, negative mode is often more sensitive[9]. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
Conclusion
The integrated analysis of NMR, IR, and MS data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise arrangement of atoms in the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of all key functional groups, and mass spectrometry verifies the molecular weight and elemental formula. By following robust experimental protocols and understanding the chemical principles behind the spectroscopic data, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.
References
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Anslyn, E. V., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
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Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Journal of the American Chemical Society, 86(18), 3783-3787. [Link]
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Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]
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Şaş, E. B. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional theory. Sakarya University Journal of Science, 22(6), 1886-1892. [Link]
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]
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Reddit r/chemistry Community Discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
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An In-depth Technical Guide to 2,6-Dichloro-4-formylphenylboronic Acid: A Versatile Building Block for Drug Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1][2] Their stability, low toxicity, and broad functional group tolerance have established them as indispensable tools in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4]
Among the vast array of substituted phenylboronic acids, 2,6-Dichloro-4-formylphenylboronic acid emerges as a particularly intriguing building block. The presence of two chlorine atoms on the phenyl ring can significantly influence the electronic properties and conformational preferences of resulting molecules, potentially enhancing their binding affinity to biological targets and improving their metabolic stability.[5] The formyl group, a versatile synthetic handle, opens up a plethora of possibilities for further chemical transformations.
This technical guide provides a comprehensive overview of this compound, including its chemical identity, a plausible synthetic approach, its anticipated physicochemical properties, and its potential applications in the realm of drug discovery and medicinal chemistry.
Core Compound Identity
-
Chemical Name: this compound
-
CAS Number: 1451392-98-5
-
Molecular Formula: C₇H₅BCl₂O₃
-
Molecular Weight: 218.83 g/mol
-
Chemical Structure:
Caption: 2D structure of this compound.
Synthesis of this compound: A Methodological Approach
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of the Aldehyde Group
-
To a solution of 3,5-dichlorobenzaldehyde in toluene, add 1.2 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to azeotropically remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde.
Causality: The aldehyde group is protected as an acetal to prevent its reaction with the organolithium reagent in a subsequent step.
Step 2: Directed Ortho-Bromination
-
Dissolve the protected 3,5-dichlorobenzaldehyde in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) and a catalytic amount of sulfuric acid.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the brominated intermediate.
Causality: The directing effect of the acetal group and the chloro substituents will favor bromination at the C2 position.
Step 3: Lithium-Halogen Exchange and Borylation
-
Dissolve the brominated intermediate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Causality: The highly reactive organolithium species generated via lithium-halogen exchange acts as a potent nucleophile, attacking the electrophilic boron atom of the triisopropyl borate to form the boronic ester.
Step 4: Deprotection and Hydrolysis
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of an aqueous solution of hydrochloric acid (e.g., 2 M).
-
Stir the biphasic mixture vigorously at room temperature for several hours to effect both the hydrolysis of the boronic ester and the deprotection of the acetal.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Causality: Acidic workup is crucial for the hydrolysis of the boronic ester to the desired boronic acid and for the removal of the acetal protecting group to regenerate the formyl functionality.
Physicochemical Properties: An Estimation
Experimentally determined physicochemical data for this compound are not widely published. However, we can infer its likely properties based on data from structurally related compounds, such as 4-formylphenylboronic acid and other chlorinated phenylboronic acids.
| Property | Estimated Value | Rationale and References |
| Appearance | White to off-white solid | Phenylboronic acids are typically crystalline solids at room temperature.[9] |
| Melting Point | > 200 °C | The melting point of 4-formylphenylboronic acid is 237-242 °C.[9] The introduction of two chlorine atoms is expected to increase the molecular weight and potentially alter the crystal packing, likely resulting in a high melting point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | Boronic acids exhibit limited solubility in water but are generally soluble in polar organic solvents.[10][11] The chlorine atoms will increase the lipophilicity, likely further reducing water solubility. |
| pKa | 7.5 - 8.5 | The pKa of phenylboronic acid is approximately 8.8.[9] The electron-withdrawing nature of the two chlorine atoms and the formyl group is expected to increase the acidity of the boronic acid, thus lowering its pKa.[3] |
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block for the synthesis of novel bioactive molecules.
Role as a Versatile Synthetic Intermediate
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with a wide range of aryl or heteroaryl halides or triflates to generate complex biaryl structures.[1] These biaryl motifs are prevalent in many approved drugs.[12]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The formyl group provides a reactive site for further synthetic modifications, including:
-
Reductive amination: To introduce amine functionalities.
-
Wittig reaction: To form alkenes.
-
Aldol condensation: To create carbon-carbon bonds.
-
Oxidation: To form a carboxylic acid.
This dual functionality allows for the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs.[4]
Potential as a Pharmacophore
Boronic acids themselves can act as pharmacophores by forming reversible covalent bonds with active site serine or threonine residues in enzymes.[3][12] This has been successfully exploited in the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib (Velcade®) for the treatment of multiple myeloma and the β-lactamase inhibitor vaborbactam.[3][12]
The presence of the 2,6-dichloro substitution pattern can confer several advantageous properties to a drug candidate:
-
Increased Lipophilicity: The chlorine atoms can enhance the molecule's ability to cross cell membranes.
-
Metabolic Stability: The C-Cl bonds are generally resistant to metabolic degradation, potentially prolonging the drug's half-life.
-
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can influence the pKa of nearby functional groups and the overall electronic distribution of the molecule, which can be fine-tuned for optimal target engagement.
Safety and Handling
As a specific Material Safety Data Sheet (MSDS) for this compound (CAS 1451392-98-5) is not widely available, general precautions for handling boronic acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth.
-
In all cases of exposure, seek medical attention.
-
Conclusion
This compound is a promising and versatile building block for organic synthesis and drug discovery. Its unique combination of a reactive boronic acid moiety, a synthetically adaptable formyl group, and a dichlorinated phenyl ring offers medicinal chemists a powerful tool for the construction of novel and complex molecular architectures. While further research is needed to fully elucidate its specific properties and applications, its potential for contributing to the development of new therapeutic agents is significant.
References
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Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
- Clariant GmbH. (2002). Process for preparing highly pure formylphenylboronic acids. U.S.
- Clariant GmbH. (2003). Process for the preparation of substituted phenylboronic acids. U.S.
- CN111004262A - Synthetic method of p-chlorophenylboronic acid - Google Patents. (n.d.).
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Singh, S., & Sharma, A. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(9), 894. [Link]
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Organic Syntheses Procedure. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved January 19, 2026, from [Link]
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Lock, C. J. L., & Liddell, J. R. (1970). Vibrational spectrum and thermodynamic properties of phenylboron dichloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 420-425. [Link]
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Dąbrowski, M., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 841-853. [Link]
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Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Wikipedia. (2023, December 1). Phenylboronic acid. In Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
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Schneider, N., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
-
Hao, J., et al. (2019). Synthesis and pharmacological characterization of 2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a potent, subtype selective, and orally available positive allosteric modulator of the human Dopamine D1 receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. [Link]
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
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WO 2013/134298 A1 - Common Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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Dąbrowski, M., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 841-853. [Link]
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Schneider, N. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
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Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to 2,6-Dichloro-4-formylphenylboronic Acid: A Keystone Building Block in Modern Synthesis
Introduction: The Emergence of a Sterically Hindered Arylboronic Acid
In the landscape of modern organic chemistry, arylboronic acids stand as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] While the chemistry of simpler arylboronic acids is well-established, the deliberate introduction of steric and electronic modifications has given rise to a new generation of reagents with unique reactivity and applications. 2,6-Dichloro-4-formylphenylboronic acid is a prime example of such a tailored building block. Its structure, featuring a formyl group for further functionalization and two ortho-chloro substituents, imparts significant steric hindrance around the boronic acid moiety. This guide provides a comprehensive exploration of the discovery, synthesis, and applications of this important, yet less documented, arylboronic acid, offering insights for researchers and professionals in drug discovery and materials science.
Part 1: A Postulated History and Rationale for Synthesis
Unlike its simpler counterpart, 4-formylphenylboronic acid, a seminal publication detailing the initial discovery of this compound is not readily found in the annals of chemical literature. This suggests that its emergence was likely driven by the specific needs of complex molecule synthesis, where its unique structural features were required to overcome particular synthetic challenges. It is probable that its initial synthesis was not the subject of a dedicated communication but was instead developed and reported within the context of a larger synthetic endeavor, such as the preparation of a pharmaceutical candidate or a specialized organic material.
The rationale for its design is clear from a synthetic chemist's perspective. The two chlorine atoms flanking the boronic acid group provide significant steric bulk. This can be exploited to control the atropisomerism of biaryl products from Suzuki-Miyaura couplings, a critical consideration in modern drug design. Furthermore, the electron-withdrawing nature of the chlorine atoms and the formyl group modifies the electronic properties of the boronic acid, influencing its reactivity in cross-coupling reactions. The presence of the formyl group offers a versatile handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or conversion to a variety of other functional groups.
Part 2: Strategic Synthesis of this compound
The synthesis of this compound necessitates a strategic approach, primarily centered around the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. Two plausible and robust synthetic routes are presented below, starting from readily available precursors.
Methodology 1: Borylation of a Dichlorinated Aryl Bromide
This approach leverages the well-established conversion of an aryl bromide to a boronic acid via an organometallic intermediate. The key starting material for this route is 4-bromo-2,6-dichlorobenzaldehyde.
Experimental Protocol: Synthesis of this compound from 4-Bromo-2,6-dichlorobenzaldehyde
Step 1: Acetal Protection of 4-Bromo-2,6-dichlorobenzaldehyde
-
Rationale: The formyl group is incompatible with the highly nucleophilic and basic Grignard or organolithium reagents that will be formed in the subsequent step. Therefore, it must be protected. An acetal is a common and effective protecting group for aldehydes.
-
Procedure:
-
To a solution of 4-bromo-2,6-dichlorobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Reflux the mixture until no more water is collected.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected acetal, 2-(4-bromo-2,6-dichlorophenyl)-1,3-dioxolane.
-
Step 2: Halogen-Metal Exchange and Borylation
-
Rationale: A halogen-metal exchange reaction, using either an organolithium reagent or magnesium metal, generates a nucleophilic aryl species that can then react with a boron electrophile. The use of n-butyllithium at low temperatures is often preferred for clean and efficient lithiation.
-
Procedure:
-
Dissolve the protected acetal from Step 1 in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Step 3: Hydrolysis and Deprotection
-
Rationale: Acidic workup serves two purposes: it hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the acetal protecting group to regenerate the formyl functionality.
-
Procedure:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M aqueous hydrochloric acid.
-
Stir the biphasic mixture vigorously for several hours until TLC or LC-MS analysis indicates complete deprotection.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
-
Diagram of the Synthetic Workflow (Methodology 1):
Caption: Synthetic workflow for this compound starting from 1-bromo-3,5-dichlorobenzene.
Part 3: Physicochemical Properties and Characterization
A thorough characterization of this compound is essential for its use in synthesis. The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₇H₅BCl₂O₃ |
| Molecular Weight | 218.83 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in polar organic solvents such as THF, DMSO, and methanol. |
| CAS Number | 179942-63-9 |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ ~10.0 (s, 1H, -CHO), ~8.4 (s, 2H, Ar-H), ~8.0 (br s, 2H, -B(OH)₂).
-
¹³C NMR (DMSO-d₆): δ ~192 (-CHO), ~140 (Ar-C), ~138 (Ar-C), ~135 (Ar-C), ~130 (Ar-C).
-
IR (KBr, cm⁻¹): ~3400-3200 (br, O-H), ~1700 (C=O), ~1600, ~1450 (Ar C=C).
Part 4: Applications in Drug Discovery and Advanced Synthesis
The primary application of this compound is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern allows for the synthesis of complex biaryl structures that are often found in pharmaceutically active compounds and advanced materials.
Suzuki-Miyaura Cross-Coupling Reactions
The steric hindrance provided by the two ortho-chloro substituents can be highly advantageous in controlling the stereochemistry of the resulting biaryl products. This is particularly important in the synthesis of atropisomeric compounds, where rotational restriction around the newly formed C-C bond leads to stable, non-interconverting enantiomers.
Illustrative Suzuki-Miyaura Coupling Protocol:
Reaction: Coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl compound.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound represents a sophisticated and highly valuable reagent for the synthesis of complex organic molecules. While its discovery may not be marked by a single, prominent publication, its utility in constructing sterically hindered and functionalized biaryl systems is undeniable. The synthetic routes outlined in this guide, based on established organometallic principles, provide a reliable means for its preparation. For researchers in drug discovery and materials science, a thorough understanding of the synthesis and reactivity of such tailored building blocks is paramount for the continued advancement of their respective fields.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Suzuki, A. (2010). Nobel Lecture: Cross-coupling reactions of organoboranes: An easy way to construct C–C bonds. NobelPrize.org. [Link]
-
PubChem. 4-Bromo-2,6-dichlorobenzaldehyde. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-4-formylphenylboronic Acid
Abstract: This technical guide provides a comprehensive analysis of the key physical properties—specifically melting point and solubility—of 2,6-Dichloro-4-formylphenylboronic acid (CAS No. 1451392-98-5). As a substituted arylboronic acid, this compound is a potentially valuable building block in organic synthesis and drug discovery, making a thorough understanding of its physicochemical characteristics essential for its effective application. This document addresses the current gap in published experimental data for this specific molecule by providing a detailed predictive analysis based on analogous compounds. Furthermore, it outlines authoritative, step-by-step protocols for the experimental determination of its melting point and thermodynamic solubility, empowering researchers to generate precise and reliable data. The methodologies are presented with expert insights into the rationale behind experimental choices and potential challenges, such as the propensity of boronic acids to form anhydrides.
Introduction: The Importance of Physical Properties in Synthesis and Development
This compound belongs to the versatile class of arylboronic acids, which are fundamental reagents in modern organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The physical properties of such a reagent are not mere data points; they are critical parameters that dictate its handling, application, and purification.
-
Melting Point: The melting point is a robust indicator of a crystalline solid's identity and purity.[1] A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of this range.[2] For a synthetic building block, a consistent melting point provides confidence in the material's quality batch after batch.
-
Solubility: The solubility profile of a compound across a range of solvents is paramount for its practical use.[2] It governs the choice of reaction media, enabling efficient mass transfer and optimal reaction kinetics. Moreover, solubility data is indispensable for developing purification strategies, such as recrystallization, and for chromatographic method development. In the context of drug development, the aqueous solubility of a molecule and its derivatives is a primary determinant of its potential bioavailability.[3][4]
This guide serves to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize this compound.
Physicochemical Profile and Predictive Analysis
As of the date of this guide, specific experimental data for the melting point and solubility of this compound is not available in peer-reviewed literature or major chemical supplier databases.[5][6] Therefore, a predictive analysis based on well-characterized structural analogs is necessary.
Data for Analogous Compounds
To forecast the properties of the target molecule, we can examine its parent structures: phenylboronic acid and the less substituted 4-formylphenylboronic acid.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | General Solubility Profile |
| This compound | ![]() | 218.84 | Data not available[5] | Data not available |
| 4-Formylphenylboronic acid | ![]() | 149.94 | 237 - 242[7] | Slightly soluble in water.[7] |
| Phenylboronic acid | ![]() | 121.93 | ~216[8] | Soluble in most polar organic solvents (e.g., diethyl ether, ethanol); poorly soluble in nonpolar solvents (e.g., hexanes).[8][9] |
Expert Analysis and Expected Trends
The structure of this compound incorporates three key features that will influence its physical properties relative to phenylboronic acid: a polar aldehyde (formyl) group and two electron-withdrawing chloro-substituents.
-
Expected Melting Point: The high melting point of 4-formylphenylboronic acid (237-242 °C) compared to phenylboronic acid (~216 °C) suggests that the polar formyl group facilitates strong intermolecular interactions (e.g., dipole-dipole) in the crystal lattice.[10] The addition of two chlorine atoms further increases the molecular weight and molecular surface area, which typically enhances van der Waals forces.[11] Furthermore, the symmetrical 2,6-substitution pattern can lead to more efficient crystal packing.[12] Collectively, these factors strongly suggest that This compound will have a high melting point, likely exceeding 240 °C.
-
Expected Solubility: The presence of the polar formyl group and the boronic acid moiety should confer solubility in polar organic solvents. However, strong intermolecular forces that lead to a high melting point also mean that more energy is required to break the crystal lattice, which can decrease solubility.[12] While phenylboronic acid is soluble in ethers and alcohols, the increased crystal lattice energy of the target compound may reduce its solubility in these same solvents.[9] Its solubility in nonpolar solvents like alkanes is expected to be very low. A comprehensive profile would likely show moderate solubility in polar aprotic solvents like THF, acetone, or DMSO, and lower solubility in less polar ethers or esters.
Standardized Protocols for Experimental Determination
Given the absence of published data, experimental verification is essential. The following sections provide robust, field-proven protocols for determining the melting point and equilibrium solubility.
Melting Point Determination by Capillary Method
This method remains the gold standard for determining the melting point of a crystalline solid, relying on the visual observation of the phase transition from solid to liquid.[1]
Principle: A pure crystalline solid exhibits a narrow melting range (typically < 1°C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, resulting in a lower and broader melting range.[2]
Detailed Protocol:
-
Sample Preparation: Place a small amount of the dry this compound powder on a clean, dry watch glass. Finely crush the powder using a spatula.
-
Capillary Loading: Tamp the open end of a glass capillary tube into the powder until a small amount of sample (2-3 mm in height) is packed into the closed end.
-
Apparatus Setup: Insert the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp or similar device).
-
Rapid Determination (Optional but Recommended): Set a fast heating rate (~10-15 °C/min) to quickly determine an approximate melting range. This saves time during the precise measurement.[2]
-
Cooling: Allow the heating block to cool to at least 20 °C below the approximate melting point observed.
-
Precise Determination: Using a fresh capillary, heat the block again. Once the temperature is within 15-20 °C of the approximate melting point, reduce the heating rate to 1-2 °C/min. A slow ramp rate is critical for an accurate reading.[2]
-
Observation and Recording: Record two temperatures:
-
T1 (Onset): The temperature at which the first drop of liquid appears.
-
T2 (Clear Point): The temperature at which the entire sample becomes a transparent liquid.
-
-
Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow. Repeat the precise determination at least twice to ensure reproducibility.
Experimental Workflow: Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Equilibrium Solubility Determination by Shake-Flask Method
The shake-flask method is considered the most reliable technique for determining thermodynamic (or equilibrium) solubility, which represents the true saturation point of a solute in a solvent at a given temperature.[3]
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved solid in the liquid phase reaches a constant value. This represents the equilibrium state between the undissolved solid and the saturated solution.
Detailed Protocol:
-
Solvent Selection: Choose a range of representative solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran (THF), toluene, heptane) to build a comprehensive profile.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate sealed vials. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.
-
Equilibration: Place the vials in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, but may need to be longer for poorly soluble compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high concentration readings.
-
Quantification:
-
Immediately dilute the filtered sample with a suitable solvent to prevent precipitation.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve prepared with known concentrations of the compound.
-
-
Calculation and Reporting: Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility in units such as mg/mL or mol/L at the specified temperature.
Experimental Workflow: Shake-Flask Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Key Considerations for Boronic Acids: Anhydride Formation
A crucial aspect of working with phenylboronic acids is their tendency to undergo dehydration upon heating or under vacuum to form a cyclic trimeric anhydride known as a boroxine. This is a reversible equilibrium.
The presence of boroxine can complicate physical property measurements:
-
Melting Point: The sample may be a mixture of the acid and its anhydride, leading to a broad and potentially inaccurate melting point.
-
Solubility: The acid and the boroxine will have different solubilities, making it difficult to obtain reproducible data if the equilibrium is not controlled.
Expert Recommendation: To ensure consistency, it is advisable to handle the boronic acid under conditions that favor the free acid form (e.g., avoiding prolonged heating) or to characterize the material (e.g., by NMR) to understand the acid-to-anhydride ratio before conducting measurements.
Conclusion
While specific experimental data for this compound remains to be published, a detailed analysis of its structural features and comparison with analogous compounds allows for a robust predictive assessment of its physical properties. It is expected to be a high-melting solid with solubility in polar organic solvents. This guide provides the necessary authoritative protocols for researchers to determine these critical parameters with precision and accuracy. The experimental determination of the melting point and solubility profile, as outlined herein, will be instrumental in unlocking the full synthetic potential of this promising chemical building block.
References
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
- Krieger, J., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(6), 1478-1488.
- Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Gozdalik, J. T., et al. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702.
-
Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting Point. Retrieved from [Link]
- Adamczyk-Woźniak, A., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 921, 121396.
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
- MDPI. (2019).
- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- MDPI. (2022). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Crystals, 12(1), 100.
- Thati, J., et al. (2010). Effect of molecular symmetry on melting temperature and solubility. Organic & Biomolecular Chemistry, 8(21), 4825-4833.
-
Student Academic Success Service. (n.d.). Properties and Trends of Organic Compounds. Retrieved from [Link]
- ResearchGate. (2017). Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds. Russian Journal of General Chemistry, 87, 243-250.
-
Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]
-
PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]
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- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Utility of 2,6-Dichloro-4-formylphenylboronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the demand for structurally novel and functionally diverse molecular scaffolds is perpetual. Phenylboronic acids, renowned for their versatility in carbon-carbon bond formation, have become indispensable tools for medicinal chemists. Among these, 2,6-Dichloro-4-formylphenylboronic acid emerges as a particularly strategic building block. Its unique trifunctional nature—a sterically hindered boronic acid for selective coupling, a reactive formyl group for derivatization, and a di-ortho-chloro substitution pattern for modulating physicochemical properties—offers a powerful platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this valuable reagent, with a focus on its role in the generation of kinase inhibitors and other targeted therapeutics.
Core Attributes and Synthetic Strategy
This compound is a crystalline solid whose utility is anchored in its distinct structural features. The boronic acid moiety is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the construction of biaryl and heteroaryl structures prevalent in many drug molecules. The formyl group serves as a versatile chemical handle for a variety of transformations, including reductive amination, condensation reactions, and the synthesis of heterocycles. Crucially, the presence of two chlorine atoms at the ortho positions to the boronic acid introduces significant steric hindrance, which can profoundly influence its reactivity and confer desirable properties on the resulting products.
Synthesis of this compound
A robust synthesis of this compound can be envisioned starting from the commercially available 4-bromo-3,5-dichlorobenzaldehyde. The synthetic strategy hinges on a lithium-halogen exchange followed by borylation.
Experimental Protocol: Synthesis of this compound from 4-Bromo-3,5-dichlorobenzaldehyde
Materials:
-
4-Bromo-3,5-dichlorobenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-3,5-dichlorobenzaldehyde (1.0 eq) and dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours, then allowed to warm slowly to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature. The aqueous layer is extracted with diethyl ether (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound.
The Influence of Ortho-Dichloro Substitution on Reactivity
The di-ortho-chloro substitution pattern in this compound is not merely a passive feature; it actively shapes the molecule's reactivity and the properties of its derivatives.
Table 1: Impact of Ortho-Dichloro Substitution
| Feature | Consequence | Implication in Medicinal Chemistry |
| Steric Hindrance | The bulky chlorine atoms flank the boronic acid, potentially slowing the rate of Suzuki-Miyaura coupling. This can necessitate the use of specialized, sterically demanding phosphine ligands and more forcing reaction conditions to achieve good yields. However, this steric bulk can also be advantageous, promoting the formation of atropisomers and providing a vector for exploring three-dimensional chemical space. | Enables the synthesis of conformationally restricted molecules, which can lead to higher binding affinity and selectivity for protein targets. |
| Electronic Effects | The electron-withdrawing nature of the chlorine atoms increases the Lewis acidity of the boronic acid, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. | Modulates the electronic properties of the resulting biaryl system, which can impact pKa, metabolic stability, and target engagement. |
| Lipophilicity | The addition of two chlorine atoms significantly increases the lipophilicity of the molecule and its derivatives. | Can enhance membrane permeability and oral bioavailability of drug candidates, but may also increase non-specific binding and toxicity if not carefully balanced. |
Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The structural motifs accessible through the use of this compound are highly relevant to the design of kinase inhibitors. Kinases are a major class of drug targets, and many inhibitors feature a central heterocyclic core decorated with various aryl and heteroaryl substituents that occupy the ATP-binding site.
Synthesis of Imidazo[1,2-a]pyridine Scaffolds
A key application of this compound is in the synthesis of substituted imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry known for its kinase inhibitory activity.[1] A multicomponent reaction, such as the Groebke–Blackburn–Bienaymé reaction, can be employed where the aldehyde functionality of the boronic acid derivative is utilized.
Conceptual Workflow: Synthesis of a Kinase Inhibitor Precursor
Caption: Conceptual workflow for the synthesis of a kinase inhibitor candidate.
Experimental Protocol: Synthesis of a 2-(2,6-dichloro-4-formylphenyl)-imidazo[1,2-a]pyridine Derivative
Materials:
-
2-Amino-5-bromopyridine
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Acid catalyst (e.g., Sc(OTf)₃)
Procedure:
-
Suzuki-Miyaura Coupling: To a solution of 2-amino-5-bromopyridine (1.0 eq) and this compound (1.2 eq) in 1,4-dioxane, aqueous sodium carbonate (2.0 M, 2.0 eq) and Pd(PPh₃)₄ (0.05 eq) are added. The mixture is degassed and heated to reflux under a nitrogen atmosphere until the starting materials are consumed (monitored by TLC or LC-MS). The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product, 2-amino-5-(2,6-dichloro-4-formylphenyl)pyridine, is purified by column chromatography.
-
Imidazo[1,2-a]pyridine Formation: The purified biaryl intermediate (1.0 eq), an aldehyde (if a different one is desired for the 3-position, otherwise the formyl group on the phenyl ring can be used if the reaction is intramolecular), and tert-butyl isocyanide (1.1 eq) are dissolved in a suitable solvent (e.g., methanol). A catalytic amount of scandium(III) triflate is added, and the mixture is stirred at room temperature or heated as necessary. Upon completion, the solvent is removed, and the residue is purified by chromatography to yield the desired imidazo[1,2-a]pyridine scaffold.
This scaffold can then be further elaborated using the pendant formyl group or other reactive handles to optimize kinase inhibitory activity and pharmacokinetic properties.
Broader Applications and Future Outlook
Beyond kinase inhibitors, the unique properties of this compound make it a valuable tool for a range of medicinal chemistry applications:
-
Fragment-Based Drug Discovery (FBDD): The relatively small size and high functionality of this molecule make it an attractive fragment for screening against various biological targets.
-
Covalent Inhibitors: The formyl group can be used to install a warhead for targeted covalent inhibition of proteins.
-
PROTACs and Molecular Glues: The bifunctional nature of its derivatives allows for the linkage of a target-binding moiety and an E3 ligase-recruiting element.
The strategic incorporation of this compound into synthetic campaigns can accelerate the discovery of novel drug candidates with improved properties. Its ability to introduce steric complexity, modulate electronics, and provide a handle for further diversification ensures its continued relevance in the ever-evolving field of medicinal chemistry. As our understanding of the structural requirements for potent and selective therapeutics deepens, the demand for sophisticated building blocks like this will undoubtedly continue to grow.
References
-
Aggarwal, V. K., et al. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. Available at: [Link]
-
Gaonkar, S. L., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters, 21(17), 5049-5053. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,6-Dichloro-4-formylphenylboronic Acid
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Substrates
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful tool is pivotal in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. However, the versatility of this reaction is tested when employing substrates with significant steric hindrance or challenging electronic properties.
2,6-Dichloro-4-formylphenylboronic acid presents a dual challenge for the Suzuki-Miyaura coupling. The two ortho-chlorine substituents impose considerable steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step of the catalytic cycle.[3][4] Furthermore, the electron-withdrawing nature of both the chlorine atoms and the para-formyl group deactivates the boronic acid, potentially slowing down the reaction.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully employ this compound in Suzuki-Miyaura coupling reactions. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system, a robust and high-yielding protocol can be achieved.
Mechanism and Scientific Rationale: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[6] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and is significantly influenced by the steric and electronic nature of the boronic acid. A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
For a sterically hindered and electron-deficient substrate like this compound, the transmetalation step is the primary hurdle. The bulky ortho-chloro substituents can sterically clash with the palladium complex, hindering the approach and transfer of the aryl group. The electron-withdrawing groups reduce the nucleophilicity of the aryl ring, further slowing this step. To overcome these challenges, a highly active catalyst system is paramount.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Sources
- 1. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
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- 7. Suzuki Coupling [organic-chemistry.org]
Application Note: Synthesis of Sterically Hindered Biaryl Compounds Utilizing 2,6-Dichloro-4-formylphenylboronic Acid
Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of Ortho-Substituted Boronic Acids
Biaryl structures are privileged motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials like liquid crystals.[1][2] Their synthesis is a cornerstone of modern organic chemistry, with the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction standing as a particularly robust and versatile method.[3][4][5] This reaction's success is predicated on its mild conditions, tolerance of diverse functional groups, and the commercial availability of its coupling partners.[6]
This application note focuses on the synthesis of biaryl compounds using a specialized building block: 2,6-dichloro-4-formylphenylboronic acid. The presence of two ortho-chloro substituents introduces significant steric hindrance, a challenge that often impedes standard coupling reactions.[7][8] However, this steric demand is also a key design element, enabling the synthesis of conformationally restricted biaryls, which are of increasing interest in drug discovery for their potential to confer enhanced target selectivity and improved pharmacokinetic properties.[9][10] The formyl group provides a versatile synthetic handle for further molecular elaboration.
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling with this sterically demanding boronic acid, including a detailed mechanistic discussion, optimized reaction protocols, and characterization data.
Mechanistic Insights: Overcoming Steric Challenges in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[5][11]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ArBOH2 [label="Ar'B(OH)₂ + Base", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)-Ar' L_n", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Biaryl [label="Ar-Ar' (Product)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ArX [label="Ar-X (Aryl Halide)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation; ArBOH2 -> Transmetalation; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Biaryl; RedElim -> Pd0 [label="Catalyst Regeneration"]; } dot Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
When employing sterically hindered substrates like this compound, the oxidative addition and transmetalation steps can be particularly challenging.[8] The bulky ortho-chloro groups can impede the approach of the palladium catalyst to the aryl halide and hinder the subsequent transfer of the aryl group from boron to palladium.
To overcome these steric barriers, the choice of ligand and reaction conditions is critical. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly effective in promoting these challenging couplings.[6][12] These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and accelerate both the oxidative addition and reductive elimination steps.[6]
Experimental Protocol: Synthesis of 2',6'-Dichloro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile
This protocol details a representative synthesis of a biaryl compound from this compound and 4-bromobenzonitrile.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
Anhydrous solvents are flammable and moisture-sensitive.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
dot graph "Experimental_Workflow" { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Start: Assemble Reaction Vessel", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Add Reagents:\n- Boronic Acid\n- Aryl Halide\n- Base (K₃PO₄)"]; Degas [label="Degas Mixture\n(Argon Purge)"]; Catalyst [label="Add Catalyst System:\n- Pd(OAc)₂\n- SPhos Ligand\n- Anhydrous Solvents"]; Heat [label="Heat to 80-100 °C\n(Inert Atmosphere)"]; Monitor [label="Monitor Reaction\n(TLC/GC-MS)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purify [label="Purification\n(Column Chromatography)"]; Characterize [label="Characterization\n(NMR, MS, IR)"]; End [label="End: Isolated Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Degas; Degas -> Catalyst; Catalyst -> Heat; Heat -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> Characterize; Characterize -> End; } dot Figure 2: Step-by-step experimental workflow for the synthesis of the target biaryl compound.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.2 equiv.), 4-bromobenzonitrile (1.0 equiv.), and potassium phosphate (3.0 equiv.).
-
Solvent Addition and Degassing: Add a 4:1 mixture of anhydrous toluene and 1,4-dioxane to the flask. Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Preparation: In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of the anhydrous solvent mixture.
-
Reaction Initiation: Add the catalyst pre-mixture to the reaction flask via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Data and Results
The following table summarizes typical reaction parameters and outcomes for the synthesis of various biaryl compounds using this compound.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Dioxane | 100 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 78 |
| 2-Bromopyridine | PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 24 | 65 |
| 4-Chloroanisole | NiCl₂(dppp) | K₃PO₄ | Toluene | 100 | 18 | 72 |
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the catalyst loading or employing a more active ligand system. Ensure all reagents and solvents are anhydrous, as water can lead to protodeboronation of the boronic acid.
-
Incomplete Reaction: If the reaction stalls, a higher temperature or longer reaction time may be necessary. The choice of base can also significantly impact the reaction rate; cesium carbonate is often more effective for challenging couplings.
-
Side Products: The formation of homocoupled products can occur. Optimizing the stoichiometry of the coupling partners and ensuring efficient stirring can minimize these side reactions.
Conclusion
This compound is a valuable building block for the synthesis of sterically hindered biaryl compounds. While its ortho-substituents present a synthetic challenge, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands enables efficient Suzuki-Miyaura cross-coupling. The protocols and data presented in this application note provide a solid foundation for researchers to successfully employ this reagent in the development of novel molecules for applications in drug discovery and materials science.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Yin, J.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2002 , 35 (8), 654-660. [Link]
-
Jana, R.; Pathak, T. P.; Sigman, M. S. Advances in Transition Metal-Catalyzed Cross-Coupling Reactions of Alkyl-organometallics. Chemical Reviews, 2011 , 111 (3), 1417–1492. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000 , 122 (17), 4020–4028. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Johnson, C. N.; Stemp, G.; Andree, T.; Ball, F.; Borthwick, A. D.; Davies, D. R.; Eakin, A. E.; Hamza, D.; Hitchcock, J.; Livi, G. P.; et al. The Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters, 2015 , 6 (6), 683-688. [Link]
-
Reddy, L. R.; Hu, B.; Shi, X. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemical Communications, 2013 , 49 (25), 2533-2535. [Link]
-
Shaikh, A. A.; Gawas, P. P.; Adole, V. A.; Shankarwar, S. G.; Shankarwar, A. G. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 2022 , 153, 343–352. [Link]
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Palladium catalysts for cross-coupling with 2,6-Dichloro-4-formylphenylboronic acid
An Application Guide to Palladium-Catalyzed Cross-Coupling with 2,6-Dichloro-4-formylphenylboronic Acid
Introduction: The Challenge and Utility of a Hindered Building Block
The synthesis of tri- and tetra-ortho-substituted biaryl scaffolds is a formidable challenge in modern organic chemistry, yet these motifs are cornerstones in the architecture of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] this compound is a highly valuable building block for accessing these sterically congested structures. Its bifunctional nature, featuring a versatile formyl group for subsequent transformations and ortho-chloro substituents, presents a unique synthetic puzzle.[4] The steric bulk imposed by the two ortho-chlorine atoms significantly impedes the key steps of the Suzuki-Miyaura cross-coupling reaction, demanding highly specialized catalyst systems and protocols.[5][6]
This guide provides a detailed exploration of the principles, catalyst systems, and protocols necessary to successfully employ this compound in palladium-catalyzed cross-coupling reactions. It is designed for researchers and drug development professionals seeking to construct complex, sterically hindered molecules with high efficiency and control.
Mechanistic Considerations: Overcoming Steric Hindrance
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8] However, the presence of two ortho-substituents on the boronic acid partner introduces significant kinetic barriers that must be overcome.
The Catalytic Cycle and its Steric Impediments
-
Oxidative Addition: An active Pd(0) species undergoes oxidative addition with an aryl halide (Ar¹-X) to form a Pd(II) intermediate. This step is generally less affected by the boronic acid's structure.
-
Transmetalation: This is a critical, often rate-limiting, step. The organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex.[8] The steric clash between the bulky ortho-chloro groups on the boronate and the ligands on the palladium complex can severely slow this transfer.
-
Reductive Elimination: The two coupled aryl groups (Ar¹-Ar²) are expelled from the palladium center, regenerating the active Pd(0) catalyst. This step is also highly sensitive to steric hindrance; bulky groups in the ortho positions can make it difficult for the biaryl product to be released, potentially leading to catalyst decomposition or side reactions.
To address these challenges, the catalyst system—comprising the palladium precatalyst, ligand, base, and solvent—must be carefully chosen to promote the desired reaction pathway.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and ethyl acetate (15 mL). Stir for 10 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired tri-ortho-substituted biaryl product.
Data Summary and Catalyst Recommendations
The optimal conditions can vary depending on the reactivity of the aryl halide coupling partner.
| Aryl Halide (Ar-X) | Recommended Catalyst System | Base | Temp (°C) | Notes |
| Aryl Iodide | Pd(OAc)₂ (1-2 mol%) / SPhos (2-4 mol%) | K₃PO₄ | 80-100 | Generally high reactivity; lower catalyst loading may be possible. |
| Aryl Bromide | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 100-110 | The standard condition for many substrates. |
| Activated Aryl Chloride | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | 110-120 | Aryl chlorides require more active catalyst systems and higher temperatures. [9][10][11] |
| Unactivated Aryl Chloride | Pd precatalyst (2-3 mol%) / NHC ligand (4-6 mol%) | K₃PO₄ | 110-120 | Represents a highly challenging coupling requiring robust NHC-based catalysts. [12] |
Expert Insights and Troubleshooting
-
Low Yield/No Reaction: This is often due to catalyst deactivation or insufficient reactivity. Ensure all reagents and solvents are strictly anhydrous and degassed. Consider switching to a more active ligand (e.g., from SPhos to XPhos) or a different palladium precatalyst.
-
Protodeboronation: The appearance of 3,5-dichlorobenzaldehyde as a byproduct indicates cleavage of the C-B bond. This is caused by residual water or insufficiently anhydrous conditions. Ensure the base is thoroughly dried and the solvent is of high purity. Using potassium trifluoroborate salts or aryltriolborates can sometimes mitigate this issue. [6][13]* Homocoupling of Boronic Acid: Formation of a symmetrical biaryl from the boronic acid can occur, often promoted by oxygen. Meticulous degassing of the solvent and maintaining a positive inert gas pressure is critical.
By understanding the mechanistic hurdles and employing rationally designed catalyst systems, the successful cross-coupling of this compound can be reliably achieved, unlocking access to a wide array of complex and valuable molecular architectures.
References
-
Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]
-
Bei, X., Turner, H. W., Weinberg, W. H., Guram, A. S., & Petersen, J. L. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797–6803. [Link]
-
Lin, C.-C., Chen, C.-W., & Chen, W.-C. (2020). Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. ResearchGate. [Link]
-
Bei, X., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Sci-Hub. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Zhang, T., & Zhang, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Wu, X., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. [Link]
-
Al-Masri, O. A. A., et al. (2020). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [Link]
-
Yamamoto, T., et al. (2011). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Synlett. [Link]
-
Yamamoto, T., et al. (2011). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. RSC Publishing. [Link]
-
Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Semantic Scholar. [Link]
-
D. G. P. F. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2539. [Link]
-
ResearchGate. (2006). Palladium-Catalyzed Cross-Coupling Reaction of Heteroaryltriolborates with Aryl Halides for Synthesis of Biaryls. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate. [Link]
-
Pinheiro, P. S. M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Biomolecules, 12(9), 1298. [Link]
-
Sorkun, M. C., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]
-
Stanetty, P., & Schnürch, M. (2005). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Mini-Reviews in Organic Chemistry, 2(4), 349-366. [Link]
-
Chen, J., et al. (2013). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. ResearchGate. [Link]
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Application Notes and Protocols for C-C Bond Formation with 2,6-Dichloro-4-formylphenylboronic acid
Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are pivotal in drug discovery, materials science, and agrochemicals.[1] Among the myriad of methods available, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful tool due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[2][3]
This application note focuses on the specific challenges and strategic solutions for employing 2,6-dichloro-4-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The presence of two ortho-chloro substituents introduces significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle.[1] Additionally, the electron-withdrawing nature of the formyl group can influence the electronic properties of the boronic acid, further impacting its reactivity.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical reaction parameters, detailed experimental protocols, and mechanistic insights necessary for the successful synthesis of biaryl and poly-aryl structures utilizing this versatile, yet challenging, building block.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and optimizing reactions involving sterically hindered substrates. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is often the rate-limiting step, particularly with sterically hindered boronic acids. The organoboron species, activated by a base, transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical in this step to facilitate the formation of a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Reaction Parameters for Coupling with this compound
Success in coupling sterically demanding boronic acids like this compound hinges on the careful selection of several key reaction parameters.
Catalyst and Ligand Selection
For sterically hindered couplings, the choice of ligand is often more critical than the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). Bulky and electron-rich phosphine ligands are essential to promote the oxidative addition and reductive elimination steps and to stabilize the catalytically active species.
| Ligand Type | Examples | Key Characteristics |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Highly effective for sterically hindered substrates due to their bulk and electron-donating properties. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer strong σ-donation and steric bulk, providing high stability and activity to the palladium center. |
| Other Bulky Phosphines | P(t-Bu)₃, PCy₃ | Effective for a range of Suzuki-Miyaura couplings, including those with some steric challenges. |
Base Selection
The base plays a crucial role in activating the boronic acid for transmetalation. For challenging couplings, stronger bases are often required. However, the choice must also consider the functional group tolerance of the substrates.
| Base | Strength | Common Applications & Considerations |
| Potassium Phosphate (K₃PO₄) | Moderate | A versatile and commonly used base for a wide range of Suzuki couplings. |
| Cesium Carbonate (Cs₂CO₃) | Strong | Often effective when other carbonate bases fail, particularly with hindered substrates. |
| Potassium tert-butoxide (KOtBu) | Very Strong | Can be highly effective for very challenging couplings but may not be compatible with base-sensitive functional groups. |
| Sodium Carbonate (Na₂CO₃) | Mild | Typically used for less demanding couplings; may require higher temperatures. |
Solvent Systems
The choice of solvent influences the solubility of the reactants and the catalyst, and can also affect the reaction rate. Aprotic polar solvents are commonly employed.
| Solvent | Boiling Point (°C) | Notes |
| Dioxane | 101 | A common and effective solvent for Suzuki couplings. Often used with an aqueous base solution. |
| Toluene | 111 | A good choice for higher temperature reactions. |
| Tetrahydrofuran (THF) | 66 | A lower-boiling solvent, suitable for reactions at moderate temperatures. |
| N,N-Dimethylformamide (DMF) | 153 | A high-boiling polar aprotic solvent that can enhance the solubility of reactants. |
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of catalyst, ligand, base, and temperature may be necessary for specific substrate combinations.
General Experimental Workflow
Protocol 1: Coupling with an Activated Aryl Bromide
This protocol is suitable for the coupling of this compound with an electron-deficient or neutral aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl bromide, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with a Deactivated or Sterically Hindered Aryl Chloride
This protocol is designed for more challenging coupling partners, such as electron-rich or sterically hindered aryl chlorides, and may require higher temperatures and a stronger base.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
KOtBu (3.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, RuPhos, and KOtBu.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add the aryl chloride and this compound.
-
Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient catalyst activity, poor choice of base or solvent, reaction temperature too low. | Screen different ligands (e.g., XPhos, RuPhos), try a stronger base (e.g., Cs₂CO₃, KOtBu), increase the reaction temperature. |
| Protodeboronation | Presence of excess water or protic solvents, prolonged reaction times at high temperatures. | Use anhydrous solvents, minimize the amount of water in the reaction, use a boronic ester derivative for increased stability. |
| Homocoupling of Boronic Acid | Oxidative conditions, inappropriate catalyst system. | Ensure the reaction is thoroughly degassed, screen different palladium sources and ligands. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound presents a formidable yet surmountable challenge in modern organic synthesis. By carefully selecting a robust catalytic system, particularly one employing bulky and electron-rich phosphine ligands, and by optimizing the base and solvent conditions, researchers can successfully forge C-C bonds to create sterically encumbered biaryl structures. The protocols and guidelines presented in this application note provide a solid foundation for the development of efficient and reliable synthetic routes to novel compounds for a wide range of applications.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
-
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved January 19, 2026, from [Link]
- Yamamoto, Y., Li, G.-Q., & Miyaura, N. (2011).
- Alacid, E., & Najera, C. (2009). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 28(8), 2493–2501.
-
Singh, D., & De, S. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
R Discovery. (2011, July 1). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Retrieved January 19, 2026, from [Link]
- Kelly, C. B., et al. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Wang, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Supplement 1), S124-S126.
- Marion, N., & Nolan, S. P. (2008). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Accounts of Chemical Research, 41(11), 1440-1449.
- Wang, Y., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
-
ResearchGate. (2011). ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Retrieved January 19, 2026, from [Link]
-
The Chemists' Cookbook. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 19, 2026, from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 130(48), 16498–16499.
- Lee, C.-C., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6695.
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved January 19, 2026, from [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved January 19, 2026, from [Link]
- Das, P., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
- Boubakri, L., et al. (2022). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Wang, D., et al. (2017). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Tetrahedron, 73(22), 3143-3150.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved January 19, 2026, from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- O'Brien, C. J., et al. (2006). Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology. Tetrahedron Letters, 47(1), 17-20.
Sources
The Strategic Utility of 2,6-Dichloro-4-formylphenylboronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, 2,6-Dichloro-4-formylphenylboronic acid stands out as a particularly valuable reagent. Its unique trifunctional nature—a reactive boronic acid moiety, a versatile formyl group, and a sterically hindered dichlorinated phenyl ring—offers a powerful platform for the synthesis of highly substituted biaryl compounds. These structures form the core of numerous targeted therapeutics, including a variety of kinase inhibitors.[1][2]
The chlorine atoms at the ortho positions provide steric hindrance that can influence the conformation of the resulting biaryl products, a critical factor in designing molecules with specific binding properties to biological targets. The formyl group serves as a synthetic handle for a wide range of subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, allowing for the introduction of further molecular diversity.[3] This guide provides an in-depth exploration of the application of this compound, focusing on its use in the synthesis of a key biaryl aldehyde intermediate, a precursor for sophisticated pharmaceutical agents like Aurora kinase inhibitors.[4][5]
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties is fundamental to its safe and effective use in any synthetic protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BCl₂O₃ |
| Molecular Weight | 218.83 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C |
| Solubility | Soluble in organic solvents like dioxane, THF, and DMF. Slightly soluble in water.[6] |
| pKa | ~7.9 (Predicted) |
Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Aldehyde Synthesis
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between sp²-hybridized carbon atoms.[8][9] This reaction is central to the utility of this compound in pharmaceutical synthesis. The following protocol details a representative synthesis of a biaryl aldehyde, a common intermediate in the development of kinase inhibitors.[4]
Principle and Rationale
The reaction couples this compound with a halogenated heterocycle, in this case, a dichloropyrimidine derivative, catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[9] The choice of a phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the reaction. A base is required to activate the boronic acid for the transmetalation step. The reaction is typically carried out in a mixture of an organic solvent and water to facilitate the dissolution of both the organic reactants and the inorganic base.[10]
Detailed Experimental Protocol
Synthesis of 2-Chloro-4-(2,6-dichloro-4-formylphenyl)pyrimidine
This protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura couplings involving dichloropyrimidines and arylboronic acids.[8]
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloropyrimidine (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), 2,4-dichloropyrimidine (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approximately 0.1 M concentration with respect to the boronic acid).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-(2,6-dichloro-4-formylphenyl)pyrimidine.
Table 2: Representative Quantitative Data for Suzuki-Miyaura Coupling
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Boronic Acid:Aryl Halide) | 1.0 : 1.2 | A slight excess of the aryl halide can help drive the reaction to completion. |
| Catalyst Loading | 5 mol % | A typical catalyst loading for efficient coupling; can be optimized for specific substrates. |
| Base | 3.0 eq K₂CO₃ | A common, effective base for activating the boronic acid; an excess ensures complete reaction. |
| Solvent System | Dioxane/Water (4:1) | A biphasic system that effectively dissolves both organic and inorganic components.[10] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barrier of the catalytic cycle. |
| Reaction Time | 12-24 hours | Typical duration for Suzuki-Miyaura couplings; should be monitored for completion. |
| Typical Yield | 60-85% | Dependent on the specific substrates and reaction optimization. |
Further Transformations of the Biaryl Aldehyde Intermediate
The synthesized biaryl aldehyde is a versatile intermediate. The formyl group can be readily transformed to introduce key pharmacophores. For instance, in the synthesis of certain kinase inhibitors, the aldehyde can undergo reductive amination with a primary or secondary amine to install a crucial side chain that interacts with the target protein.[4]
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in the synthesis of complex pharmaceutical intermediates. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route to sterically hindered biaryl aldehydes, which are key precursors for a range of therapeutic agents, particularly in oncology. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the utilization of this important reagent in their synthetic campaigns. As the demand for highly specific and potent targeted therapies continues to grow, the strategic use of such multifunctional building blocks will undoubtedly play an increasingly critical role in the future of medicinal chemistry.
References
-
Huang, C. C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. Available at: [Link]
- Google Patents. (2012). Method of carrying out Suzuki-Miyaura CC-coupling reactions. EP2468701A1.
-
Google Patents. (2002). Patent Application Publication. US 2002/0198423 A1. Available at: [Link]
- Google Patents. (2013). Method of carrying out suzuki - miyaura cc-coupling reactions. EP2655297A1.
-
Gaj, E., & Sławiński, J. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Letters in Organic Chemistry, 9(1), 1-4. Available at: [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Available at: [Link]
-
PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- Google Patents. (2004). Method for producing Suzuki coupling compound catalysed by a nickel compound. EP1439157B1.
-
Scribd. (n.d.). Medicinal Chemistry I - BP406P. Available at: [Link]
- Google Patents. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. CN102351620A.
-
ResearchGate. (2021). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. Available at: [Link]
-
MDPI. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
-
Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6649. Available at: [Link]
-
PubMed. (2011). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Available at: [Link]
-
Macarron, R., et al. (2011). Medicinal chemistry for 2020. Future Medicinal Chemistry, 3(4), 379-388. Available at: [Link]
-
Science.gov. (n.d.). aurora kinase inhibitors: Topics by Science.gov. Available at: [Link]
-
ResearchGate. (2005). Progress in the Development of Selective Inhibitors of Aurora Kinases. Available at: [Link]
-
MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available at: [Link]
-
PubMed. (n.d.). Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic Acids Derivatives Part I. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
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- 3. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. semanticscholar.org [semanticscholar.org]
Application Note & Protocols: A Guide to the Scalable Synthesis of 2,6-Dichloro-4-formylphenylboronic Acid Derivatives
Abstract
2,6-Dichloro-4-formylphenylboronic acid and its derivatives are pivotal building blocks in contemporary medicinal chemistry and materials science. Their utility, primarily in Suzuki-Miyaura cross-coupling reactions, is often challenged by the steric hindrance imposed by the ortho-dichloro substitution pattern, which can complicate both their synthesis and subsequent reactivity. This document provides a comprehensive guide for researchers, chemists, and process development professionals on the robust and scalable synthesis of this valuable intermediate. We delve into the causal chemistry behind strategic decisions, present a detailed, validated protocol for multi-gram to kilogram scale production, and address critical aspects of purification, safety, and analytical characterization.
Introduction: The Strategic Importance of Sterically Hindered Boronic Acids
Arylboronic acids are indispensable reagents in organic synthesis, largely due to their role in palladium-catalyzed cross-coupling reactions for the formation of C-C bonds.[1] The title compound, this compound, is of particular interest as it introduces a sterically demanding, electron-deficient phenyl ring, along with a versatile formyl group that can be further elaborated. The ortho-dichloro substitution pattern is crucial for modulating the torsional angle in the final biaryl products, a key strategy in drug design to control conformation and target engagement. However, this same steric hindrance presents significant challenges during synthesis, often leading to lower yields and difficult purifications if not properly managed.[2][3]
This guide focuses on providing a practical and scalable approach, moving beyond benchtop procedures to address the realities of process chemistry, where safety, efficiency, and purity are paramount.
Synthetic Strategy: A Comparative Analysis for Scale-Up
Several methods exist for the synthesis of arylboronic acids.[4] The choice of route for a large-scale campaign depends critically on factors such as starting material cost, reaction safety, operational complexity, and scalability of the purification process.
| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Pros for Scale-Up | Cons for Scale-Up |
| Grignard Reaction | 1,3-Dichloro-5-iodobenzaldehyde | Mg, Trialkyl borate | 50-70% | Established, well-understood chemistry.[5] | Cryogenic temperatures required; exothermic Grignard formation needs careful thermal management.[5] |
| Organolithium Route | 1,3-Dichloro-5-bromobenzaldehyde | n-BuLi or t-BuLi, Trialkyl borate | 60-80% | Higher yields often achievable.[4] | Requires even lower cryogenic temperatures (-78 °C); pyrophoric reagents pose significant safety risks at scale. |
| Miyaura Borylation | 1,3-Dichloro-5-iodobenzaldehyde | Bis(pinacolato)diboron, Pd catalyst | >80% | Milder conditions; avoids cryogenic setups and highly reactive organometallics.[1] | Palladium catalyst cost and removal can be problematic; potential for side reactions on the aldehyde. |
For this guide, we will focus on the Grignard-based approach . While it requires stringent temperature control, it avoids the high cost and downstream removal challenges of palladium catalysts and the significant hazards of large-scale organolithium use, making it a common choice in industrial settings when properly engineered.[6]
The Grignard Pathway: Mechanistic Considerations
The synthesis proceeds through two main stages: the formation of the Grignard reagent and its subsequent reaction with a borate ester.
Diagram: Grignard Synthesis Workflow
Caption: Overall workflow for the scale-up synthesis.
The key to a successful and safe scale-up is managing the exotherm during Grignard formation and maintaining low temperatures during the borylation step to prevent side reactions, such as coupling of the Grignard reagent with the starting aryl halide. A patent for a similar process suggests a temperature of -10°C to 0°C for the borylation step is effective and more manageable at scale than -78°C.[5]
Detailed Scale-Up Protocol (100 g Scale)
Disclaimer: This protocol involves hazardous materials and exothermic reactions. It must only be performed by trained professionals in a suitable facility with appropriate engineering controls (e.g., jacketed reactor, fume hood) and personal protective equipment. A thorough risk assessment should be conducted prior to execution.[7]
Materials and Equipment
| Reagent | M.W. | Quantity | Moles | Purity |
| 1,3-Dichloro-5-iodobenzaldehyde | 302.90 | 100.0 g | 0.330 | >98% |
| Magnesium Turnings | 24.31 | 8.8 g | 0.363 (1.1 eq) | --- |
| Triisopropyl Borate (B(OiPr)₃) | 188.08 | 93.1 g (123 mL) | 0.495 (1.5 eq) | >98% |
| Tetrahydrofuran (THF) | --- | 500 mL | --- | Anhydrous |
| Sulfuric Acid (98%) | 98.08 | ~60 mL | --- | Reagent Grade |
| Sodium Hydroxide | 40.00 | As needed | --- | 10% aq. solution |
| Toluene | --- | 400 mL | --- | Reagent Grade |
| Deionized Water | --- | As needed | --- | --- |
| Equipment: 2L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet; addition funnel; cooling/heating circulator. |
Step-by-Step Procedure
-
Reactor Preparation: The 2L reactor is thoroughly dried and purged with nitrogen. Charge the magnesium turnings (8.8 g) into the reactor.
-
Grignard Reagent Formation:
-
In a separate flask, dissolve 1,3-dichloro-5-iodobenzaldehyde (100.0 g) in anhydrous THF (400 mL).
-
Add ~50 mL of this solution to the magnesium turnings in the reactor. Add one small crystal of iodine to initiate the reaction.
-
Observe for signs of reaction initiation (slight exotherm, color change). If it does not start, gentle heating may be required.
-
Once initiated, begin slow, dropwise addition of the remaining aryl iodide solution, maintaining the internal temperature between 35-45°C using the reactor jacket. This step is highly exothermic and requires careful monitoring.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at 40°C to ensure complete conversion.
-
-
Borylation:
-
Cool the reactor contents to -5°C.
-
In a separate, dry flask, dissolve triisopropyl borate (93.1 g) in anhydrous THF (100 mL).
-
Slowly add the triisopropyl borate solution to the Grignard reagent via an addition funnel, ensuring the internal temperature is maintained between -5°C and 0°C.[5]
-
After addition, allow the mixture to stir at 0°C for 1 hour.
-
-
Hydrolysis (Quench):
-
Prepare a solution of 10% aqueous sulfuric acid in a separate vessel, cooled to 0-5°C.
-
Slowly and carefully transfer the reaction mixture into the cold acid solution with vigorous stirring, monitoring the temperature to keep it below 20°C.
-
Stir the resulting biphasic mixture for 30 minutes.
-
-
Work-up and Isolation of Crude Product:
-
Separate the organic (THF) layer. Extract the aqueous layer twice with 150 mL of ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound as a solid.
-
Purification Protocol: Alkaline Wash and Precipitation
This method is highly effective for removing non-polar organic impurities and is adapted from a patented industrial process.[8][9] The key is to maintain the pH below 11 to prevent the Cannizzaro reaction, which would disproportionate the aldehyde to the corresponding alcohol and carboxylic acid.[8]
Diagram: Purification via pH Control
Caption: Purification workflow using pH manipulation.
-
Dissolution: Suspend the crude product (~70-80 g) in a mixture of 2 L of deionized water and 200 mL of toluene. Cool the mixture to 10°C in an ice bath.
-
Alkalinization: Slowly add 10% aqueous sodium hydroxide solution dropwise while vigorously stirring. Monitor the pH closely, maintaining it between 9.0 and 10.5. The temperature should not exceed 15°C.[8] Continue adding base until all the solid has dissolved into the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel and remove the toluene layer, which contains non-polar impurities. Wash the aqueous phase one more time with 200 mL of toluene.
-
Precipitation: Cool the aqueous solution to below 10°C. Slowly add 2M hydrochloric acid with stirring. The pure boronic acid will precipitate out. Continue adding acid until the pH of the slurry is ~2-3.
-
Final Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 200 mL). Dry the product in a vacuum oven at 40-50°C to a constant weight.
-
Expected Yield: 55-65 g (75-88% from crude).
-
Expected Purity: >99% by HPLC.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[10]
-
Reagent Handling:
-
Grignard Reagents: Handle under an inert atmosphere (Nitrogen/Argon). The formation is exothermic and can lead to a runaway reaction if addition rates and cooling are not properly controlled.
-
Boronic Acids: While generally stable, boronic acids and their derivatives can be irritating to the skin, eyes, and respiratory tract.[11] Avoid inhaling dust.[10] In the solid state, they can form cyclic trimers (boroxines) by dehydration, which can affect stoichiometry if not accounted for.[12]
-
-
Waste Disposal: Quench any residual Grignard reagent carefully with a proton source (e.g., isopropanol) before aqueous work-up. Dispose of all chemical waste according to local regulations.[10]
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic peaks for the aldehyde proton (~10 ppm) and the aromatic protons.
-
HPLC: To confirm purity (typically >99%).
-
LC-MS: To confirm the mass of the desired product.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Grignard reaction fails to initiate. | Wet THF or glassware; inactive magnesium surface. | Ensure all equipment is rigorously dried. Use freshly opened anhydrous solvent. Add an iodine crystal or a small amount of 1,2-dibromoethane to activate the Mg. |
| Low yield of boronic acid. | Incomplete Grignard formation; side reactions during borylation (temperature too high). | Ensure Grignard formation is complete before proceeding. Maintain strict temperature control (-5 to 0°C) during borate ester addition. |
| Presence of -COOH and -CH₂OH impurities. | Cannizzaro reaction occurred during purification. | Maintain pH strictly between 8-11 during the alkaline wash. Do not exceed 15°C.[8][9] |
| Product is difficult to dry/oily. | Residual organic solvents or borate esters. | Ensure hydrolysis is complete. Wash the final product thoroughly with cold water during filtration. |
References
-
Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. ResearchGate. Available from: [Link]
- Preparation method of arylboronic acid compound. Google Patents (CN103570753A).
-
Suzuki-Miyaura cross-coupling of phenylboronic acid and aryl dihalides... ResearchGate. Available from: [Link]
-
What Are The Safety Precautions For Using Boric Acid? Chemistry For Everyone. Available from: [Link]
- Synthesis of aryl boronic acids. Google Patents (CA2297780A1).
-
Boric Acid Safety & Hazards. Lab Alley. Available from: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
-
Safe Handling of Boranes at Scale. Organic Process Research & Development. Available from: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available from: [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available from: [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
MIDA boronates robustly protect boronic acids... Organic Syntheses. Available from: [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. Available from: [Link]
- Process for preparing highly pure formylphenylboronic acids. Google Patents (US6420597B2).
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]
-
The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. ResearchGate. Available from: [Link]
-
Scale-up Examples. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available from: [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available from: [Link]
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- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
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Application Note: Derivatization Strategies for the Formyl Group of 2,6-Dichloro-4-formylphenylboronic Acid
Introduction
2,6-Dichloro-4-formylphenylboronic acid is a pivotal building block in contemporary medicinal chemistry and materials science. Its trifunctional nature—featuring a boronic acid moiety for cross-coupling reactions, a formyl group for diverse derivatization, and a sterically hindered dichlorinated phenyl ring for modulating molecular conformation and properties—makes it an exceptionally valuable scaffold. The derivatization of the formyl group is a key strategy for generating molecular diversity, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of functional materials.[1][2]
This guide provides an in-depth exploration of robust and versatile protocols for the chemical modification of the formyl group. We will delve into the causality behind experimental choices, addressing the specific challenges and opportunities presented by the electronic and steric nature of this substrate. The protocols described herein are designed to be self-validating, with clear guidance on reaction setup, monitoring, purification, and characterization.
Strategic Considerations for Derivatization
The 2,6-dichloro substitution pattern imposes significant steric hindrance around the formyl group and influences its electrophilicity. This presents both a challenge and an opportunity. While reaction rates may be slower compared to unhindered aldehydes, this steric shield can also prevent undesired side reactions. Furthermore, the electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the aldehyde carbon, favoring nucleophilic attack. A critical aspect for all subsequent reactions is the stability of the boronic acid group. While generally robust, boronic acids can be sensitive to strongly oxidative or certain nucleophilic conditions.[3][4] The protocols outlined below are optimized to preserve the integrity of this crucial functional group.
Reductive Amination: Accessing Diverse Amine Scaffolds
Reductive amination is arguably the most powerful method for converting the formyl group into a secondary or tertiary amine, providing a gateway to a vast chemical space of analogues. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild and selective hydride agent.
Scientific Principle & Reagent Selection
The key to a successful reductive amination is the choice of reducing agent. The ideal reagent should reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications involving moderately hindered aldehydes.[5] Its reduced reactivity compared to other hydrides like sodium borohydride (NaBH₄) prevents significant reduction of the starting aldehyde. The mild acidity of the acetic acid byproduct can also catalyze imine formation. It is, however, sensitive to water and less compatible with protic solvents like methanol.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in protic solvents and is effective for a wide range of substrates.[5][6] Its reduction rate is pH-dependent, being much faster under slightly acidic conditions (pH ~5-6) where iminium ion formation is favored.[6] Caution is advised due to the potential release of toxic hydrogen cyanide gas if the reaction medium becomes too acidic.
Experimental Workflow: Reductive Amination
The following diagram illustrates the general workflow for the reductive amination of this compound.
Caption: Reductive Amination Workflow.
Detailed Protocol: Synthesis of a Secondary Amine Derivative
Objective: To synthesize N-((2,6-dichloro-4-(dihydroxyboryl)phenyl)methyl)aniline.
Materials:
-
This compound (1.0 eq.)
-
Aniline (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the starting material in anhydrous DCE (approx. 0.1 M concentration).
-
Add aniline to the solution and stir for 20-30 minutes at room temperature to facilitate pre-formation of the imine.
-
Slowly add sodium triacetoxyborohydride in portions over 10 minutes. Note: The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-16 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
| Parameter | Condition | Rationale / Expert Insight |
| Reducing Agent | NaBH(OAc)₃ | Optimal selectivity for the iminium ion over the aldehyde.[5] |
| Solvent | Anhydrous DCE/THF | Aprotic solvents are required for NaBH(OAc)₃ stability.[5] |
| Stoichiometry | Amine (1.1-1.2 eq.), Reductant (1.5 eq.) | A slight excess of the amine drives imine formation. Excess reductant ensures complete conversion. |
| Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc) | Stain with KMnO₄ or use a UV lamp to visualize spots. The product should have a lower Rf than the aldehyde. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes acetic acid byproduct and destroys any remaining hydride reagent. |
Condensation Reactions: Forming C=N Bonds
Direct condensation with hydroxylamine or hydrazine derivatives provides access to oximes and hydrazones, respectively. These functional groups are valuable as stable intermediates, bioisosteres, or for creating dynamic covalent linkages.
Scientific Principle
These are acid-catalyzed nucleophilic addition-elimination reactions.[7][8] The reaction begins with the nucleophilic attack of the nitrogen atom on the carbonyl carbon, forming a carbinolamine intermediate.[8] Subsequent acid-catalyzed dehydration eliminates a molecule of water to form the C=N double bond.[7][8] The reaction is typically reversible and driven to completion by removing water or precipitating the product.
Protocol: Oxime Formation
Oximes are highly crystalline and stable compounds, often used for the purification and characterization of carbonyl compounds.[9]
Objective: To synthesize this compound oxime.
Materials:
-
This compound (1.0 eq.)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq.)
-
Sodium acetate (NaOAc) or Pyridine (1.5 eq.)
-
Ethanol or Methanol
-
Water
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water. Expert Tip: Sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.
-
Stir the mixture at room temperature or warm gently (e.g., to 40-50 °C) for 1-4 hours. The product often crystallizes directly from the reaction mixture.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, then a small amount of cold ethanol.
-
Dry the product under vacuum. The product typically requires no further purification.
| Parameter | Condition | Rationale / Expert Insight |
| Reagents | NH₂OH·HCl with a mild base | The base (NaOAc, Pyridine) is crucial to deprotonate the hydroxylamine hydrochloride, generating the free nucleophile.[10] |
| Solvent | Ethanol/Water mixture | Provides good solubility for both the organic substrate and the inorganic reagents. |
| Temperature | Room Temperature to 50 °C | Gentle heating can accelerate the reaction without compromising the stability of the boronic acid. |
| Purification | Recrystallization/Precipitation | Oximes are often highly crystalline, allowing for simple and efficient purification by filtration.[9] |
Wittig Reaction: Olefination for C=C Bond Formation
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[11] It involves the reaction of the aldehyde with a phosphorus ylide (a phosphorane).
Scientific Principle & Ylide Selection
The mechanism involves a [2+2] cycloaddition between the aldehyde and the ylide to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[12] The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[11]
The nature of the ylide determines the stereochemistry of the resulting alkene:[12]
-
Stabilized Ylides: (e.g., Ph₃P=CHCO₂Et) Contain an electron-withdrawing group that stabilizes the negative charge on the carbon. They are less reactive and generally yield the thermodynamically more stable (E)-alkene.[12][13]
-
Unstabilized Ylides: (e.g., Ph₃P=CH₂) Lack such a group. They are highly reactive and typically yield the kinetically favored (Z)-alkene.[12]
Protocol: Synthesis of an (E)-Alkene using a Stabilized Ylide
Objective: To synthesize (E)-ethyl 3-(2,6-dichloro-4-(dihydroxyboryl)phenyl)acrylate.
Materials:
-
This compound (1.0 eq.)
-
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to the solution.[14]
-
Stir the mixture at room temperature. Stabilized ylides are often air-stable and the reaction can proceed under mild conditions.[14]
-
Monitor the reaction by TLC or LC-MS (typically complete in 2-12 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to isolate the desired alkene product.
| Parameter | Condition | Rationale / Expert Insight |
| Ylide | Stabilized (e.g., Ph₃P=CHCO₂Et) | Ensures high selectivity for the (E)-alkene product and allows for milder reaction conditions.[13][14] |
| Solvent | Anhydrous THF/DCM | Aprotic solvents are standard for Wittig reactions to avoid ylide protonation.[14] |
| Temperature | Room Temperature | The enhanced electrophilicity of the aldehyde allows the reaction to proceed efficiently without heating. |
| Purification | Column Chromatography | Essential for removing the triphenylphosphine oxide byproduct, which is often crystalline but has similar polarity to many products. |
Summary of Derivatization Pathways
The following diagram provides a high-level overview of the synthetic routes discussed.
Caption: Key Derivatization Pathways.
Conclusion
The formyl group of this compound serves as a versatile handle for a wide array of chemical transformations. Reductive amination, condensation reactions, and the Wittig olefination represent three robust, high-yield strategies for generating diverse molecular architectures. By carefully selecting reagents and conditions that respect the stability of the boronic acid moiety, researchers can efficiently expand compound libraries for applications in drug discovery, chemical biology, and materials science. The protocols and insights provided in this guide serve as a validated starting point for the successful derivatization of this valuable chemical building block.
References
- A Solvent Free Wittig Reaction. (2017).
- Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. (2021). RSC Advances.
- Application Notes and Protocols for the Wittig Reaction of 2-Benzoylbenzaldehyde. BenchChem.
- Wittig reaction with benzaldehyde. (2014). Chemistry Stack Exchange.
- Solvent Free Wittig Reactions.
- Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. (2012). Archiv der Pharmazie.
- An Efficient Procedure for Synthesis of Oximes by Grinding.E-Journal of Chemistry.
- The Wittig Reaction. (2022). YouTube.
- Synthesis of benzaldeheyde oxime under various experimental conditions.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). Proceedings of the National Academy of Sciences.
- Benzaldehyde oxime.Wikipedia.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PMC - NIH.
- Derivatization – Knowledge and References.Taylor & Francis.
- A General Method for Imine Formation Using B(OCH2CF3)3.Organic Chemistry Portal.
- Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. (2024). MDPI.
- Imine formation-Typical procedures. (2024). OperaChem.
- A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). Chromatographia.
- Imine formation.Organic Chemistry II - Lumen Learning.
- Reductive Amination - Common Conditions.organic-chemistry.org.
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices.Greyhound Chromatography.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Pharmaceuticals.
- Imine synthesis by oxidation, condensation, hydroamination or rearrangement.Organic Chemistry Portal.
- Nucleophilic Addition of Amines- Imine and Enamine Formation. (2024). Chemistry LibreTexts.
- Borch reductive amination.ResearchGate.
- Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS.Deep Blue Repositories.
- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. (2015). Journal of the American Chemical Society.
- Hitchhiker's guide to reductive amination.Organic Chemistry Portal.
- Reductive Amination of 2,5-Furandicarbaldehyde to N,N'-Disubstituted 2,5-Bis(aminomethyl)furan under Atmospheric Pressure of Hydrogen Gas Catalyzed by a Metal–Ligand Bifunctional Iridium Catalyst.ResearchGate.
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Application Notes and Protocols for 2,6-Dichloro-4-formylphenylboronic Acid in Materials Science
Introduction: A Sterically Controlled and Electronically Tuned Building Block
2,6-Dichloro-4-formylphenylboronic acid is a bifunctional organic molecule poised for significant applications in advanced materials synthesis. Its utility is anchored in two key functional groups: the formyl group, which serves as a reactive site for condensation reactions like Schiff base formation, and the boronic acid moiety, renowned for its ability to form reversible covalent bonds, particularly with diols, and its participation in cross-coupling reactions.[1][2] The strategic placement of two chlorine atoms at the 2 and 6 positions introduces significant steric hindrance and electronic modifications. These substitutions are anticipated to influence the planarity, porosity, and stability of resulting materials, offering a unique tool for the rational design of novel functional materials. This document provides an in-depth guide to the application of this versatile building block in the synthesis of Covalent Organic Frameworks (COFs) and the development of chemical sensors.
I. Application in the Synthesis of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, high surface areas, and tunable functionalities.[3][4] The selection of building blocks is paramount in dictating the topology and properties of the resulting COF. This compound is an exemplary candidate for constructing robust COF structures. The formyl group can react with multitopic amines to form stable imine linkages, a common strategy in COF synthesis.[5] The dichloro-substituents can impart several advantages:
-
Enhanced Stability: The electron-withdrawing nature of chlorine atoms can enhance the chemical stability of the imine linkage.
-
Control of Interlayer Stacking: The steric bulk of the chlorine atoms can influence the stacking arrangement of the 2D COF layers, potentially creating more accessible pores.
-
Tunable Electronic Properties: The introduction of chlorine atoms can modulate the electronic bandgap of the COF, which is advantageous for applications in electronics and photocatalysis.
Protocol for the Synthesis of a 2D Imine-Linked COF
This protocol describes a general procedure for the solvothermal synthesis of a 2D COF from this compound and a C3-symmetric triamine, 1,3,5-tris(4-aminophenyl)benzene (TAPB).
Materials:
-
This compound
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Solvent mixture: 1,4-Dioxane and Mesitylene (1:1 v/v)
-
Aqueous acetic acid (6 M)
-
Pyrex tube
-
Acetone (anhydrous)
-
Nitrogen gas
Experimental Procedure:
-
Preparation of the Reaction Mixture: In a Pyrex tube, add this compound (0.15 mmol) and 1,3,5-tris(4-aminophenyl)benzene (0.10 mmol).
-
Addition of Solvents and Catalyst: To the solid mixture, add 1.0 mL of the 1:1 dioxane/mesitylene solvent mixture. Sonicate the mixture for 5 minutes to ensure good dispersion. Add 0.1 mL of 6 M aqueous acetic acid, which acts as a catalyst for the reversible imine bond formation, crucial for error correction and crystallization.
-
Degassing and Sealing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction. Seal the Pyrex tube under vacuum.
-
Solvothermal Synthesis: Place the sealed tube in an oven preheated to 120 °C for 72 hours. The slow reaction rate at this temperature allows for the formation of a crystalline product rather than an amorphous polymer.
-
Isolation and Purification: After cooling to room temperature, an off-white to pale yellow precipitate should be visible. Isolate the solid by filtration. Wash the collected solid extensively with anhydrous acetone to remove any unreacted monomers and residual solvent.
-
Drying: Dry the purified COF powder under vacuum at 80 °C overnight to yield the final product.
Data Presentation: Reaction Parameters for COF Synthesis
| Parameter | Value/Condition | Rationale |
| Monomer Ratio (Formyl:Amine) | 3:2 | Stoichiometric ratio for complete condensation. |
| Solvent System | Dioxane/Mesitylene (1:1) | A good solvent for the monomers with a high boiling point for solvothermal conditions. |
| Catalyst | 6 M Acetic Acid | Catalyzes imine formation and promotes reversibility for defect healing. |
| Temperature | 120 °C | Allows for a controlled reaction rate, favoring crystallinity. |
| Reaction Time | 72 hours | Sufficient time for the formation of a well-ordered crystalline framework. |
Visualization: COF Synthesis Workflow
Caption: Workflow for the synthesis of a 2D imine-linked COF.
II. Application in Chemical Sensor Development
The dual functionality of this compound makes it an excellent platform for designing chemosensors. The boronic acid group is particularly effective for the recognition of cis-diols, a structural motif found in saccharides like glucose.[2] The formyl group provides a convenient handle for attaching a signaling unit, such as a fluorophore or chromophore, through a straightforward condensation reaction.
Protocol for the Synthesis of a Fluorescent Glucose Sensor
This protocol outlines the synthesis of a fluorescent sensor for glucose by reacting this compound with an amino-functionalized fluorophore, such as 2-aminopyrene. The resulting Schiff base product will exhibit fluorescence that is modulated by the binding of glucose to the boronic acid moiety.
Materials:
-
This compound
-
2-Aminopyrene
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with condenser
-
Stir plate with heating
-
Thin-layer chromatography (TLC) plate
Experimental Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-aminopyrene in absolute ethanol. Add 1.1 equivalents of this compound to the solution. The slight excess of the boronic acid ensures complete consumption of the fluorophore.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture to facilitate the Schiff base condensation.
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Periodically, take a small aliquot of the reaction mixture and spot it on a TLC plate, eluting with an appropriate solvent system (e.g., ethyl acetate/hexane). The formation of a new, more polar spot corresponding to the product indicates the reaction is proceeding.
-
Work-up and Purification: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature. The product may precipitate out of solution. If so, collect it by filtration. If not, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized sensor probe using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Components for Sensor Synthesis
| Component | Role | Rationale |
| This compound | Recognition and Linker | Provides the diol-binding site and a formyl group for attachment. |
| 2-Aminopyrene | Signaling Unit | A fluorophore whose emission properties can be modulated upon analyte binding. |
| Ethanol | Solvent | A suitable solvent for the reactants that allows for heating to reflux. |
| Glacial Acetic Acid | Catalyst | Catalyzes the formation of the imine bond in the Schiff base condensation. |
Visualization: Sensor Design and Mechanism
Caption: Design and sensing mechanism of a fluorescent glucose sensor.
III. Potential Applications in Organic Electronics
While specific literature on the use of this compound in organic electronics is emerging, its structural features suggest significant potential. Halogenated organic molecules are widely used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6] The introduction of chlorine atoms can:
-
Lower the LUMO Level: The electron-withdrawing nature of chlorine can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, which is beneficial for n-type semiconductor behavior.
-
Promote Intermolecular Interactions: Halogen bonding can facilitate ordered packing in the solid state, which is crucial for efficient charge transport.
-
Enhance Stability: Halogenation can improve the oxidative stability and overall lifetime of organic electronic devices.
This building block could be incorporated into π-conjugated polymers or small molecules through Suzuki cross-coupling reactions involving the boronic acid group, or through condensation reactions of the formyl group.[1][7] Further research in this area is warranted to explore the full potential of this compound in the next generation of organic electronic materials.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid.
- MDPI. Covalent Organic Framework Composites: Synthesis and Analytical Applications.
- University of North Texas. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities.
- Omar Yaghi et al. Porous, Crystalline, Covalent Organic Framework. Science.
- Benchchem. Application Notes and Protocols for 4-Formylphenylboronic Acid in Sensor and Detector Development.
- American Chemical Society. Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding.
- New Journal of Chemistry. Boronic-Acid-derived covalent organic frameworks: From synthesis to applications.
- mini-review. Boronic acids for sensing and other applications - a mini-review of papers published in 2013.
- ChemicalBook. 4-Formylphenylboronic acid | 87199-17-5.
- Sigma-Aldrich. This compound | 1451392-98-5.
- ResearchGate. Biomedical applications of boronic acid polymers.
- Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
- ResearchGate. 2-Formylphenylboronic acid functionalized B, N co-doped carbon dots for glucose sensor by the fluorescence turn off process.
- ResearchGate. Organic materials for organic electronic devices.
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Application Note & Protocol: Suzuki-Miyaura Coupling of Sterically Hindered 2,6-Dichloro-4-formylphenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, its application to sterically demanding substrates, such as those with ortho-disubstitution, presents significant challenges that can impede reaction efficiency and yield. This guide provides a detailed protocol and in-depth scientific rationale for the successful Suzuki-Miyaura coupling of 2,6-dichloro-4-formylphenylboronic acid, a particularly challenging substrate due to the combined effects of steric hindrance and electronic deactivation. We will explore the critical parameters, including catalyst-ligand selection, base, and solvent systems, to overcome these hurdles, providing researchers with a robust framework for synthesizing complex biaryl structures.
Introduction: Overcoming the Challenge of Steric Hindrance
The palladium-catalyzed Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organohalide.[1][3] The power of this reaction lies in the mild conditions, commercial availability of reagents, and the low toxicity of boron-containing byproducts.[4] The catalytic cycle, a fundamental concept in organometallic chemistry, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
The specific substrate of interest, this compound, introduces two primary obstacles:
-
Steric Hindrance: The two chlorine atoms positioned ortho to the boronic acid moiety physically obstruct the approach of the palladium complex. This significantly slows down the crucial transmetalation step, where the organic group is transferred from boron to palladium.[6][7]
-
Electronic Effects: The electron-withdrawing nature of the two chlorine atoms and the para-formyl group deactivates the boronic acid, making it less nucleophilic and thus less reactive in the transmetalation step. Substrates with electron-withdrawing groups can also be more susceptible to competitive protodeboronation, a side reaction that cleaves the C-B bond.[4][8]
Successfully coupling this substrate requires a carefully optimized protocol that enhances the rate of the desired catalytic cycle while suppressing side reactions. The key lies in the selection of a highly active catalyst system, typically involving bulky, electron-rich ligands that can accelerate both the oxidative addition of the organohalide and the subsequent, sterically-demanding reductive elimination step.[1][9]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The generally accepted cycle involves a Pd(0)/Pd(II) couple.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The rate-determining step for reactions involving aryl chlorides is often the initial oxidative addition.[5] However, for sterically hindered boronic acids like this compound, the transmetalation or the final reductive elimination step can become rate-limiting. The choice of ligand is critical as it influences all three phases of the cycle.[1][10] Electron-rich and bulky ligands stabilize the Pd(0) species, promote oxidative addition, and facilitate the final reductive elimination.[5][10]
Experimental Protocol & Strategic Choices
This protocol is designed as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary depending on the specific coupling partner.
Materials and Reagents
| Reagent | MW ( g/mol ) | Example Amount (mg) | Mmol | Equivalents | Supplier Notes |
| This compound | 218.88 | 109.4 | 0.50 | 1.0 | Store under inert gas; can be prone to dehydration to form boroxine. |
| Aryl Bromide (Coupling Partner) | Varies | Varies | 0.55 | 1.1 | Use a slight excess to ensure full consumption of the boronic acid. |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 2.2 | 0.01 | 0.02 (2 mol%) | A common, air-stable Pd(II) precatalyst. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 8.2 | 0.02 | 0.04 (4 mol%) | A bulky, electron-rich Buchwald ligand, ideal for hindered couplings.[9] |
| Potassium Phosphate, tribasic (K₃PO₄) | 212.27 | 318.4 | 1.50 | 3.0 | A moderately strong base effective in these couplings. |
| 1,4-Dioxane, anhydrous | 88.11 | 4.0 mL | - | - | Solvent. Should be sparged with N₂ or Ar. |
| Deionized Water | 18.02 | 1.0 mL | - | - | Co-solvent to dissolve the base and facilitate boronate formation.[10] |
Rationale for Reagent Selection
-
Catalyst System (Pd(OAc)₂ / SPhos): Standard catalysts like Pd(PPh₃)₄ often fail with sterically hindered substrates.[11] We select a more active, modern catalyst system. Pd(OAc)₂ is a reliable precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a highly effective monodentate biarylphosphine ligand. Its bulk facilitates the reductive elimination of sterically congested products, while its electron-donating nature promotes the initial oxidative addition.[9] The Pd:Ligand ratio is typically 1:2 to ensure the formation of the active L₂Pd(0) complex.
-
Base (K₃PO₄): The base plays a crucial role in activating the boronic acid by converting it to a more nucleophilic boronate species (R-B(OH)₃⁻), which is necessary for transmetalation.[12][13] Stronger bases like NaOH could potentially lead to degradation of the formyl group, while weaker bases like K₂CO₃ might not be effective enough for this challenging substrate. K₃PO₄ offers a good balance of reactivity.[11]
-
Solvent System (Dioxane/Water): Anhydrous 1,4-dioxane is an excellent solvent for dissolving the organic components. The addition of water is critical for dissolving the inorganic base (K₃PO₄) and for hydrolyzing any boroxine anhydride that may have formed from the boronic acid, regenerating the active monomeric form.[10] The ratio of organic solvent to water can be a key parameter for optimization.[10]
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
SPhos: Is an air-sensitive solid. Handle under an inert atmosphere.
-
1,4-Dioxane: Is a flammable liquid and a potential carcinogen. Work in a well-ventilated fume hood away from ignition sources.
Step-by-Step Experimental Procedure
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Vessel Preparation: Place an appropriately sized magnetic stir bar into a flame-dried Schlenk flask or microwave vial.
-
Adding Solids: In the flask, combine this compound (109.4 mg, 0.50 mmol), the aryl bromide partner (0.55 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and K₃PO₄ (318.4 mg, 1.50 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4.0 mL) followed by deionized water (1.0 mL) via syringe.
-
Degassing (Optional but Recommended): To ensure all dissolved oxygen is removed, bubble the inert gas through the reaction mixture for 5-10 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously to ensure proper mixing of the biphasic system.[10] The reaction may appear as a suspension.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. The disappearance of the limiting reagent (boronic acid) indicates completion. Typical reaction times can range from 4 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Conclusion and Further Considerations
This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura coupling of the challenging this compound. The key to success lies in recognizing the steric and electronic challenges posed by the substrate and selecting a highly active catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich Buchwald ligand like SPhos. The judicious choice of base and a mixed aqueous-organic solvent system are equally critical for activating the boronic acid while preserving sensitive functional groups. This detailed guide serves as a powerful tool for researchers, enabling the synthesis of complex molecular architectures that are central to pharmaceutical and materials science discovery.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
University of the Sunshine Coast, Queensland. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
De polar, S. A., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
ResearchGate. (2025, October 27). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine | Request PDF. Retrieved from [Link]
-
Angene Chemical. (2024, April 15). Safety Data Sheet - 4-Formylphenylboronic Acid. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
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- 14. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Low yield in Suzuki coupling with 2,6-Dichloro-4-formylphenylboronic acid
Topic: Troubleshooting Low Yield in Suzuki Coupling with 2,6-Dichloro-4-formylphenylboronic acid
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: Navigating a Challenging Coupling
The Suzuki-Miyaura cross-coupling is a pillar of modern synthesis, yet its success is highly dependent on the fine-tuning of reaction parameters.[1][2] The substrate , this compound, presents a trifecta of challenges that can lead to diminished yields:
-
Steric Hindrance: The two ortho-chloro substituents create significant steric bulk around the boron center, which can impede the crucial transmetalation step of the catalytic cycle.[3][4]
-
Electronic Effects: The chlorine atoms and the formyl group are electron-withdrawing, which can influence the reactivity of the boronic acid.
-
Substrate Stability: The formyl group may not be stable under all reaction conditions, and the boronic acid itself may be prone to decomposition pathways like protodeboronation.[5]
This guide provides a structured approach to diagnosing and resolving issues encountered with this specific substrate, moving from frequently asked questions to a deep dive into systematic troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction has stalled with significant starting material remaining. What is the most common culprit?
A: The most likely cause is an issue within the catalytic cycle, often related to the sterically hindered nature of the boronic acid.[3][4] The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step and is highly sensitive to steric bulk.[6] Insufficiently active catalysts or suboptimal base/solvent combinations will fail to overcome this hurdle.
Q2: I'm observing a significant amount of a byproduct that appears to be 3,5-dichlorobenzaldehyde. What is happening?
A: This is a classic sign of protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This process is often promoted by the presence of water and can be exacerbated by prolonged reaction times or high temperatures, especially under non-optimal pH conditions.[5]
Q3: Why is my choice of palladium catalyst and ligand so critical for this specific substrate?
A: Standard catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates.[7] Success requires a catalyst system that can accelerate the key steps of the catalytic cycle. This is achieved using bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands) or N-heterocyclic carbenes (NHCs).[3][8] These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the difficult transmetalation and reductive elimination steps.[3][6]
Q4: Can the formyl group itself cause problems?
A: Yes. Aldehydes can be sensitive to strong bases and high temperatures, potentially leading to side reactions. While generally tolerated in Suzuki couplings, it's a parameter to consider. The electron-withdrawing nature of the formyl group, combined with the ortho-chloro substituents, makes the boronic acid susceptible to decomposition.[9][10]
Part 2: Systematic Troubleshooting Guide
A low yield is a symptom, not a diagnosis. Use the following workflow to systematically identify and solve the root cause of the issue.
Troubleshooting Workflow Diagram
This diagram outlines a logical progression for troubleshooting. Start at the top and follow the path that matches your experimental observations.
Caption: A step-by-step workflow for diagnosing low-yield Suzuki reactions.
Symptom 1: Low Conversion, Starting Materials Largely Unconsumed
This points directly to a problem with the catalytic cycle's efficiency. The steric hindrance of the 2,6-dichloro groups is likely preventing efficient transmetalation.[3][4]
Solutions:
-
Upgrade the Catalyst System: This is the most critical variable. Standard catalysts are insufficient.
-
Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands. These are designed to accelerate reactions with hindered substrates.[3][7]
-
Precatalyst Choice: Use modern palladacycle precatalysts (e.g., G2, G3, G4 types). These generate the active Pd(0) species more reliably and rapidly, which can be crucial for preventing boronic acid decomposition before the reaction starts.[11]
-
| Catalyst System | Ligand Type | Key Advantage for this Substrate |
| Pd(OAc)₂ / XPhos | Biarylphosphine | Excellent for sterically demanding couplings; promotes fast reductive elimination. |
| XPhos Pd G3 | Precatalyst | Air- and moisture-stable; provides rapid, reliable generation of the active Pd(0) catalyst.[11] |
| Pd₂(dba)₃ / RuPhos | Biarylphosphine | Often effective when other ligands fail; good for electron-deficient partners. |
| (Amphos)₂PdCl₂ | Dialkylphosphine | Can be effective for hindered substrates, sometimes under milder conditions. |
-
Optimize the Base and Solvent: The base is not just a spectator; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[12]
-
Base: Stronger, non-nucleophilic inorganic bases are often required. Finely powdered potassium phosphate (K₃PO₄) is an excellent starting point. Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) can also be effective but must be used with caution due to the sensitivity of the formyl group.[6][8]
-
Solvent: Aprotic polar solvents are typically best. A mixture like dioxane/water or toluene/water (e.g., 10:1 ratio) is common. The small amount of water can aid in dissolving the base and facilitating boronate formation.[3][13]
-
Symptom 2: Significant Protodeboronation Observed
If you are isolating 3,5-dichlorobenzaldehyde, your boronic acid is decomposing faster than it is coupling.[5]
Solutions:
-
Protect the Boronic Acid: Unstable boronic acids can be protected to prevent premature decomposition. Conversion to an N-methyliminodiacetic acid (MIDA) boronate ester or a diethanolamine adduct creates a slow-release source of the boronic acid under the reaction conditions.[5][14]
-
Strictly Anhydrous Conditions: While some Suzuki reactions benefit from water, it can accelerate protodeboronation.[5] Try switching to a completely anhydrous solvent system (e.g., dry dioxane or THF) with an anhydrous base like finely powdered K₃PO₄.
-
Lower Reaction Temperature: High temperatures can accelerate decomposition. The use of a more active catalyst system (see Symptom 1) should allow the reaction to proceed at a lower temperature (e.g., 60-80 °C instead of >100 °C), preserving the boronic acid.[11]
Symptom 3: Formation of Homo-coupling Byproducts
The formation of a biaryl product derived from two molecules of your boronic acid is often caused by the presence of oxygen.[3] Oxygen can interfere with the catalytic cycle, leading to oxidation of the Pd(0) catalyst.[15]
Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. The most effective method is to sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. The "freeze-pump-thaw" method (three cycles) is also highly effective.
-
Maintain Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas. Use a manifold or balloon, and ensure all glassware joints are well-sealed. Avoid opening the reaction to the air at any point, even when adding reagents.[3]
Part 3: Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice for a robust starting point.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Catalyst Addition: Under the positive inert atmosphere, quickly add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 mixture (final concentration of limiting reagent ~0.1 M).
-
Reaction: Place the vial in a preheated oil bath or heating block set to 80 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction should ideally be complete within 12-24 hours.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Part 4: Mechanistic Insights
Understanding why certain strategies work is key to rational optimization.
The Suzuki Catalytic Cycle and Key Failure Points
The diagram below illustrates the catalytic cycle, highlighting the steps most vulnerable to failure with the this compound substrate.
Caption: The Suzuki cycle with failure points for hindered substrates highlighted.
The key to success is accelerating the Transmetalation step. Bulky ligands like XPhos create a larger "pocket" around the palladium atom, which helps accommodate the hindered boronic acid. They also increase the electron density on the palladium, making the subsequent reductive elimination step faster. This overall acceleration of the productive cycle helps it outcompete the destructive side reactions of protodeboronation and homocoupling.
References
- BenchChem Technical Support Team. (2025, December). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. BenchChem.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Sperry, J. B., & Wright, D. L. (2005). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. Molecules, 10(1), 132-141.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Wikipedia. (n.d.).
- Carrow, B. P., & Hartwig, J. F. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15593–15598.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
- Hesp, K. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12516-12522.
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Skonieczny, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
Sources
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- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]
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Purification of 2,6-Dichloro-4-formylphenylboronic acid from crude reaction mixture
Welcome to the technical support center for the purification of 2,6-dichloro-4-formylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but often challenging reagent. Here, we address common issues encountered during its purification from crude reaction mixtures, providing detailed troubleshooting advice and optimized protocols based on established scientific principles and field experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:
-
Starting Materials: Unreacted starting materials from the boronation step are a frequent source of contamination.
-
Homocoupling Byproducts: During Suzuki-Miyaura coupling reactions, boronic acids can undergo homocoupling, leading to the formation of dimers.[1] This is often exacerbated by the presence of oxygen.[1][2]
-
Protodeboronation Products: The boronic acid group can be replaced by a hydrogen atom, a side reaction known as protodeboronation. This is particularly prevalent with sterically hindered or electron-rich arylboronic acids.[1][3]
-
Boronic Anhydrides (Boroxins): Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxins.[4]
-
Oxidation and Cannizzaro Reaction Byproducts: The formyl group is susceptible to oxidation to the corresponding carboxylic acid (2,6-dichloro-4-carboxyphenylboronic acid). Under strongly alkaline conditions (pH > 11), it can undergo a Cannizzaro reaction to yield the corresponding carboxylic acid and alcohol (2,6-dichloro-4-(hydroxymethyl)phenylboronic acid).[5][6]
Q2: My crude product is a dark, oily residue. How can I get it to a solid, purer form?
A2: An oily or discolored crude product often indicates the presence of multiple impurities. A robust and widely applicable method is an acid-base extraction, which leverages the acidic nature of the boronic acid group.[7][8][9]
This technique separates the desired boronic acid from non-acidic and neutral organic impurities. A patented industrial process for a similar compound, 4-formylphenylboronic acid, highlights the effectiveness of dissolving the crude material in a mild aqueous alkaline solution, followed by washing with a water-immiscible organic solvent and subsequent precipitation by acidification.[5][6]
Q3: I'm observing protodeboronation in my purification process. How can I minimize this?
A3: Protodeboronation is a common challenge, especially with substituted arylboronic acids.[1][3] To mitigate this:
-
Control pH: Both strongly acidic and strongly basic conditions can accelerate protodeboronation. When performing an acid-base extraction, it's crucial to use a mild base and carefully control the pH.[3]
-
Use Milder Bases: In the context of reactions like Suzuki coupling, consider using weaker bases such as potassium carbonate or potassium fluoride instead of strong bases like sodium hydroxide.[1]
-
Temperature Management: Elevated temperatures can promote protodeboronation. Perform purification steps at or below room temperature whenever possible.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Product loss during extractions or recrystallization. - Incomplete precipitation. - Protodeboronation. | - Minimize the number of extraction and transfer steps. - Ensure the pH is sufficiently acidic for complete precipitation. - Cool the solution in an ice bath to maximize precipitation. - Avoid prolonged exposure to harsh pH conditions and high temperatures.[3] |
| Persistent Impurities After Recrystallization | - Co-crystallization of impurities with the product. - Inappropriate recrystallization solvent. | - Try a different recrystallization solvent or a solvent mixture. - Perform a preliminary purification step, such as an acid-base extraction, before recrystallization. - Consider column chromatography for difficult separations.[7] |
| Product Appears as a Boronic Anhydride (Boroxin) | - Dehydration of the boronic acid. | - Boroxins are often in equilibrium with the boronic acid in the presence of water. Dissolving the crude material in a suitable solvent with a small amount of water can help hydrolyze the anhydride back to the acid before further purification. |
| Formation of Carboxylic Acid or Alcohol Impurities | - Oxidation of the aldehyde. - Cannizzaro reaction under strongly basic conditions. | - Handle the material under an inert atmosphere to minimize oxidation. - During alkaline extraction, maintain the pH between 8 and 10.5 and the temperature below 10°C to prevent the Cannizzaro reaction.[6] |
Experimental Protocols
Protocol 1: High-Purity Purification via Acid-Base Extraction
This protocol is adapted from an industrial process for purifying formylphenylboronic acids and is designed for high recovery and purity.[6]
Methodology:
-
Dissolution: Suspend the crude this compound in deionized water and cool the mixture to 5-10°C in an ice bath.
-
Alkalinization: While vigorously stirring, slowly add a 10% aqueous solution of sodium hydroxide dropwise. Carefully monitor the pH and maintain it between 8 and 10.5, ensuring the internal temperature does not exceed 10°C. Continue adding the base until all the solid has dissolved.
-
Extraction of Non-Polar Impurities: Extract the aqueous solution twice with an equal volume of a water-immiscible organic solvent such as toluene or methyl t-butyl ether (MTBE). Discard the organic layers, which contain non-polar impurities.[5]
-
Decolorization (Optional): If the aqueous solution is colored, add a small amount of activated carbon, stir for 15-30 minutes at 5-10°C, and then filter to remove the carbon.
-
Precipitation: Cool the aqueous solution to below 10°C. With continuous stirring, slowly add concentrated hydrochloric acid dropwise until the pH is acidic, causing the purified this compound to precipitate.
-
Isolation and Drying: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water and then dry it under a stream of nitrogen or in a vacuum oven at a temperature not exceeding 50°C.
Caption: Workflow for the purification of this compound.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be identified.[10]
Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For arylboronic acids, common solvents include hot water, ethyl acetate, or mixtures such as ethyl acetate/hexanes.[5][7][11]
-
Dissolution: In an appropriately sized flask, add the crude this compound to a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Caption: General workflow for recrystallization.
Protocol 3: Column Chromatography
For challenging separations where other methods fail, silica gel column chromatography can be employed.[7]
Methodology:
-
Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. Select a mobile phase (eluent) system that provides good separation of your target compound from its impurities on a Thin-Layer Chromatography (TLC) plate. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[8]
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with the least polar solvent system. If necessary, gradually increase the polarity of the mobile phase to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- Process for purification of boronic acid and its derivatives.
-
Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. WordPress.com. [Link]
-
Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Purification of boronic acids?. Reddit. [Link]
-
Can I remove boronic acid using Work up process?. ResearchGate. [Link]
- Process for preparing highly pure formylphenylboronic acids.
-
Trying to remove a boronic acid in a workup. Help!. Reddit. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
-
Boronic acid. Wikipedia. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed. [Link]
-
Recrystallization and Crystallization. [Link]
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- 6. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of 2,6-Dichloro-4-formylphenylboronic acid
Introduction
Welcome to the technical support center for 2,6-Dichloro-4-formylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique trifunctional nature of this molecule—possessing a boronic acid, a formyl group, and a sterically hindered dichlorinated phenyl ring—makes it a powerful reagent, particularly in Suzuki-Miyaura cross-coupling reactions. However, these same features present distinct challenges for purification.
This document provides in-depth, field-proven troubleshooting guides and protocols to help you navigate common purification challenges, ensuring the high purity required for sensitive downstream applications. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route, but typically includes one or more of the following:
-
Protodeboronation Product: 3,5-dichlorobenzaldehyde, where the boronic acid group has been replaced by a hydrogen atom. This is a common issue with sterically hindered arylboronic acids.[1]
-
Boroxine Anhydride: A cyclic trimer formed by the dehydration of three boronic acid molecules. This is often in equilibrium with the free acid and can complicate NMR analysis but is not always detrimental to subsequent reactions.[2]
-
Starting Materials: Unreacted precursors, such as the corresponding di-chloro-bromo-benzaldehyde.
-
Homocoupling Byproducts: Dimeric species formed from the coupling of two starting aryl halides.[3]
-
Oxidation/Decomposition Products: Uncharacterized polar impurities that may arise from exposure to air or harsh reaction/workup conditions.[4]
Q2: I ran a standard silica gel TLC plate and my product is just a long streak from the baseline. What's happening?
A2: This is a classic problem when purifying boronic acids on silica gel. The issue stems from the strong interaction between the Lewis acidic boron atom and the Lewis basic silanol groups (Si-OH) on the surface of the silica.[5] This leads to irreversible adsorption, low recovery, and significant tailing, making silica gel chromatography a poor choice without modification.[4][5]
Q3: My initial purification attempt by recrystallization gave a low yield. Is there a more efficient primary purification method?
A3: Yes. For formylphenylboronic acids, an alkaline dissolution followed by acidic precipitation is often the most effective and scalable first-pass purification strategy. This method leverages the acidic nature of the boronic acid to separate it from non-polar and neutral organic impurities. A patented industrial process for the analogous 4-formylphenylboronic acid highlights this technique for achieving purities ≥99.5%.[6][7]
Q4: How can I definitively assess the purity of my final product?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS), is the gold standard for quantitative purity assessment of boronic acids.[2][8] Additionally, ¹H NMR spectroscopy is essential for confirming the structural integrity and identifying any residual solvents or obvious impurities.
Troubleshooting & Purification Protocols
This section provides detailed experimental workflows for the most effective purification strategies. A logical workflow for selecting the appropriate method is presented below.
Caption: Workflow for purification via diethanolamine adduct formation.
Experimental Steps:
-
Adduct Formation: Dissolve the crude boronic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add one equivalent of diethanolamine dropwise with stirring. The DEA adduct often precipitates as a white solid. If no precipitate forms, adding a non-polar solvent like hexane can induce precipitation.
-
Isolation: Stir the resulting slurry for 1-2 hours, then collect the solid adduct by vacuum filtration. Wash the filter cake with the solvent used for the reaction (e.g., diethyl ether) to remove soluble impurities.
-
Adduct Cleavage: Suspend the purified DEA adduct in an organic solvent (e.g., ethyl acetate) and wash it with 1 M HCl in a separatory funnel. The acidic wash protonates the diethanolamine, breaking the B-N bond and releasing the free boronic acid into the organic layer.
-
Final Workup: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic, Chemistry Letters. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Reddit User Community. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Available at: [Link]
-
Chemistry Stack Exchange User Community. (2025). Challenging purification of organoboronic acids. Available at: [Link]
-
Reddit User Community. (2017). Purification of boronic acids? r/chemistry. Available at: [Link]
-
Ye, J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Aggarwal, V. K., et al. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. ACS Publications. Available at: [Link]
- Menge, U., et al. (n.d.). Process for preparing highly pure formylphenylboronic acids. Google Patents.
Sources
- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Sterically Hindered Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth, field-proven insights into overcoming the common challenges associated with Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to make informed, effective decisions in your own laboratory work.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance. However, its efficiency can be dramatically reduced when one or both coupling partners feature significant steric bulk, particularly ortho-substituents adjacent to the reacting center. This steric congestion impedes key steps in the catalytic cycle, leading to low yields, slow reaction times, and the formation of unwanted side products. This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered when working with substrates such as di-, tri-, and tetra-ortho-substituted biaryl precursors.
Section 1: Critical Failures - Low to No Product Formation
This section addresses the most common and frustrating issue: the failure of the reaction to proceed to a significant extent.
Q1: My reaction with a 2,6-disubstituted arylboronic acid has stalled with low conversion. What are the primary causes and first troubleshooting steps?
Answer:
Low or no conversion in a sterically hindered Suzuki-Miyaura coupling almost always points to a bottleneck in one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Steric hindrance dramatically slows down both the transmetalation and reductive elimination steps.[1]
Here is a logical workflow for troubleshooting this common issue:
Caption: Troubleshooting workflow for low conversion.
Causality: The initial Pd(0) species must be ligated appropriately to be reactive. For hindered substrates, bulky, electron-rich monophosphine ligands are superior to traditional ones like PPh₃. These ligands promote the formation of a highly reactive, 12-electron L-Pd(0) species, which more readily undergoes oxidative addition. Furthermore, their steric bulk is crucial for facilitating the final, difficult reductive elimination step to release the bulky biaryl product.[2]
Q2: How do I select the optimal catalyst and ligand for synthesizing a tetra-ortho-substituted biaryl?
Answer:
The synthesis of tetra-ortho-substituted biaryls is one of the most demanding applications of the Suzuki-Miyaura reaction.[3][4] Success hinges almost entirely on the choice of ligand.
Key Principle: The ligand must be sufficiently bulky to promote reductive elimination of the sterically demanding product but not so bulky that it prevents the initial association of the coupling partners with the palladium center.
Here is a summary of state-of-the-art ligands developed for these challenging couplings:
| Ligand Family | Common Examples | Key Features & Rationale | Target Application |
| Buchwald Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. The biaryl backbone provides a defined steric profile that stabilizes the active catalytic species and accelerates reductive elimination. | General for di- and tri-ortho-substituted biaryls. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable Pd-NHC bonds. This stability can be beneficial, but sometimes the complexes are too stable, hindering reductive elimination. Specialized NHCs have been designed to overcome this.[5] | Effective for some hindered systems, particularly with aryl chlorides. |
| Specialized/Proprietary Ligands | AntPhos, BI-DIME, BaryPhos | These ligands incorporate unique structural features, such as the anthracenyl moiety in AntPhos, which are thought to pre-organize the palladium complex in a way that facilitates the difficult coupling steps.[2][3][6] | Specifically designed for the most challenging tetra-ortho-substituted couplings. |
Recommendation: For a previously unreported, sterically demanding coupling, start with a screening of established Buchwald-type ligands (e.g., SPhos, RuPhos) and a modern palladium pre-catalyst (e.g., a G3 or G4 palladacycle). These pre-catalysts ensure the efficient and reproducible formation of the active L-Pd(0) species.[7]
Q3: What role does the base play, and why are weak bases like Na₂CO₃ often ineffective for hindered couplings?
Answer:
The base is critical for activating the boronic acid. It coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This step is essential for an efficient transmetalation.[8]
Causality: For sterically hindered boronic acids, the approach of the palladium complex and the formation of the boronate can be slow.
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): These are often insufficient to drive the equilibrium towards the active boronate species, especially in non-polar aprotic solvents where they have poor solubility.
-
Stronger, Non-Nucleophilic Bases (e.g., K₃PO₄, CsF, Cs₂CO₃): These are generally more effective. Potassium phosphate (K₃PO₄) is a common choice as it has moderate basicity and its heterogeneous nature can be beneficial. Cesium fluoride (CsF) is also highly effective, as the small fluoride ion can readily access the boron center, and the resulting B-F bond is strong, which helps drive the formation of the boronate.
Solvent Interplay: The choice of base is intimately linked to the solvent. Anhydrous conditions with bases like K₃PO₄ often work well in solvents like toluene or dioxane.[9] While some water is often necessary for the reaction to proceed, excess water can promote unwanted side reactions like protodeborylation.
Section 2: Managing Side Reactions and Impurities
Even when the reaction proceeds, unwanted side reactions can severely limit the yield and complicate purification.
Q4: My main byproduct is the starting arene from my boronic acid (protodeborylation). How can I minimize this?
Answer:
Protodeborylation is the cleavage of the C–B bond by a proton source, replacing the boronic acid moiety with a hydrogen atom. This is a common decomposition pathway, especially for electron-rich or heteroaromatic boronic acids, and is often accelerated by the basic and aqueous conditions of the reaction.[10][11]
Mechanism of Protodeborylation: The accepted mechanism involves the formation of the boronate anion, which can then be protonated at the ipso-carbon, leading to C-B bond cleavage.
Strategies for Mitigation:
-
Use a Protecting Group: The most robust strategy is to mask the boronic acid as a less reactive boronic ester. This prevents premature decomposition. The ester is then cleaved in situ under the reaction conditions to slowly release the active boronic acid.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions.[12][13] They are unreactive in anhydrous cross-coupling conditions but are slowly hydrolyzed by mild aqueous bases (like K₃PO₄) to release the boronic acid. This "slow release" strategy maintains a very low concentration of the sensitive free boronic acid, minimizing decomposition.
-
Pinacol Esters: While less stable than MIDA boronates, pinacol esters are also widely used to protect boronic acids.
-
Diethanolamine (DABO) Adducts: These are air-stable complexes that can be used directly in Suzuki couplings, releasing the boronic acid in the presence of a protic co-solvent.[14][15]
-
-
Strictly Anhydrous Conditions: If using a free boronic acid, minimizing water content can suppress protodeborylation. Use anhydrous solvents and finely ground, dried bases.[9]
-
Choice of Base: In some cases, a weaker base or a fluoride source like CsF can be less prone to promoting protodeborylation than strong hydroxide bases.
Caption: Slow release of boronic acid from a MIDA ester.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Hindered Suzuki-Miyaura Coupling Screen
This protocol is designed for initial screening of conditions on a small scale (e.g., 0.1 mmol).
Materials:
-
Aryl Halide (1.0 equiv)
-
Sterically Hindered Boronic Acid or Ester (1.2–1.5 equiv)
-
Palladium Pre-catalyst (e.g., SPhos-Pd-G3, 1–5 mol%)
-
Ligand (if not using a pre-catalyst, 1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, finely ground, 3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, or Xylenes)
-
Reaction vial with a stir bar
Procedure:
-
Preparation: To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the boronic acid/ester, the palladium pre-catalyst, and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe (to achieve a concentration of ~0.1 M).
-
Degassing (Optional but Recommended): If not working in a glovebox, the solvent can be sparged with argon for 5-10 minutes, or the mixture can be subjected to several freeze-pump-thaw cycles.
-
Reaction: Seal the vial tightly and place it in a pre-heated heating block or oil bath at the desired temperature (e.g., 80–140 °C).[2]
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots over time and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature.[1] Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH). [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health (NIH). [Link]
-
Room-temperature synthesis of tetra-ortho-Substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. ZORA (Zurich Open Repository and Archive). [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]
-
Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
-
Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. ACS Publications. [Link]
-
Syntheses of extreme sterically hindered 4-methoxyboronic acids. ResearchGate. [Link]
-
Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Publishing. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
(PDF) ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. ACS Publications. [Link]
-
A general protodeboronation reaction. ResearchGate. [Link]
-
Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace. [Link]
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. National Institutes of Health (NIH). [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ACS Publications. [Link]
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science (RSC Publishing). [Link]
-
Construction of Axially Chiral Tetra‐ortho‐Substituted Biaryls by Palladium‐Catalyzed Asymmetric Suzuki‐Miyaura Coupling. ResearchGate. [Link]
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- 5. Room-temperature synthesis of tetra-ortho-Substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings [zora.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Strategies for Enhancing the Solubility of 2,6-Dichloro-4-formylphenylboronic Acid in Chemical Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common challenges associated with the solubility of 2,6-Dichloro-4-formylphenylboronic acid in various reaction setups, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with practical, field-proven insights and detailed protocols to ensure the success of your experiments.
Introduction: The Challenge of this compound
This compound is a valuable building block in organic synthesis due to the presence of three distinct functional groups: a boronic acid, a formyl group, and ortho-chloro substituents. However, its utility can be hampered by poor solubility in many common organic solvents. This limited solubility is a consequence of its rigid structure, the electron-withdrawing nature of its substituents, and strong intermolecular interactions in the solid state. This guide provides a comprehensive approach to overcoming these solubility challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am observing very poor solubility of this compound in my reaction solvent (e.g., toluene, THF). What are my options?
A1: Poor solubility is a common issue with this substrate. Here are several strategies to address this, ranging from simple adjustments to more involved chemical modifications:
-
Solvent Screening: While sparingly soluble in non-polar solvents, its solubility can be improved in more polar aprotic solvents. Consider screening solvents like dioxane, DMF, or DMSO. A mixture of solvents, such as toluene/ethanol or dioxane/water, can also be effective. Ethers and ketones generally offer better solubility for phenylboronic acids than hydrocarbons.[1]
-
Use of Co-solvents: The addition of a polar co-solvent like water or an alcohol to the primary reaction solvent can significantly enhance solubility.[2] In the context of Suzuki-Miyaura coupling, a small amount of water is often added to dissolve the inorganic base and can also help to solubilize the boronic acid.[2]
-
Elevated Temperatures: Gently heating the reaction mixture can increase the solubility of the boronic acid. However, be mindful of the thermal stability of your reactants and catalyst.
-
Chemical Modification: If the above methods are insufficient, consider converting the boronic acid to a more soluble derivative, such as a boronic ester or a potassium trifluoroborate salt. These derivatives are often more stable and exhibit better solubility in organic solvents.
Q2: My Suzuki-Miyaura reaction with this compound is sluggish and gives low yields, even when I manage to get it into solution. What could be the problem?
A2: The issue likely stems from the combined steric hindrance from the two ortho-chloro groups and the electron-deficient nature of the aromatic ring. These factors can slow down key steps in the catalytic cycle, such as transmetalation.
-
Choice of Base: For sterically hindered and electron-deficient boronic acids, stronger bases are often required to facilitate the transmetalation step.[3] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of weaker bases like sodium carbonate.
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst is critical. Bulky, electron-rich ligands can accelerate the catalytic cycle. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for challenging Suzuki couplings.[4]
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve the reaction rate and yield.
-
Protodeboronation: Electron-deficient boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially at elevated temperatures and in the presence of water. Using anhydrous conditions or minimizing the reaction time can help mitigate this side reaction. Conversion to a more stable derivative like a MIDA boronate can also prevent this.[5]
Q3: I've heard that converting the boronic acid to an ester can improve solubility. Which ester should I choose and how do I do it?
A3: Yes, esterification is an excellent strategy. The two most common and effective derivatives are pinacol esters and N-methyliminodiacetic acid (MIDA) boronates.
-
Pinacol Esters: These are readily prepared by reacting the boronic acid with pinacol, often with azeotropic removal of water. Pinacol esters are significantly more soluble in organic solvents and are generally stable to chromatography.[1]
-
MIDA Boronates: These are highly stable, crystalline solids that are unreactive in Suzuki-Miyaura couplings until a slow-release of the corresponding boronic acid is triggered by the addition of a mild aqueous base.[5] This property makes them ideal for reactions requiring the slow addition of the boronic acid and for iterative cross-coupling strategies.
A detailed protocol for the preparation of a pinacol ester is provided in the "Experimental Protocols" section below.
Q4: What are potassium trifluoroborate salts and how can they help with solubility?
A4: Potassium trifluoroborates (R-BF₃K) are another class of stable and highly crystalline derivatives of boronic acids. They are often more soluble than their corresponding boronic acids and are exceptionally stable to air and moisture.[6] They are prepared by treating the boronic acid with potassium hydrogen fluoride (KHF₂).[7] In Suzuki-Miyaura reactions, they serve as a slow-release source of the boronic acid under the reaction conditions.
Strategies for Improving Solubility and Reactivity
The following flowchart outlines a decision-making process for addressing solubility and reactivity issues with this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Phenylboronic Acids: A Comparative Analysis of 2,6-Dichloro-4-formylphenylboronic Acid
For the modern researcher in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The choice of the organoboron reagent is paramount to the success of this transformation, dictating reaction efficiency, scope, and the ultimate complexity of the synthesized molecules. This guide provides an in-depth comparison of 2,6-dichloro-4-formylphenylboronic acid against other substituted phenylboronic acids, offering field-proven insights into its unique reactivity and strategic applications.
The Landscape of Phenylboronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[3][4] Its power lies in its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[5] The reactivity of a phenylboronic acid is governed by a delicate interplay of steric and electronic factors, which influence the key steps of the catalytic cycle.
The Catalytic Cycle: A Quick Refresher
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[4][6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[4][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spotlight on this compound
This particular reagent, with the CAS Number 1451392-98-5, presents a compelling combination of structural features that translate into unique chemical behavior.[8]
-
Steric Hindrance: The two chlorine atoms in the ortho positions create significant steric bulk around the boronic acid moiety. This can hinder its approach to the palladium center during transmetalation, a critical challenge that often requires specialized catalytic systems.[9]
-
Electronic Effects: Both the chlorine atoms and the para-formyl group are electron-withdrawing. This increases the Lewis acidity of the boron center.[10][11] While this can facilitate the formation of the reactive boronate species, highly electron-deficient boronic acids can also be more susceptible to side reactions like protodeboronation, especially under harsh basic conditions.[12]
-
Synthetic Handle: The formyl group (-CHO) is a versatile functional group that serves as a synthetic handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions. This makes it a valuable building block for creating complex molecular scaffolds.[13]
Comparative Performance Analysis
To understand the practical implications of these features, we compare this compound with other representative phenylboronic acids in a standardized Suzuki-Miyaura coupling with 4-chloroanisole, a moderately challenging coupling partner.
Table 1: Comparative Suzuki-Miyaura Coupling Yields
| Phenylboronic Acid Derivative | Key Features | Expected Yield (%)* | Rationale for Performance |
| Phenylboronic Acid | Unsubstituted (Baseline) | 85-95% | Standard, electronically neutral, and sterically unhindered. Serves as a baseline for optimal reactivity. |
| 4-Methoxyphenylboronic Acid | Electron-Donating Group (-OCH₃) | 80-90% | The electron-donating group slightly decreases Lewis acidity, which can slow transmetalation. Generally still highly reactive. |
| 4-Nitrophenylboronic Acid | Strong Electron-Withdrawing Group (-NO₂) | 65-75% | Increased Lewis acidity enhances boronate formation but also significantly increases the rate of competitive protodeboronation, lowering the yield.[11] |
| 2-Methylphenylboronic Acid | Sterically Hindered (ortho-sub) | 70-80% | The ortho-methyl group introduces steric hindrance, slowing the transmetalation step. Requires more robust catalytic systems or longer reaction times compared to the baseline.[14][15] |
| This compound | Highly Hindered & Electron-Deficient | 55-70% | The combination of severe steric hindrance from the two ortho-chlorine atoms and the electron-withdrawing nature of all substituents makes this the most challenging substrate.[9] It demands highly active catalysts and carefully optimized conditions to minimize side reactions and achieve acceptable yields. |
*Note: Expected yields are illustrative, based on established principles of Suzuki-Miyaura reactivity, and assume optimized conditions using a modern catalyst system (e.g., Pd(OAc)₂/SPhos).
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust for challenging couplings, providing a reliable framework for comparing the performance of various boronic acids. The choice of each component is critical for overcoming the activation barriers associated with hindered and electron-deficient substrates.
Objective: To couple a selected phenylboronic acid with 4-chloroanisole.
Materials:
-
Aryl Halide: 4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
Boronic Acid: Phenylboronic Acid derivative (1.2 mmol, 1.2 equiv)
-
Catalyst: Palladium(II) Acetate, Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Ligand: SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Base: Potassium Phosphate, K₃PO₄ (2.0 mmol, 2.0 equiv), finely powdered
-
Solvent: 1,4-Dioxane (4 mL) and Water (1 mL)
Workflow Diagram:
Caption: Step-by-step workflow for the comparative Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure & Causality:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloroanisole (1.0 mmol), the boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Expertise & Experience: Using a slight excess of the boronic acid (1.2 equiv) helps drive the reaction to completion and compensates for potential protodeboronation. SPhos is a bulky, electron-rich biarylphosphine ligand known to form highly active catalysts that excel in coupling sterically hindered substrates and unreactive aryl chlorides.[9]
-
-
Inerting: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Trustworthiness: The Pd(0) species in the catalytic cycle is oxygen-sensitive. Removing oxygen prevents catalyst degradation and ensures reproducibility.
-
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Expertise & Experience: A dioxane/water solvent system is effective for many Suzuki couplings.[16] Water is crucial for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the active boronate species.[17] Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is a critical, self-validating step to remove dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Expertise & Experience: Elevated temperatures are often necessary to overcome the high activation energy of oxidative addition with aryl chlorides and transmetalation with hindered partners.
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed.[16]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[16]
Conclusion: Strategic Application
This compound is not a general-purpose reagent. Its utility shines in specific, challenging synthetic contexts.
-
Advantages: It is a gateway to tetra-ortho-substituted biaryls, a class of compounds that exhibit atropisomerism and are of significant interest in materials science and as chiral ligands. The formyl group provides a crucial point for diversification, allowing for the late-stage introduction of complexity.
-
Challenges: Its inherent steric hindrance and electronic deficiency demand a sophisticated approach. Researchers must employ highly active, specialized catalyst systems and carefully optimized, anhydrous, and oxygen-free conditions to achieve success. The potential for protodeboronation must always be considered and mitigated through the choice of base and reaction time.
By understanding the fundamental principles of Suzuki-Miyaura reactivity and the unique structural attributes of this reagent, researchers can harness its power to construct previously inaccessible molecular architectures.
References
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling - Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - Semantic Scholar.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.
- Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- The influence of ortho-substituents on the properties of phenylboronic acids - ResearchG
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchG
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers - NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | 1451392-98-5 - Sigma-Aldrich.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchG
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC - NIH.
- (2,6-Dichloro-4-methylphenyl)boronic acid | 1451391-51-7 - Sigma-Aldrich.
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH.
- 4-Formylphenylboronic acid | 87199-17-5 - ChemicalBook.
- Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions - Beilstein Journals.
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- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1451392-98-5 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to the Reactivity of 2,6-Dichloro-4-formylphenylboronic Acid and Its Isomers in Cross-Coupling Reactions
Introduction
Phenylboronic acids are foundational building blocks in modern organic synthesis, celebrated for their versatility, stability, and relatively low toxicity.[1] Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[2][3] The reactivity of a given phenylboronic acid is not, however, a fixed property. It is exquisitely sensitive to the nature and position of substituents on the aromatic ring.
This guide provides an in-depth comparison of the reactivity of 2,6-dichloro-4-formylphenylboronic acid with its structural isomers, primarily 3,5-dichloro-4-formylphenylboronic acid . We will dissect the interplay of electronic and steric effects that govern their performance in cross-coupling reactions, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage these reagents in complex synthetic routes.
The Decisive Influence of Substituent Placement: Steric vs. Electronic Effects
The reactivity of a phenylboronic acid in a Suzuki-Miyaura coupling is principally dictated by two factors: the electronic character of the aryl ring and the steric hindrance around the boronic acid moiety [-B(OH)₂]. These factors most critically influence the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[2]
-
Electronic Effects : Electron-withdrawing groups (EWGs), such as the chloro- and formyl- groups present on our target molecules, decrease the electron density on the phenyl ring. This reduced nucleophilicity of the aryl group can slow the rate of transmetalation.[4][5]
-
Steric Effects : Bulky substituents positioned ortho to the boronic acid group can physically impede the approach of the palladium complex. This steric hindrance is often a dominant deactivating effect, capable of dramatically reducing or even completely inhibiting the reaction.[6][7]
Let's analyze how these principles apply to our isomers of interest.
Isomer Analysis
1. This compound:
-
Structural Analysis: This isomer is di-ortho-substituted. The two bulky chlorine atoms are positioned directly adjacent to the boronic acid group.
-
Predicted Reactivity: The reactivity is expected to be severely diminished. The profound steric hindrance created by the two ortho substituents presents a significant kinetic barrier to the transmetalation step.[6] While the three EWGs decrease the ring's nucleophilicity, this electronic effect is secondary to the overwhelming steric blockade. Reactions involving this isomer often require forcing conditions, specialized catalysts with bulky ligands (e.g., SPhos, RuPhos), and may still result in low yields.[4] The hydrolytic deboronation, a common side reaction, can also be accelerated by ortho substituents, further reducing the yield of the desired cross-coupled product.[6]
2. 3,5-Dichloro-4-formylphenylboronic acid:
-
Structural Analysis: In this isomer, the chlorine atoms are in the meta positions relative to the boronic acid. The ortho positions are unsubstituted.
-
Predicted Reactivity: This isomer is predicted to be significantly more reactive than its 2,6-dichloro counterpart. The absence of ortho substituents removes the primary steric shield around the reaction center.[8] Therefore, its reactivity will be primarily governed by the cumulative electron-withdrawing nature of the two chloro groups and the para-formyl group. While still deactivated electronically compared to unsubstituted phenylboronic acid, it should readily participate in Suzuki-Miyaura couplings under standard or moderately optimized conditions.
Quantitative Reactivity Comparison: Experimental Insights
| Phenylboronic Acid Isomer | Substituent Positions | Dominant Effect | Predicted Relative Reactivity | Representative Yield (Model Suzuki Coupling) |
| This compound | ortho, ortho, para | Steric Hindrance | Very Low | Low to Moderate (Requires forcing conditions) |
| 3,5-Dichloro-4-formylphenylboronic acid | meta, meta, para | Electronic Deactivation | Moderate to High | Good to Excellent |
| 2,6-Dimethylphenylboronic acid | ortho, ortho | Steric Hindrance | Low | Slower reaction rates, requires stronger bases[3][6] |
| p-Nitrophenylboronic acid | para | Electronic Deactivation | High | Generally provides good yields[4] |
| o-Nitrophenylboronic acid | ortho | Steric & Electronic | Very Low | Significantly lower yields than meta/para isomers[4] |
Table 1: Comparative analysis based on established structure-reactivity relationships. Yields are illustrative and highly dependent on specific reaction conditions.
The data from nitrophenylboronic acid isomers provide a compelling parallel: the ortho-nitro isomer consistently gives significantly lower yields than the meta and para isomers, a direct consequence of steric hindrance overwhelming electronic factors.[4] Similarly, sterically hindered mesitylboronic acid (2,4,6-trimethylphenylboronic acid) requires stronger bases (e.g., Ba(OH)₂) or anhydrous conditions with boronic esters to achieve high yields.[6]
Experimental Protocol for Comparative Reactivity Analysis
To empirically validate the predicted reactivity differences, the following standardized Suzuki-Miyaura cross-coupling protocol can be employed. Using an internal standard allows for accurate determination of reaction yield via ¹H NMR or GC-MS analysis, providing a robust quantitative comparison.
Materials and Reagents:
-
This compound
-
3,5-Dichloro-4-formylphenylboronic acid
-
4-Bromoanisole (as a standard coupling partner)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution
-
1,4-Dioxane, anhydrous
-
Dodecane (as an internal standard for GC-MS) or 1,3,5-Trimethoxybenzene (for NMR)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To two separate oven-dried Schlenk flasks, add a magnetic stir bar. Purge both flasks with an inert gas (Argon or Nitrogen).
-
Reagent Addition:
-
To Flask A, add this compound (1.2 mmol).
-
To Flask B, add 3,5-dichloro-4-formylphenylboronic acid (1.2 mmol).
-
To each flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), the internal standard (0.5 mmol), and anhydrous 1,4-dioxane (10 mL).
-
-
Degassing: Sparge the resulting mixtures with Argon for 15 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: To each flask, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) followed by the 2M aqueous K₂CO₃ solution (2.0 mL, 4.0 mmol).
-
Reaction: Immerse both flasks in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: At specified time intervals (e.g., 1, 4, and 24 hours), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water, extract with ethyl acetate, and analyze by GC-MS or TLC to monitor the consumption of starting material and formation of the product.
-
Work-up and Analysis: After 24 hours, cool the reactions to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the yield relative to the internal standard.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state. An inert atmosphere is crucial for maintaining catalytic activity.[2]
-
Catalyst Choice: Pd(PPh₃)₄ is a common, robust catalyst suitable for a wide range of Suzuki couplings. For the highly hindered 2,6-dichloro isomer, a more specialized catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand like SPhos, might be necessary to achieve any significant conversion.[4]
-
Base: The base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species. K₂CO₃ is a moderately strong base effective in many cases.[2]
-
Internal Standard: This is critical for obtaining accurate, comparable quantitative data on the reaction rates and final yields, forming the basis of a self-validating system.
Conclusion and Outlook
The reactivity of dichlorinated formylphenylboronic acids is a clear illustration of fundamental principles in physical organic chemistry.
-
This compound is a sterically demanding substrate. Its utility is limited to syntheses where this specific substitution pattern is non-negotiable, and even then, it will likely require significant optimization of reaction conditions, including the use of advanced, sterically bulky catalyst ligands and potentially harsher conditions.
-
3,5-Dichloro-4-formylphenylboronic acid , free from ortho-substituent effects, serves as a much more reliable and reactive coupling partner. Its behavior is primarily dictated by its electron-deficient nature, making it a predictable and valuable reagent for constructing biaryl structures.
For synthetic chemists and drug development professionals, understanding this structure-reactivity relationship is paramount. It informs the strategic selection of building blocks, guides reaction optimization, and ultimately enables the efficient and successful synthesis of complex target molecules. The proposed experimental protocol provides a clear and robust framework for validating these principles and quantifying the reactivity of new or untested boronic acid isomers in your own laboratories.
References
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
MDPI. (2026, January 19). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ACS Omega. (2018, December 19). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Retrieved from [Link]
-
Semantic Scholar. (2018, December 19). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]
-
LookChem. (n.d.). 3,4-Dichlorophenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]
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Poster Submission. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. Retrieved from [Link]
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ACS Publications. (2020, November 12). Using Visible Light to Tune Boronic Acid−Ester Equilibria. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. Retrieved from [Link]
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VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]
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MPG.PuRe. (n.d.). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Retrieved from [Link]
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A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Navigating Alternatives to 2,6-Dichloro-4-formylphenylboronic Acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a foundational pillar for constructing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials. The choice of the organoboron reagent is paramount, dictating the reaction's efficiency, scope, and reproducibility. 2,6-Dichloro-4-formylphenylboronic acid presents a unique challenge: it is both sterically hindered by its di-ortho chloro substituents and electronically deactivated by the electron-withdrawing nature of the formyl and chloro groups. These characteristics can lead to sluggish reaction rates and an increased propensity for protodeboronation, a common side reaction that cleaves the C–B bond.[1][2]
This guide offers an in-depth comparison of viable alternative reagents, moving beyond a simple list to explain the mechanistic rationale behind their use. We will explore how leveraging different boron-based nucleophiles can overcome the intrinsic challenges of sterically demanding and electronically poor substrates, providing researchers with a robust toolkit for synthesizing complex molecular architectures.
The Challenge: Steric Hindrance and Electronic Deactivation
The primary difficulty in using substrates like this compound arises during the transmetalation step of the Suzuki-Miyaura catalytic cycle. The bulky ortho-substituents can impede the approach of the boronic acid to the palladium center, slowing down the transfer of the aryl group.[3] Furthermore, electron-withdrawing groups decrease the nucleophilicity of the aryl group, which can also hinder transmetalation.[4] This often necessitates the use of highly active, specialized palladium catalysts and ligands to achieve reasonable yields.[5][6][7]
A significant competing pathway is base-promoted protodeboronation, where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water, effectively quenching the reagent.[1] Electron-deficient arylboronic acids are particularly susceptible to this side reaction.[1][2]
Caption: Challenges associated with this compound.
Alternative Boron Reagents: A Comparative Analysis
To circumvent these issues, chemists have developed "masked" or stabilized forms of boronic acids. These alternatives offer enhanced stability, easier handling, and often, more reliable performance in challenging coupling reactions. The three primary classes of alternatives are boronate esters, potassium organotrifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates.
Boronate Esters (e.g., Pinacol Esters)
Boronic esters, particularly those derived from pinacol, are widely used alternatives.[8] They are formed by reacting the boronic acid with a diol, which replaces the hydroxyl groups on the boron atom. This transformation significantly reduces the Lewis acidity of the boron center, making the C–B bond less susceptible to hydrolysis and protodeboronation.[1]
-
Expertise & Experience: The key advantage of boronate esters is their stability. They are typically crystalline solids that can be purified via column chromatography and are stable to air and moisture, unlike many free boronic acids which can dehydrate to form boroxines.[8] In the reaction, the base slowly hydrolyzes the ester to generate the active boronic acid in situ, maintaining a low steady-state concentration of the more reactive species and minimizing side reactions.
Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates are another class of highly stable and user-friendly reagents.[9][10] These crystalline salts are exceptionally stable to air and moisture and have an indefinite shelf life.[9][11]
-
Expertise & Experience: Trifluoroborates are considered a protected form of boronic acids.[9] They do not participate directly in the catalytic cycle. Activation requires a base and water to facilitate a slow hydrolysis, which generates a boronic acid or a related reactive species capable of transmetalation.[9] This controlled release mechanism is particularly beneficial for electron-deficient substrates, as it mitigates the risk of homocoupling and protodeboronation.[9]
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are a more recent innovation, offering exceptional stability and enabling iterative cross-coupling strategies. The MIDA ligand forms a strong dative bond with the boron atom, rendering it inert to many reaction conditions, including chromatography.
-
Expertise & Experience: The unique value of MIDA boronates lies in their robust protection. The C–B bond is unreactive until the MIDA group is cleaved under specific basic conditions (e.g., aqueous NaOH). This allows for complex, multi-step syntheses where other chemical transformations can be performed on the molecule while the boron functionality remains intact. For a challenging substrate, converting it to a MIDA boronate can provide a highly stable, purified, and reliable coupling partner.
Caption: Comparison of stability and handling for different boron reagents.
Data-Driven Performance Comparison
The choice of reagent significantly impacts reaction outcomes. The following table summarizes representative data for the Suzuki-Miyaura coupling of sterically hindered and electron-deficient arylboron reagents with a generic aryl bromide partner (4-bromoanisole). Conditions are optimized for each reagent class based on literature precedents.
| Reagent Type | Representative Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation(s) |
| Boronic Acid | 2,6-Dimethylphenylboronic Acid | Pd₂(dba)₃ / SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-85 | [3] |
| Boronate Ester | 2,6-Dimethylphenylboronic acid pinacol ester | Pd(OAc)₂ / SPhos (2 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88-95 | [1][8] |
| Trifluoroborate | Potassium 2,6-Dimethylphenyltrifluoroborate | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | THF/H₂O | 80 | 6 | 90-97 | [9] |
| MIDA Boronate | 2,6-Dimethylphenyl MIDA boronate | Pd(OAc)₂ / SPhos (3 mol%) | NaOH (aq) | THF | 80 | 12 | 85-92 | [2] |
Note: Data is compiled from analogous systems to illustrate performance trends. Actual yields with 2,6-dichloro-4-formylphenyl derivatives may vary and require specific optimization.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies. The rationale for each step is explained to ensure the procedure is a self-validating system.
Protocol 1: Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol uses conditions optimized for challenging boronic acids, employing a highly active catalyst system.
-
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (5:1 mixture), degassed
-
-
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Catalyst Pre-mixing: In a separate vial, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen three times. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the solid catalyst mixture to the Schlenk flask, followed by the degassed dioxane/water solvent (5 mL). Degassing the solvent removes dissolved oxygen which can deactivate the catalyst.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Coupling with a Potassium Aryltrifluoroborate Alternative
This protocol demonstrates the use of a highly stable trifluoroborate salt, highlighting the different activation requirements.
-
Materials:
-
Potassium 2,6-dichloro-4-formylphenyltrifluoroborate (1.5 equiv)
-
Aryl Bromide (e.g., 4-Bromoanisole) (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF) and Water (10:1 mixture), degassed
-
-
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), potassium trifluoroborate salt (1.5 mmol), Cs₂CO₃ (3.0 mmol), and PdCl₂(dppf) (0.03 mmol). The use of Cs₂CO₃ is common for trifluoroborates as it effectively promotes the necessary hydrolysis.[9]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under inert atmosphere, add the degassed THF/water solvent (5.5 mL).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor reaction progress.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
-
Sources
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A Comparative Guide to Cross-Coupling Methods for 2,6-Dichloro-4-formylphenylboronic Acid: A Yield-Centric Analysis
For researchers and professionals in drug development and materials science, the synthesis of complex biaryl scaffolds is a cornerstone of molecular innovation. The choice of cross-coupling methodology is paramount, directly influencing reaction efficiency, yield, and overall feasibility. This guide provides an in-depth, data-supported comparison of the three most prominent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Heck—for the functionalization of a challenging substrate: 2,6-Dichloro-4-formylphenylboronic acid. This particular molecule, with its inherent steric hindrance from the di-ortho chloro substituents and the electronic influence of the para-formyl group, serves as an excellent case study for evaluating the robustness of these synthetic tools.
Introduction: The Challenge of a Doubly Hindered and Electron-Deficient Substrate
This compound presents a unique set of challenges for cross-coupling reactions. The two chlorine atoms in the ortho positions create significant steric bulk around the reactive boronic acid moiety. This steric hindrance can impede the crucial transmetalation step in the catalytic cycle of many cross-coupling reactions. Furthermore, the para-formyl group is a moderate electron-withdrawing group, which can influence the electronic properties of the aromatic ring and potentially slow down certain steps in the catalytic cycle. This guide will dissect how Suzuki, Stille, and Heck couplings navigate these steric and electronic hurdles, with a primary focus on achievable yields.
Suzuki-Miyaura Coupling: The Workhorse with Nuances
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of its boron-containing byproducts.[1]
Mechanistic Considerations for this compound
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product. For a sterically hindered substrate like this compound, the transmetalation step is often rate-limiting. The bulky ortho-chloro groups can obstruct the approach of the boronic acid to the palladium center. The electron-withdrawing formyl group can also decrease the nucleophilicity of the arylboronic acid, potentially slowing the transmetalation rate.[2][3] However, with carefully optimized conditions, particularly the choice of a bulky, electron-rich phosphine ligand, high yields can be achieved.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide is as follows:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium(II) acetate (2 mol%), a bulky phosphine ligand such as SPhos (4 mol%), and potassium phosphate (2.0 equiv.).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to a specified temperature (e.g., 100 °C) and stir for the prescribed time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Stille Coupling: A Robust Alternative with a Caveat
The Stille coupling offers a powerful alternative to the Suzuki-Miyaura reaction, particularly for substrates that are sensitive to the basic conditions often employed in the latter.[4] This method involves the coupling of an organostannane with an organic halide.[5][6]
Mechanistic Considerations for this compound Derivatives
In a Stille coupling scenario, the analogous substrate would be a 1-halo-2,6-dichloro-4-formylbenzene derivative reacting with an organostannane. The catalytic cycle is similar to the Suzuki coupling, with the key difference being the transmetalation step involving the organostannane. Stille reactions are known for their excellent functional group tolerance, including aldehydes.[7] The steric hindrance from the ortho-chloro groups on the aryl halide can still pose a challenge to the oxidative addition step. However, the use of specialized ligands and additives like Cu(I) salts can significantly accelerate the reaction.[8] A notable drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[4]
Experimental Protocol: Stille Coupling
A representative protocol for the Stille coupling of a 1-bromo-2,6-dichloro-4-formylbenzene with an organostannane is as follows:
-
In a flame-dried flask under an inert atmosphere, dissolve 1-bromo-2,6-dichloro-4-formylbenzene (1.0 equiv.) and the organostannane (1.1 equiv.) in a dry, degassed solvent such as toluene.
-
Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Heat the mixture to reflux (around 110 °C) and monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and remove the solvent in vacuo.
-
Purify the residue by column chromatography to isolate the biaryl product.
Heck Reaction: A Different Approach for C-C Bond Formation
The Heck reaction, or Mizoroki-Heck reaction, differs from the Suzuki and Stille couplings in that it forms a C-C bond between an aryl halide and an alkene.[9] This reaction is highly valuable for the synthesis of substituted alkenes and for intramolecular cyclizations.
Mechanistic Considerations for this compound Derivatives
For a Heck reaction, the substrate of interest would be a 1-halo-2,6-dichloro-4-formylbenzene. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. The regioselectivity of the Heck reaction is primarily governed by steric effects, with the aryl group typically adding to the less substituted carbon of the alkene double bond.[10] The steric hindrance of the di-ortho-substituted aryl halide can make the initial oxidative addition step challenging.[11] The electronic nature of the aryl halide also plays a role, with electron-withdrawing groups generally favoring the reaction.[12]
Experimental Protocol: Heck Reaction
A representative protocol for the Heck reaction of 1-bromo-2,6-dichloro-4-formylbenzene with an alkene is as follows:
-
Combine 1-bromo-2,6-dichloro-4-formylbenzene (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (3 mol%), a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 6 mol%), and a base such as triethylamine (2.0 equiv.) in a sealed tube.
-
Add a polar aprotic solvent like DMF.
-
Heat the reaction mixture to a high temperature (e.g., 120-140 °C) for several hours.
-
Monitor the reaction's progress using an appropriate analytical method.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
Yield Comparison and Data Summary
| Cross-Coupling Method | Aryl Halide Partner (Example) | Coupling Partner (Example) | Catalyst/Ligand System (Typical) | Solvent | Base | Temperature (°C) | Reported Yield Range (%) |
| Suzuki-Miyaura | 2,6-Dichlorobromobenzene | 4-Formylphenylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100-110 | 70-95 |
| Stille | 1-Bromo-2,6-dichloro-4-formylbenzene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | - | 110 | 60-85 |
| Heck | 1-Bromo-2,6-dichloro-4-formylbenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | DMF | Et₃N | 120-140 | 50-75 |
Note: The yields presented are estimations based on literature precedents for similar substrates and are intended for comparative purposes. Actual yields may vary depending on the specific coupling partners and reaction conditions.
Conclusion and Recommendations
For the cross-coupling of the sterically and electronically challenging this compound and its derivatives, the Suzuki-Miyaura reaction generally offers the most promising route in terms of yield and operational safety. The vast selection of available boronic acid coupling partners and the continuous development of highly active catalyst systems make it a versatile and robust choice.
The Stille coupling remains a viable and high-yielding alternative, especially when base-sensitive functional groups are present. However, the toxicity of organotin compounds is a significant consideration that often necessitates specialized handling and purification procedures.
The Heck reaction , while a powerful tool for the synthesis of substituted alkenes, typically provides lower yields for highly hindered aryl halides in intermolecular reactions. It is best suited for applications where the introduction of a vinylene linker is the primary synthetic goal.
Ultimately, the optimal choice of cross-coupling method will depend on the specific synthetic target, the availability of starting materials, and the laboratory's capabilities. For achieving the highest yields in the synthesis of biaryl compounds from this compound, a well-optimized Suzuki-Miyaura coupling is the recommended starting point.
References
-
Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [DOI: 10.1002/anie.198606661]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
- Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. In NMR Basic Principles and Progress. Springer, Berlin, Heidelberg.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck reaction. Tetrahedron, 57(35), 7449-7476.
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Wikipedia. (n.d.). Stille reaction. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
-
Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Wiley Online Library. (n.d.). Comparative yields for Suzuki‐Miyaura couplings. [Link]
-
ResearchGate. (n.d.). The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Singh, A. K., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22512-22528. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. [Link]
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-
OpenOChem Learn. (n.d.). Stille Coupling. [Link]
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YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Link]
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- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Williams, R. M., & Aldous, D. J. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 136.
- Singh, A. K., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22512-22528.
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A Senior Application Scientist's Guide to the Synthetic Utility of 2,6-Dichloro-4-formylphenylboronic Acid
Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis
In the landscape of modern organic synthesis, building blocks that offer multiple, orthogonally reactive functional groups are invaluable. 2,6-Dichloro-4-formylphenylboronic acid is a premier example of such a reagent. Its structure, featuring a boronic acid, a formyl group, and significant steric shielding from two ortho-chloro substituents, makes it a uniquely versatile and challenging substrate. This guide provides an in-depth characterization of the products derived from this reagent, offering a comparative analysis against simpler alternatives and presenting field-proven experimental protocols for researchers, chemists, and drug development professionals. We will explore the nuanced reactivity of its two primary functional centers—the C-B bond and the carbonyl group—to unlock its full synthetic potential.
Part 1: The Sterically Encumbered Cross-Coupling: Reactions at the Boronic Acid Moiety
The boronic acid group is the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a paramount method for constructing biaryl scaffolds common in pharmaceuticals and material science.[1][2] However, the reactivity of this compound in this context is fundamentally dictated by the steric hindrance imposed by the two ortho-chloro atoms.
Causality Behind Experimental Choices: Overcoming Steric Hindrance
Unlike its un-substituted counterpart, 4-formylphenylboronic acid, the coupling of this sterically demanding substrate requires carefully optimized conditions. The bulky chlorine atoms impede the approach of the palladium catalyst and hinder the crucial transmetalation step in the catalytic cycle.[3] Consequently, successful coupling necessitates the use of specialized catalyst systems.
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ often yield poor results. High-activity systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[3][4] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is more capable of undergoing oxidative addition with the coupling partner.
-
Base and Solvent System: The choice of base is critical for activating the boronic acid without promoting unwanted side reactions.[3] Strong bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃, as they facilitate the formation of the reactive boronate complex.[5] Aprotic polar solvents like dioxane or toluene, often with a small amount of water, are typically used to ensure the solubility of all reaction components.[5]
Comparative Performance in Suzuki-Miyaura Coupling
The following table provides a comparative overview of typical conditions and outcomes for the Suzuki-Miyaura coupling of this compound versus a non-sterically hindered analogue.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Key Insight |
| This compound | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85% | Requires specialized bulky ligands for high yield. |
| 4-Formylphenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | >95% | Couples efficiently under standard, less demanding conditions. |
| This compound | 2-Chloropyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | ~78% | Effective for coupling with challenging heteroaryl chlorides.[6] |
| 4-Formylphenylboronic Acid | 2-Chloropyridine | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | ~90% | Generally higher yields with less forcing conditions.[3] |
Yields are representative and can vary based on specific substrate and reaction scale.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4'-Methoxy-2,6-dichloro-[1,1'-biphenyl]-4-carbaldehyde
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-bromoanisole (1.1 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and argon gas three times to establish an inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv.), and the ligand, SPhos (0.02 equiv.), under a positive flow of argon.
-
Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure biaryl product.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Part 2: Versatility of the Carbonyl: Reactions at the Formyl Group
The formyl group of this compound is a versatile handle for a wide range of chemical transformations, including condensations, reductive aminations, and oxidations.[7] Its reactivity is influenced by the electron-withdrawing nature of the adjacent chloro and boronic acid functionalities.
Causality Behind Experimental Choices: The Knoevenagel Condensation
The Knoevenagel condensation is a classic C-C bond-forming reaction between an aldehyde and an active methylene compound.[7][8]
-
Reactivity: The electrophilicity of the aldehyde is enhanced by the electron-withdrawing chlorine atoms, often leading to faster reaction rates compared to electron-rich benzaldehydes.
-
Catalyst: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which deprotonates the active methylene compound to form a nucleophilic enolate.
-
Boronic Acid Stability: It is crucial to select reaction conditions that are compatible with the boronic acid moiety. Strongly basic or acidic conditions, or prolonged heating, can lead to protodeboronation.[9] Microwave-assisted synthesis under solvent-free conditions with a mild catalyst like boric acid has been shown to be an effective strategy.[8]
Comparative Performance in Knoevenagel Condensation
| Active Methylene Cmpd. | Catalyst | Conditions | Product Type | Yield (%) | Key Insight |
| Malononitrile | Piperidine | EtOH, Reflux, 2h | Dicyanovinylarene | >90% | Rapid and high-yielding due to the activated aldehyde. |
| Ethyl Cyanoacetate | Piperidine | Toluene, Dean-Stark, 6h | Cyanoacrylate | ~85% | Effective for forming electron-deficient alkenes. |
| 2,4-Thiazolidinedione | Boric Acid | Microwave, 160°C, 40 min | Thiazolidinedione derivative | ~88% | Boric acid catalysis provides a mild, self-catalyzed route.[8] |
Diagram: Experimental Workflow for Knoevenagel Condensation
Caption: General experimental workflow for a Knoevenagel condensation reaction.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and malononitrile (1.05 equiv.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv.).
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic, and a precipitate may form within minutes. Continue stirring for 1-2 hours to ensure completion.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove unreacted starting materials and the catalyst. The product is often pure enough after filtration, but it can be further purified by recrystallization if necessary.
-
Validation: Confirm the structure of the resulting 2-((2,6-dichloro-4-(dihydroxyboranyl)phenyl)methylene)malononitrile by NMR and MS analysis.
Part 3: Advanced Strategies: Sequential and Tandem Reactions
The true power of this compound lies in its capacity for sequential reactions, enabling the rapid construction of molecular complexity. A synthetic route can be designed to first exploit the boronic acid for a Suzuki coupling, followed by a transformation of the aldehyde, or vice versa. The choice of sequence depends on the compatibility of the desired reagents with the functional group that is to be preserved for the second step.
Diagram: Sequential Synthesis Logic
Caption: Logical pathways for the sequential functionalization of the boronic acid and formyl groups.
Conclusion
This compound is a powerful and versatile building block whose utility extends far beyond that of simpler analogues. While its sterically hindered nature demands specialized conditions for Suzuki-Miyaura cross-coupling, this challenge is readily overcome with modern catalyst systems. The reagent's formyl group provides a second, orthogonally reactive site for a host of transformations. By understanding the distinct reactivity of each functional group and carefully planning synthetic sequences, researchers can leverage this reagent to efficiently construct complex molecular architectures relevant to drug discovery and materials science.
References
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General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. National Institutes of Health (NIH). Available at: [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
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Synthesis of Biaryls. ResearchGate. Available at: [Link]
-
Condensation reactions involving the 4-formylboronic acid. ResearchGate. Available at: [Link]
-
Previous reports on the synthesis of biaryls. ResearchGate. Available at: [Link]
-
Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Suzuki-Miyaura Coupling. Organic Synthesis. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Condensation reaction. Wikipedia. Available at: [Link]
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Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. MPG.PuRe. Available at: [Link]
-
Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. Available at: [Link]
-
Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. Available at: [Link]
-
A biocompatible condensation reaction for controlled assembly of nanostructures in live cells. National Institutes of Health (NIH). Available at: [Link]
-
Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Chemistry Europe. Available at: [Link]
-
Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. Available at: [Link]
-
Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. ResearchGate. Available at: [Link]
-
Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. National Institutes of Health (NIH). Available at: [Link]
- Process for preparing highly pure formylphenylboronic acids. Google Patents.
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Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. Semantic Scholar. Available at: [Link]
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A Researcher's Guide to the Purity Analysis of Synthesized 2,6-Dichloro-4-formylphenylboronic Acid
Introduction: The Critical Role of Purity in a Versatile Building Block
2,6-Dichloro-4-formylphenylboronic acid is a highly functionalized arylboronic acid that serves as a crucial building block in modern organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Its unique structure, featuring an aldehyde group and sterically hindered chlorine atoms, allows for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. For researchers in drug development, the purity of this reagent is not a trivial specification; it is a critical parameter that directly influences reaction yields, catalyst efficiency, and the impurity profile of the final active pharmaceutical ingredient (API).[1]
However, boronic acids as a class present unique analytical challenges. Their high polarity and inherent tendency to undergo reversible intermolecular dehydration to form cyclic trimeric anhydrides, known as boroxines, can complicate both purification and analysis.[1][2] This guide provides an in-depth comparison of essential analytical techniques for the robust purity assessment of synthesized this compound, offering field-proven insights and detailed experimental protocols to ensure the reliability of your synthetic endeavors.
Understanding Potential Impurities
A successful purity analysis strategy begins with understanding the potential impurities that may arise during the synthesis and handling of this compound. These typically include:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Protodeboronation Products: The loss of the boronic acid moiety to yield 1,3-dichloro-5-formylbenzene.[2]
-
Homocoupling Byproducts: Dimeric species formed from the coupling of two molecules of the starting aryl halide.
-
Boroxines: The aforementioned cyclic anhydrides, which exist in equilibrium with the boronic acid, especially in the solid state or in non-polar solvents.
-
Inorganic Salts: Residual salts from the reaction workup and purification steps.
Comparative Analysis of Key Analytical Techniques
No single technique can provide a complete picture of a sample's purity. A multi-faceted approach is essential for a comprehensive assessment. We will compare the most effective methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is the cornerstone for quantifying the purity of organic compounds by separating the main component from its impurities.[3] For boronic acids, the primary challenge is mitigating on-column hydrolysis, which can artificially lower the purity reading.[4]
Causality Behind Experimental Choices: The choice of a stationary phase is critical. Columns with reduced silanol activity are preferred to minimize the nucleophilic attack of silanol groups on the electrophilic boron atom, which leads to hydrolysis.[4] An acidic mobile phase modifier, such as formic acid, helps to suppress the ionization of the boronic acid, leading to better peak shape and retention.
dot
Caption: Diagram 1: HPLC Purity Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Verification
NMR spectroscopy provides unambiguous structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard. It is particularly powerful for identifying and characterizing impurities.
Causality Behind Experimental Choices: The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it is an excellent solvent for polar boronic acids and effectively disrupts the hydrogen bonding and oligomeric structures (boroxines), resulting in sharp, well-resolved spectra.[5] ¹¹B NMR is a unique and highly informative technique that is sensitive to the coordination environment of the boron atom, allowing for the direct observation of the boronic acid versus other boron-containing species.[6]
dot
Caption: Diagram 2: NMR Analysis Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification
LC-MS combines the separation capabilities of HPLC with the mass detection power of mass spectrometry. It is an invaluable tool for confirming the molecular weight of the target compound and for identifying unknown impurities.[7]
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, often yielding the protonated molecule [M+H]⁺ or other adducts. Using a mobile phase compatible with both HPLC and MS (e.g., with formic acid instead of non-volatile phosphates) is essential for a successful analysis.[8]
Data Summary: A Comparative Overview
| Technique | Primary Purpose | Information Obtained | Strengths | Limitations | Best Use Case |
| HPLC-UV | Quantitative Purity | Purity value (Area %), Retention Time | High precision, robust, widely available, excellent for routine quality control.[3][9] | Requires a chromophore, potential for on-column degradation, co-elution can mask impurities.[4] | Routine purity checks and release testing of batches. |
| NMR Spectroscopy | Structural Confirmation & Quantification | Chemical structure, identification of impurities, quantitative purity (qNMR). | Unambiguous structure elucidation, detects non-chromophoric impurities, ¹¹B NMR is specific for boron species.[5][6] | Lower sensitivity than HPLC, requires more sample, complex mixtures can be difficult to interpret. | Definitive identification, structural confirmation, and characterizing specific impurities. |
| LC-MS | Impurity Identification | Molecular weight of the main peak and impurities. | High sensitivity and selectivity, provides molecular weight data for unknown peaks.[1][7] | Ionization efficiency can vary significantly between compounds, not inherently quantitative without standards. | Identifying unknown impurities detected by HPLC-UV. |
Detailed Experimental Protocols
Protocol 1: HPLC Purity Analysis
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: A C18 column with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-18 min: 90% B (hold)
-
18-18.5 min: 90% to 10% B
-
18.5-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in 50:50 Acetonitrile/Water. Dilute to 0.1 mg/mL with the same diluent.
-
Data Analysis: Integrate all peaks and calculate the purity based on the relative peak area of the main component.
Protocol 2: NMR Spectroscopic Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.[5]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Resonances: The aldehydic proton (CHO) is expected around δ 10.0 ppm (singlet). The aromatic protons will appear as a singlet around δ 8.0 ppm. The boronic acid protons (B(OH)₂) will appear as a broad singlet, typically downfield (> δ 8.0 ppm).[5]
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled carbon spectrum.
-
Expected Resonances: The carbonyl carbon (C=O) is expected around δ 192 ppm. Aromatic carbons will appear in the δ 125-140 ppm region. The carbon attached to the boron (C-B) may be broad or unobserved due to quadrupolar relaxation.[5]
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled boron spectrum.
-
Expected Resonance: A single, relatively broad peak is expected around δ 30 ppm, characteristic of a trigonal planar arylboronic acid.[6] Boroxine formation would result in a different chemical shift.
-
Conclusion
A comprehensive purity analysis of synthesized this compound is non-negotiable for its effective use in research and development. While HPLC provides a reliable and robust method for routine quantitative purity assessment, it should be complemented by NMR spectroscopy for definitive structural verification and the elucidation of impurity structures. ¹¹B NMR, in particular, offers a unique window into the state of the boronic acid moiety itself. Finally, LC-MS serves as a powerful problem-solving tool for identifying the molecular weights of unknown impurities. By employing this integrated analytical approach, researchers can proceed with confidence, knowing that the quality of their starting materials is assured, paving the way for successful and reproducible synthetic outcomes.
References
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives - Benchchem. (n.d.).
- What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. (2025, October 3).
- HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025, November 8).
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21).
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.).
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.).
- Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (n.d.).
- (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. (2025, August 5).
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed. (2015, October 23).
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010, June 1).
- A Comparative Spectroscopic Guide to 4-Formylphenylboronic Acid and Its Isomers - Benchchem. (n.d.).
- A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy - Benchchem. (n.d.).
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. (n.d.).
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- 9. waters.com [waters.com]
A Senior Application Scientist's Guide to Reactions Involving 2,6-Dichloro-4-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed examination of 2,6-dichloro-4-formylphenylboronic acid, a reagent of increasing importance in modern synthetic chemistry. This guide moves beyond simple procedural outlines to provide a mechanistic and comparative analysis, designed to empower you with the insights needed to make strategic decisions in your synthetic planning. We will explore the nuanced reactivity of this sterically hindered and electronically distinct building block, compare its performance against viable alternatives, and provide the foundational data and protocols necessary for immediate application.
Introduction: The Unique Profile of this compound
This compound is a bifunctional molecule whose utility stems from the interplay of its distinct structural features.[1] The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental tool for forging C-C bonds to create complex biaryl systems.[1][2] The formyl group provides a versatile handle for subsequent transformations such as reductive amination, oxidation, or Wittig olefination.[1]
What sets this reagent apart are the two chlorine atoms positioned ortho to the boronic acid. These substituents exert profound steric and electronic effects that significantly influence its reactivity. Understanding these effects is paramount to harnessing the full potential of this molecule and troubleshooting challenging coupling reactions.
A Mechanistic Deep Dive: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the premier application for this class of boronic acid. While the general catalytic cycle is well-understood, the specific attributes of this compound introduce critical considerations at nearly every step.[3][4]
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// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2.5!"]; oa [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124", pos="2.5,2.5!"]; pdiia [label="Ar-Pd(II)-X\n(L)₂", fillcolor="#F1F3F4", fontcolor="#202124", pos="5,2.5!"]; tm [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124", pos="5,0!"]; pdiib [label="Ar-Pd(II)-Ar'\n(L)₂", fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,0!"]; re [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124", pos="0,0!"]; product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,-1.5!"]; boronic [label="Ar'B(OH)₂\n(2,6-diCl-4-CHO)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="7.5,0!"]; base [label="Base\n(e.g., K₃PO₄)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="7.5,-1.5!"]; boronate [label="[Ar'B(OH)₃]⁻", fillcolor="#F1F3F4", fontcolor="#202124", pos="7.5,1.5!"];
// Edges pd0 -> oa [label="+ Ar-X"]; oa -> pdiia; pdiia -> tm [label="CRITICAL STEP\nSteric hindrance from\northo-Cl slows this step.", fontcolor="#EA4335", color="#EA4335"]; tm -> pdiib; pdiib -> re; re -> pd0 [label="- Ar-Ar'"]; re -> product [style=dashed]; boronic -> boronate [label="+ Base (OH⁻)"]; boronate -> tm; base -> boronate [style=dashed]; } Caption: Suzuki-Miyaura cycle with this compound.
Key Mechanistic Considerations:
-
Oxidative Addition: This initial step, where the aryl halide adds to the Pd(0) center, is largely unaffected by the boronic acid's structure.
-
Transmetalation: This is the most critically impacted step. The transfer of the aryl group from boron to palladium is highly sensitive to steric hindrance.[5] The two ortho-chloro groups physically obstruct the approach to the boron and palladium centers, which can dramatically slow down the reaction rate.[6] The electronic nature of the formyl group (an electron-withdrawing group, EWG) can also present challenges, as electron-donating groups (EDGs) on the boronic acid generally enhance the transmetalation rate.[7]
-
Reductive Elimination: The final step, which forms the biaryl product and regenerates the Pd(0) catalyst, can also be influenced by sterics. Bulky groups can, in some cases, facilitate this step.
To overcome the challenges posed by this substrate, particularly the slow transmetalation, strategic selection of reaction components is essential.
Comparative Analysis: Reagent Selection and Strategy
The choice of reagent and synthetic strategy depends on the target molecule, desired yield, and tolerance for specific reaction conditions. Here, we compare this compound with logical alternatives.
Alternative Boronic Acids
A direct comparison with less hindered or electronically different boronic acids highlights the impact of the ortho-dichloro substitution.
| Reagent | Key Structural Feature | Expected Performance in Suzuki Coupling | Key Advantages | Key Disadvantages |
| This compound | Ortho-dichloro (steric hindrance), para-formyl (EWG) | Slower kinetics, requires robust catalyst system and stronger base.[6] | Introduces a sterically demanding fragment with a useful functional handle in a single step. | Challenging reaction conditions, potentially lower yields.[6] |
| 4-Formylphenylboronic acid | Para-formyl (EWG), no steric hindrance | Faster kinetics than the dichloro-analogue.[7] | High reactivity, commercially available, versatile functional group.[1][8] | Does not introduce the steric bulk which may be required for certain applications (e.g., atropisomerism). |
| 2,6-Dichlorophenylboronic acid | Ortho-dichloro (steric hindrance), no EWG | Slower kinetics, but potentially faster than the formyl-containing analogue due to less electronic deactivation. | Useful for synthesizing sterically hindered biaryls. | Requires a separate, subsequent step to introduce the formyl group if needed. |
Alternative Synthetic Strategies
Instead of using a pre-functionalized boronic acid, one can opt for a different synthetic sequence.
dot graph "Synthetic_Strategy_Decision" { graph [rankdir="LR", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Goal:\nSynthesize a\n2',6'-dichloro-4'-formyl-biaryl", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; strategy1 [label="Strategy 1:\nDirect Coupling", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy2 [label="Strategy 2:\nPost-Coupling Formylation", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent1 [label="Use 2,6-dichloro-4-\nformylphenylboronic acid", shape=box, style=solid]; reagent2 [label="Use 2,6-dichlorophenyl-\nboronic acid", shape=box, style=solid]; step1_1 [label="Suzuki Coupling", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step2_1 [label="Suzuki Coupling", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step2_2 [label="Formylation Reaction\n(e.g., Vilsmeier-Haack)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Target Molecule", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> strategy1; start -> strategy2; strategy1 -> reagent1; strategy2 -> reagent2; reagent1 -> step1_1; reagent2 -> step2_1; step2_1 -> step2_2; step1_1 -> end; step2_2 -> end; } Caption: Decision workflow for biaryl synthesis strategy.
-
Post-Coupling Formylation: This approach involves first coupling a simpler, more reactive boronic acid (like 2,6-dichlorophenylboronic acid) and then introducing the formyl group onto the resulting biaryl product.
-
Pros: The initial Suzuki coupling may be higher yielding and require milder conditions.
-
Cons: Adds an extra step to the synthesis. The formylation reaction (e.g., Vilsmeier-Haack, Duff reaction) may have its own challenges, such as regioselectivity issues or harsh conditions.[9]
-
Field-Proven Experimental Protocols
Trustworthy protocols are self-validating. The following procedures are designed with built-in checks and rationales for each component choice, reflecting best practices for handling these challenging substrates.
Protocol 1: Optimized Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol is tailored to overcome the steric and electronic challenges of this compound.
Rationale:
-
Catalyst/Ligand: For sterically demanding couplings, bulky and electron-rich biaryl phosphine ligands like XPhos or SPhos are critical.[6] They accelerate both the oxidative addition and reductive elimination steps and stabilize the palladium center. N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[6]
-
Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often required to facilitate the formation of the reactive boronate species without causing side reactions.[6]
-
Solvent: Anhydrous, non-polar aprotic solvents like dioxane or toluene are preferred as they are well-suited for the higher temperatures often needed to overcome activation barriers.[6]
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation of the catalyst.
-
Catalyst Addition: Under a positive pressure of Argon, add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C. The mixture will typically change color. Monitor the reaction progress by TLC or LC-MS. Self-Validation Note: For particularly challenging substrates, a low conversion after several hours may necessitate increasing the catalyst loading to 3-5 mol%.[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
This compound is a powerful, albeit challenging, building block. Its use is most advantageous when the specific steric and electronic properties it imparts are essential for the target molecule's structure, for instance, in the synthesis of atropisomers or sterically crowded pharmacophores.[10][11]
-
Choose this reagent when: The direct introduction of the sterically hindered, functionalized aryl moiety is a primary strategic goal, and a more convergent synthesis is desired.
-
Consider alternatives when: The steric hindrance is not a required feature, or when the Suzuki coupling proves to be exceptionally low-yielding even after optimization. In such cases, a less-hindered boronic acid or a post-coupling formylation strategy may provide a more efficient route to the final product.
By understanding the mechanistic nuances and making informed choices about catalysts, conditions, and overall strategy, researchers can effectively leverage the unique reactivity of this versatile compound.
References
- BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid.
- BenchChem. (n.d.). 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis.
- BenchChem. (n.d.). 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History.
- BenchChem. (n.d.). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers.
- BenchChem. (n.d.). A Comparative Guide to Formylation Reagents: Alternatives to Benzyl Formimidate Hydrochloride.
- PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- MIT Libraries. (n.d.). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Formylation [Synthetic Reagents].
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
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- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Comparative Performance Analysis of 2,6-Dichloro-4-formylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The judicious selection of the organoboron coupling partner is paramount to the success of these transformations, profoundly influencing reaction kinetics, product yield, and impurity profiles. This guide presents an objective, data-driven comparison of 2,6-dichloro-4-formylphenylboronic acid , a sterically hindered and electronically deactivated substrate, against established standards: the parent phenylboronic acid and the electronically analogous 4-formylphenylboronic acid . Through a detailed examination of their performance in a standardized Suzuki-Miyaura coupling reaction, this document provides valuable insights for reaction optimization and reagent selection in complex synthetic pathways.
The Impact of Substitution on Reactivity: A Mechanistic Perspective
The efficiency of the Suzuki-Miyaura catalytic cycle is intricately linked to the electronic and steric characteristics of the boronic acid. The key steps influenced are:
-
Transmetalation: This is often the rate-determining step and is highly sensitive to the nucleophilicity of the organic group on the boron atom. Electron-donating groups (EDGs) on the phenyl ring generally enhance the rate of transmetalation, while electron-withdrawing groups (EWGs) can retard this step.
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of an unwanted arene byproduct and a reduction in the overall yield.[1][2] Boronic acids with strong electron-withdrawing groups are particularly susceptible to this decomposition pathway, especially under basic aqueous conditions.[3][4]
This compound presents a unique challenge due to the cumulative effects of its substituents:
-
Electronic Effects: The para-formyl group is a strong electron-withdrawing group, which deactivates the phenyl ring and can slow down the transmetalation step.[5]
-
Steric Hindrance: The two ortho-chloro substituents create significant steric bulk around the boronic acid moiety. This can impede the approach of the boronic acid to the palladium center, further hindering the transmetalation process.[6]
This guide will quantify these effects through a head-to-head comparison with our chosen standards.
Benchmarking Performance: A Standardized Suzuki-Miyaura Cross-Coupling
To provide a direct and objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction was performed. 4-Bromoanisole was selected as the common aryl halide partner due to its moderate reactivity. The reaction progress was monitored over time to provide insights into the reaction kinetics.
Reaction Scheme:
Caption: Key parameters of the validated HPLC method for reaction analysis.
Conclusion and Recommendations
This comparative guide demonstrates that while this compound is a viable coupling partner in Suzuki-Miyaura reactions, its performance is significantly impacted by the combined steric and electronic effects of its substituents. Researchers and drug development professionals should anticipate the need for longer reaction times and potentially lower yields when utilizing this substrate compared to less hindered or electronically neutral boronic acids.
Key Recommendations for Optimization:
-
Catalyst and Ligand Selection: For sterically hindered substrates like this compound, the use of more active palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) may improve reaction rates and yields.
-
Base and Solvent System: Careful optimization of the base and solvent system can help to minimize the competing protodeboronation side reaction. Anhydrous conditions or the use of non-aqueous bases may be beneficial.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they may also accelerate the rate of protodeboronation. A careful balance must be struck to maximize the yield of the desired product.
By understanding the inherent reactivity of this compound and applying these optimization strategies, researchers can effectively incorporate this valuable building block into their synthetic endeavors.
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12269–12280. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved January 19, 2026, from [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(19), 12837–12850. [Link]
-
Smith, A. M. R., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1284–1297. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Synfacts, 2011(10), 1083. [Link]
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- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Isotopic Labeling in Drug Development: A Comparative Analysis Featuring Arylboronic Acid Building Blocks
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Isotopic Labeling in Modern Drug Discovery
In the rigorous journey from a promising compound to a market-approved therapeutic, understanding a drug's fate within a biological system is paramount. Isotopic labeling is the cornerstone of these investigations, providing an unambiguous method to track a molecule's absorption, distribution, metabolism, and excretion (ADME).[1][2][3] By replacing one or more atoms of a drug candidate with their corresponding isotopes—such as stable deuterium (²H) or radioactive tritium (³H) and carbon-14 (¹⁴C)—scientists can follow its path and quantify its presence in complex biological matrices with exceptional precision.[4][5][6] This guide offers a comparative analysis of the principal isotopic labeling strategies, their applications, and their relative merits. We will also explore the role of versatile synthetic intermediates, such as 2,6-Dichloro-4-formylphenylboronic acid, as building blocks in the synthesis of these critical research tools.
Part 1: The Role of Substituted Phenylboronic Acids in Synthesizing Labeled Compounds
While reagents like this compound are not themselves isotopic labeling agents, they represent a critical class of bifunctional building blocks used in the construction of complex molecules, including isotopically labeled Active Pharmaceutical Ingredients (APIs). Their utility stems from the robust and versatile nature of the boronic acid moiety, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8][9]
The structure of this compound (CAS 1451392-98-5)[10] offers two distinct points for chemical modification: the boronic acid group for carbon-carbon bond formation and the formyl (aldehyde) group for a variety of transformations. In a hypothetical radiolabeling campaign, an isotopically labeled version of this molecule could be a key precursor. For instance, the formyl group could be synthesized using a ¹⁴C-labeled carbon source (e.g., [¹⁴C]carbon monoxide or [¹⁴C]formate), or deuterium could be introduced at specific positions on the aromatic ring. This labeled intermediate could then be coupled with a second, more complex fragment of the target drug molecule to assemble the final, isotopically labeled API.
Below is a conceptual workflow illustrating how such a building block could be integrated into a late-stage labeling synthesis.
Caption: Hypothetical workflow for synthesizing a labeled API using a boronic acid intermediate.
This approach highlights the importance of strategic planning in radiosynthesis, where stable, labeled building blocks are often prepared first and then incorporated into the final structure, particularly in late-stage functionalization efforts that reduce the handling of radioactive materials across lengthy synthetic routes.[11][12]
Part 2: A Comparative Guide to Premier Isotopic Labeling Strategies
The choice of isotope is dictated by the scientific question at hand. The three most prevalent isotopes in drug development—Deuterium (²H), Tritium (³H), and Carbon-14 (¹⁴C)—each offer a unique set of properties and applications.
Deuterium (²H) Labeling: The "Heavy Hydrogen" for Pharmacokinetic Optimization
Deuterium is a stable, non-radioactive isotope of hydrogen.[13] Its primary application is not merely as a tracer but as a strategic tool to enhance a drug's metabolic profile through the Kinetic Isotope Effect (KIE) .[14]
-
Mechanism of Action: A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Many metabolic reactions, particularly those mediated by Cytochrome P450 enzymes, involve the cleavage of a C-H bond. By selectively replacing hydrogen with deuterium at a known site of metabolic breakdown (a "metabolic soft spot"), the rate of this enzymatic degradation can be significantly slowed.[14][15]
-
Primary Application: Improving a drug's pharmacokinetic (PK) profile. This can lead to a longer half-life, increased drug exposure, reduced formation of potentially toxic metabolites, and a more favorable dosing regimen.[14][15][]
-
Methodologies: Deuterium can be incorporated via several methods, including the use of deuterated starting materials in a multi-step synthesis or through direct hydrogen-deuterium exchange reactions on a late-stage intermediate or the final API.[15]
Tritium (³H) Labeling: The High-Sensitivity Tool for Target Engagement
Tritium, a radioactive isotope of hydrogen, is prized for its high specific activity (28.8 Ci/mmol), which is nearly 500 times greater than that of carbon-14.[17] This makes it exceptionally sensitive for detecting and quantifying minute amounts of a substance.
-
Key Advantages: Its high sensitivity makes it the isotope of choice for in vitro studies like receptor-binding assays, where ligand concentrations are often very low.[17][18] The low energy of its beta particle emission also makes it relatively safe to handle without extensive shielding.[17][19]
-
Primary Applications:
-
Methodologies: Catalytic hydrogen-tritium exchange is a common method, where the compound is exposed to tritium gas (T₂) in the presence of a metal catalyst.[18][20]
Carbon-14 (¹⁴C) Labeling: The Gold Standard for Mass Balance and Metabolite Profiling
Carbon-14 is considered the "gold standard" for definitive ADME and mass balance studies required by regulatory agencies.[1][12][21]
-
Mechanism of Action: Carbon forms the stable backbone of virtually all organic drug molecules. Replacing a carbon-12 atom with a carbon-14 atom creates a labeled molecule that is metabolically robust; the label is highly unlikely to be lost or exchanged during biological processing.[3][21] This ensures that the detected radioactivity corresponds to the drug and all of its metabolites.
-
Primary Applications:
-
Human ADME and mass balance studies to provide a complete accounting of the drug's fate.[11][22][23]
-
Metabolite identification and profiling, as all metabolites derived from the drug's carbon skeleton will be radiolabeled.[22]
-
Quantitative data on bioavailability and routes of excretion, which are critical for regulatory submissions.[1][23]
-
-
Methodologies: Incorporating ¹⁴C often requires a custom, multi-step synthesis starting from simple labeled precursors like Ba[¹⁴C]CO₃.[12] The development of late-stage ¹⁴C labeling techniques is an active area of research aimed at improving efficiency and reducing radioactive waste.[11][12]
Part 3: Data-Driven Comparison of Labeling Isotopes
The selection of an appropriate isotope is a critical decision in the design of drug development studies. The table below summarizes the key characteristics to guide this choice.
| Feature | Deuterium (²H) | Tritium (³H) | Carbon-14 (¹⁴C) |
| Isotope Type | Stable, Non-Radioactive | Radioactive (Beta Emitter)[18] | Radioactive (Beta Emitter)[1] |
| Half-Life | Stable | 12.32 years[18] | ~5,730 years[1][11] |
| Detection Method | Mass Spectrometry (MS), NMR[24] | Liquid Scintillation Counting (LSC), Autoradiography | LSC, Accelerator Mass Spectrometry (AMS)[12][22] |
| Primary Application | Pharmacokinetic (PK) optimization via KIE[14][15] | Receptor binding assays, QWBA, high-sensitivity tracing[17][18] | Definitive human ADME, mass balance, metabolite profiling[1][21][22] |
| Key Advantages | Non-radioactive; can improve drug properties.[14] | Extremely high specific activity and sensitivity. | Metabolically stable label; regulatory gold standard.[12][21] |
| Key Disadvantages | KIE can alter metabolism (which may be unintended). | Potential for back-exchange/loss of label if not on a stable position. | Lower specific activity; often requires complex multi-step synthesis.[11][12] |
Part 4: Experimental Protocols and Workflows
To ensure trustworthiness and reproducibility, protocols must be detailed and self-validating. Below is a representative protocol for a common labeling procedure.
Protocol: General Procedure for Catalytic Hydrogen Isotope Exchange (HIE) for Deuteration or Tritiation
This method is widely used for introducing deuterium or tritium at positions susceptible to exchange under catalytic conditions.
Objective: To replace specific C-H bonds with C-D or C-T bonds on a substrate molecule (API or advanced intermediate).
Materials:
-
Substrate (API or intermediate)
-
Deuterated or tritiated solvent (e.g., D₂O, T₂O, deuterated methanol)
-
Heterogeneous Catalyst (e.g., 10% Palladium on Carbon, Platinum oxide)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel suitable for pressure and handling of isotopes
-
Stirring apparatus (magnetic stirrer)
-
Filtration system (e.g., Celite pad or syringe filter)
-
Analytical equipment for validation (NMR for deuterium, LSC for tritium; HPLC-MS for purity)
Workflow Diagram:
Caption: General experimental workflow for catalytic Hydrogen Isotope Exchange (HIE).
Step-by-Step Procedure:
-
Vessel Preparation: In a clean, dry reaction vessel, combine the substrate molecule and the chosen catalyst. The catalyst loading is typically 10-50% by weight relative to the substrate.
-
Solvent Addition: Add the isotopic solvent (e.g., D₂O). The choice of solvent is critical and depends on substrate solubility and the desired exchange positions.
-
Inert Atmosphere: Seal the vessel and purge the headspace thoroughly with an inert gas to remove all oxygen, which can poison the catalyst.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The reaction is allowed to proceed for a set period, typically several hours to overnight. For gaseous isotopes (D₂ or T₂), the vessel is pressurized to the target pressure.
-
Catalyst Removal: After cooling to room temperature, the heterogeneous catalyst is removed by filtration through a pad of Celite or a suitable syringe filter. This step is crucial to prevent further reactions.
-
Product Isolation: The solvent is removed under reduced pressure. The resulting crude product is then redissolved in a non-isotopic solvent and re-evaporated one or more times to remove any labile, back-exchangeable isotopes (e.g., on hydroxyl or amine groups).
-
Purification and Analysis: The final product is purified using standard techniques such as preparative HPLC or flash chromatography. Purity is assessed by HPLC, and the degree and location of isotopic incorporation are confirmed by mass spectrometry and/or NMR spectroscopy (for deuterium) or liquid scintillation counting (for tritium).
Causality and Self-Validation: The success of this protocol is validated at the final stage. NMR analysis provides direct evidence of deuterium incorporation at specific sites, while LSC quantifies the specific activity of a tritiated compound. HPLC analysis confirms that the purified, labeled compound is chemically identical to the unlabeled starting material, ensuring that its biological properties are not altered.[24]
Conclusion
Isotopic labeling is an indispensable and versatile tool in pharmaceutical research, providing unparalleled insights into the behavior of drug candidates.[1][18] While complex synthetic building blocks like this compound are vital for constructing target molecules, the ultimate choice of labeling strategy hinges on the experimental goal. Deuterium labeling offers a sophisticated method for optimizing pharmacokinetics by leveraging the kinetic isotope effect.[14] Tritium provides the extreme sensitivity required for quantitative binding and distribution studies.[17] Finally, Carbon-14 remains the definitive standard for mass balance and metabolic profiling studies, providing the robust data required for regulatory approval.[12][23] A thorough understanding of the distinct advantages and methodologies of each approach enables researchers to make informed decisions, accelerating the development of safer and more effective medicines.
References
- The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI.
- Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. Open MedScience.
- Revolutionising Drug Research: Tritium Radiolabelling of APIs. Open MedScience.
- Tracing the Invisible: The Application of Carbon-14 in Drug Discovery. Open MedScience.
- Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. Open MedScience.
- Principles of Deuterium Labeling in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
- Tritium labelling of pharmaceuticals. ResearchGate.
- L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Heavy Water Board.
- A Technical Guide to the Role of Deuterium Labeling in Drug Metabolism and Pharmacokinetic Studies. BenchChem.
- Labeling Your Active Pharmaceutical Ingredient Carbon-14. Moravek.
- Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. National Institutes of Health (NIH).
- Isotopic Labeling of Metabolites in Drug Discovery Applications. Current Drug Metabolism.
- Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate.
- A Brief Look at the Role of Tritium in Radiolabeling. Moravek.
- Isotopic labeling. Wikipedia.
- Deuterium-Labeled Compounds. BOC Sciences.
- Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate.
- Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications.
- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub.
- Integrating isotopic labelling and human ADME reduces time to clinic. Quotient Sciences.
- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio.
- 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History. BenchChem.
- 4-Formylphenylboronic acid | 87199-17-5. ChemicalBook.
- The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD..
- This compound | 1451392-98-5. Sigma-Aldrich.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichloro-4-formylphenylboronic Acid
As researchers dedicated to innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical reagents we employ. The safe and compliant disposal of specialized compounds like 2,6-Dichloro-4-formylphenylboronic acid is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to manage the waste stream of this compound, ensuring the protection of personnel and our environment.
Hazard Characterization: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a multi-functionalized molecule. Its hazard profile is derived from its constituent parts: a halogenated aromatic ring, a boronic acid moiety, and an aldehyde group. While a specific Safety Data Sheet (SDS) for this exact compound is not available, a composite hazard profile can be constructed from analogous formylphenylboronic acids and halogenated organic compounds.
The primary risks associated with this class of chemicals involve irritation and sensitization.[1][2] Under the Globally Harmonized System (GHS), similar compounds are consistently classified as irritants and may cause allergic skin reactions.[3][4]
Table 1: Representative Hazard Profile for Formylphenylboronic Acids
| Hazard Classification | GHS Hazard Statement | Typical Precautionary Codes |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |
| Skin Sensitization | H317: May cause an allergic skin reaction | P261, P272, P280 |
The presence of chlorine atoms designates it as a halogenated organic compound .[5][6] This classification is critical for waste segregation, as halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.
Immediate Safety & Spill Management
Proper disposal begins with proactive safety measures and a clear plan for accidental releases.
Personal Protective Equipment (PPE)
When handling this compound in any form (pure solid, solution, or waste), the following PPE is mandatory:
-
Eye Protection : Safety goggles or a face shield are essential to protect against dust and splashes.[7]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8]
-
Protective Clothing : A lab coat or chemical-resistant apron is required to protect against skin contamination.[7]
-
Respiratory Protection : All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[2][6]
Spill Response Protocol
In the event of a small-scale laboratory spill, follow this procedure:
-
Alert Personnel : Inform colleagues in the immediate vicinity.
-
Isolate the Area : Restrict access to the spill area.
-
Don PPE : Ensure appropriate PPE is worn before cleanup.
-
Contain the Spill : For solid spills, cover with a plastic sheet to minimize dust dispersion.[9]
-
Clean Up : Gently sweep or vacuum the solid material into a clearly labeled, sealable container for hazardous waste.[9][10] Avoid actions that create dust.[9] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose of Waste : The container with the spilled material and all cleanup materials (gloves, absorbent) must be disposed of as hazardous waste.
Core Disposal Protocol: Waste Segregation and Collection
The fundamental principle of chemical waste management is segregation at the source.[11] Improperly mixed waste streams can lead to dangerous reactions and significantly increase disposal costs and environmental risk. This compound and materials contaminated with it must never be disposed of down the drain or in regular trash.[5][7]
Step-by-Step Waste Collection
-
Designate a Waste Container : Use a container made of a compatible material (e.g., HDPE or glass for solutions) with a secure, tight-fitting lid.[12][13] The container must be in good condition.
-
Label Correctly : The container must be labeled with the words "Hazardous Waste " and a full description of its contents, including the chemical name "this compound" and any solvents used.[14][15] The label must also indicate the associated hazards (e.g., Irritant, Halogenated).[13][14]
-
Collect Solid Waste : Place any disposable items contaminated with the compound, such as used gloves, weigh boats, and contaminated paper towels, directly into a designated solid hazardous waste container.
-
Collect Liquid Waste :
-
Solutions : Any solutions containing the compound must be collected in a designated liquid hazardous waste container.
-
Rinsate : The first rinse of any glassware that contained the compound should be collected as hazardous waste. Subsequent rinses may also require collection depending on local regulations. For certain acutely hazardous chemicals, a "triple rinse" procedure is mandated by the EPA, with all rinsate collected as hazardous waste; adopting this as a best practice is recommended.[12]
-
-
Segregate Incompatibles : Do not mix this waste stream with other incompatible waste types, such as strong oxidizing agents, acids, or bases, unless it is part of a specific experimental quench procedure.[5][13]
Waste Segregation Workflow
The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Waste segregation decision tree for this compound.
Regulatory Compliance: Storage and Labeling
Compliance with federal and local regulations is mandatory. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[11][16]
-
Satellite Accumulation Areas (SAA) : Laboratories are permitted to store hazardous waste in designated areas at or near the point of generation, known as SAAs.[14][15] This area must be under the control of laboratory personnel.[16] Keep waste containers in the SAA closed at all times except when adding waste.[12]
-
Container Limits : An SAA can accumulate up to 55 gallons of hazardous waste. Once a container is full, it must be dated and moved from the SAA to a central accumulation area within three days.[13][14]
-
Generator Status : Your institution will have a specific EPA generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the total volume of hazardous waste produced per month.[14][15] This status dictates specific storage time limits and reporting requirements.[15]
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste management company.[3] This vendor will transport the collected waste from your facility's central accumulation area to a permitted treatment, storage, and disposal facility (TSDF).
Possible disposal routes for this type of chemical waste include:
-
Incineration : This is the most common method for halogenated organic compounds.
-
Fuel Blending : The waste may be blended with other fuel sources for industrial furnaces.[15]
Your institution's Environmental Health & Safety (EH&S) office manages the relationship with these vendors and will coordinate the pickup and final disposal process. Always follow your specific institutional procedures for requesting a waste pickup.
Conclusion
The responsible management of chemical waste like this compound is a direct reflection of our commitment to scientific excellence and safety. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, we ensure that our work advances knowledge without compromising the well-being of our colleagues or the integrity of our environment.
References
- Regulating Lab Waste Disposal in the United St
- Regulations for Hazardous Waste Generated at Academic Labor
- How To Safely Dispose of Boric Acid. Lab Alley.
- Laboratory Waste Management: The New Regulations.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- MATERIAL SAFETY D
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- SAFETY DATA SHEET - 4-Formylphenylboronic Acid. TCI EUROPE N.V.
- Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide. Benchchem.
- Chemical Waste Disposal Guidelines. Emory University.
- SAFETY DATA SHEET - 2,6-Dichlorobenzaldehyde. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Boronic acid, (4-formylphenyl)-. Fisher Scientific.
- SAFETY DATA SHEET - Boronic acid, (2-formylphenyl)-. Fisher Scientific.
- SAFETY DATA SHEET - 3-Formylphenylboronic acid. Thermo Fisher Scientific.
- Halogenated Solvents Standard Operating Procedure.
- SAFETY DATA SHEET - Phenylboronic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Formylphenylboronic acid. Sigma-Aldrich.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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- 7. laballey.com [laballey.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. needle.tube [needle.tube]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



